ERAP1-IN-1
Description
Properties
IUPAC Name |
4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXAJZYGMHQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ERAP1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, playing a pivotal role in the adaptive immune response by trimming peptide precursors for loading onto Major Histocompatibility Complex (MHC) class I molecules. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of ERAP1-IN-1, a selective small-molecule modulator of ERAP1. This compound exhibits a unique dual-activity profile, acting as a competitive inhibitor of the hydrolysis of physiologically relevant nonamer peptides while allosterically activating the cleavage of small, fluorogenic substrates. This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for its characterization, and visualizes its mechanism and relevant biological pathways.
Core Mechanism of Action
This compound, systematically named 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, is a selective inhibitor of the endoplasmic reticulum aminopeptidase 1 (ERAP1).[1] Its mechanism of action is multifaceted and substrate-dependent, a key characteristic for a modulator of an enzyme with diverse physiological substrates.
The primary therapeutic potential of this compound stems from its ability to competitively inhibit the trimming of longer peptide substrates (e.g., nonamers) that are destined for presentation by MHC class I molecules.[1][2] This inhibition is crucial as it alters the peptidome presented to cytotoxic T-lymphocytes, a mechanism that can be harnessed to either reduce the presentation of autoantigens in autoimmune diseases or to modify the tumor cell surface to enhance immunogenicity in cancer.
Conversely, when ERAP1 is presented with small, synthetic fluorogenic or chromogenic substrates, this compound acts as an allosteric activator .[1][2] This dual-activity profile suggests that this compound binds to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that differentially affects the processing of different substrate classes. This allosteric binding is thought to stabilize a "closed" conformation of ERAP1.[2]
Quantitative Data
The following tables summarize the key quantitative parameters defining the activity of this compound against human ERAP1. The data is compiled from the primary publication by Maben et al. (2019).[1]
Table 1: Inhibitory and Activatory Potency of this compound
| Parameter | Substrate | Value (μM) | Assay Type |
| IC50 | Nonamer Peptide (WRCYEKMAL) | 5.3 | Biochemical (Peptide Hydrolysis) |
| AC50 | L-AMC (Leucine-7-amido-4-methylcoumarin) | 4.1 | Biochemical (Fluorogenic Substrate Hydrolysis) |
| EC50 | Cellular Antigen Presentation | 1.0 | Cell-Based Assay (HeLa cells) |
Table 2: Selectivity of this compound
| Enzyme | Activity | IC50 / AC50 (μM) | Selectivity (fold vs. ERAP1) |
| ERAP1 | Inhibition (Peptide) | 5.3 | - |
| ERAP2 | Inhibition | >200 | >37 |
| IRAP | Inhibition | >200 | >37 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Assay: ERAP1 Peptide Hydrolysis (Inhibition)
This assay quantifies the ability of this compound to inhibit the cleavage of a physiologically relevant nonamer peptide by ERAP1.
-
Reagents:
-
Recombinant human ERAP1
-
Substrate: Nonamer peptide (e.g., WRCYEKMAL)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
MALDI-TOF mass spectrometry matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
-
Procedure:
-
Prepare a reaction mixture containing ERAP1 in assay buffer.
-
Add this compound at various concentrations (typically a serial dilution). A DMSO control is run in parallel.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the nonamer peptide substrate.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., 1% trifluoroacetic acid).
-
Analyze the reaction products by MALDI-TOF mass spectrometry to quantify the amount of cleaved and uncleaved peptide.
-
Calculate the percent inhibition at each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
Biochemical Assay: ERAP1 Fluorogenic Substrate Hydrolysis (Activation)
This assay measures the allosteric activation of ERAP1 by this compound using a small fluorogenic substrate.
-
Reagents:
-
Recombinant human ERAP1
-
Substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing ERAP1 in assay buffer.
-
Add this compound at various concentrations. A DMSO control is included.
-
Initiate the reaction by adding L-AMC.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to enzyme activity.
-
Calculate the fold activation at each concentration of this compound relative to the basal activity in the DMSO control.
-
Determine the AC50 (concentration for half-maximal activation) value from the dose-response curve.
-
Cell-Based Assay: Inhibition of Antigen Presentation
This assay evaluates the effect of this compound on the processing and presentation of a model antigen in a cellular context.
-
Cell Line:
-
HeLa cells expressing a model antigen construct (e.g., a fusion protein that releases an N-terminally extended peptide epitope upon proteasomal degradation).
-
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Antibodies for flow cytometry (e.g., anti-MHC class I)
-
-
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).
-
Harvest the cells and stain them with a fluorescently labeled antibody that recognizes the specific peptide-MHC class I complex on the cell surface.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation.
-
Calculate the percent inhibition of antigen presentation at each concentration of this compound compared to the DMSO control.
-
Determine the EC50 value from the dose-response curve.
-
Visualizations
Signaling and Mechanistic Pathways
Caption: Role of ERAP1 in MHC Class I Antigen Presentation.
Caption: Dual Mechanism of Action of this compound.
Experimental Workflows
Caption: Workflow for Peptide Hydrolysis Inhibition Assay.
Caption: Workflow for Cellular Antigen Presentation Assay.
References
The Role of ERAP1-IN-1 in Antigen Processing: A Technical Guide
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc metallopeptidase residing in the endoplasmic reticulum that plays a pivotal role in the adaptive immune response.[1][2] Its primary function is to trim the N-terminus of antigenic peptide precursors to an optimal length of 8-10 amino acids, a prerequisite for stable binding to Major Histocompatibility Complex (MHC) class I molecules.[2][3][4] This "molecular ruler" mechanism ensures the presentation of a specific peptide repertoire on the cell surface for surveillance by CD8+ T cells.[2][5] Dysregulation of ERAP1 activity is associated with various autoimmune diseases, such as ankylosing spondylitis, and is also implicated in cancer immunity.[1][6][7] Consequently, ERAP1 has emerged as a promising therapeutic target.
ERAP1-IN-1 is a novel small molecule that modulates ERAP1 activity.[1][8] It exhibits a unique dual mechanism of action, acting as an allosteric activator of the hydrolysis of small fluorogenic substrates while competitively inhibiting the trimming of longer, physiologically relevant nonamer peptides.[1][9] This technical guide provides an in-depth overview of the role of this compound in antigen processing, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of ERAP1 and Modulation by this compound
ERAP1's function is integral to the final stages of the MHC class I antigen presentation pathway. Following the proteasomal degradation of cytosolic and nuclear proteins, the resulting peptides are translocated into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[10] Within the ER, ERAP1, and its homolog ERAP2, further process these peptides.[10] ERAP1 can either generate the final antigenic epitope by trimming N-terminally extended precursors or destroy potential epitopes by excessive trimming.[11] The resulting mature peptides are then loaded onto MHC class I molecules, which subsequently traffic to the cell surface to present the antigenic cargo to cytotoxic T lymphocytes.
This compound intervenes in this process by specifically inhibiting the peptide trimming function of ERAP1.[12][13] This leads to an alteration of the immunopeptidome, the collection of peptides presented by MHC class I molecules.[14] By preventing the over-trimming or generation of certain peptides, this compound can modulate the immune response. In the context of cancer, this can lead to the presentation of novel tumor-associated neoantigens, potentially enhancing anti-tumor immunity.[15] Conversely, in autoimmune diseases, inhibiting ERAP1 may prevent the generation of pathogenic self-peptides.[15]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound and related compounds from the literature.
| Compound | Target | Assay Type | Substrate | IC50 / EC50 | Notes | Reference |
| This compound (Compound 3) | ERAP1 | Enzymatic Inhibition | Nonamer peptide | 2.5 µM | Competitively inhibits trimming of physiological substrates. | [1] |
| This compound (Compound 3) | ERAP1 | Enzymatic Activation | L-AMC (fluorogenic) | 1.8 µM (EC50) | Allosterically activates hydrolysis of small substrates. | [1] |
| Compound 2 | ERAP1 | Enzymatic Inhibition | L-AMC (fluorogenic) | 1.1 µM | Competitive inhibitor. | [1] |
| Compound 1 | ERAP1 | Enzymatic Inhibition | L-AMC (fluorogenic) | 0.7 µM | Competitive inhibitor. | [1] |
Experimental Protocols
ERAP1 Enzymatic Activity Assay
This protocol is used to determine the inhibitory or activating effect of compounds on ERAP1's enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human ERAP1
-
Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in assay buffer to the desired concentrations.
-
Add a fixed concentration of recombinant ERAP1 to each well of the 384-well plate.
-
Add the diluted this compound or control (DMSO vehicle) to the wells containing ERAP1 and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the L-AMC substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for a specified duration (e.g., 30 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[1]
Cellular Antigen Presentation Assay
This assay assesses the ability of ERAP1 inhibitors to modulate the presentation of a specific antigen on the cell surface.
Materials:
-
Antigen-presenting cells (e.g., HeLa cells)
-
A specific T-cell line or clone that recognizes a known peptide-MHC complex (e.g., B3Z T-cell hybridoma recognizing SIINFEKL-H-2Kb)
-
Ovalbumin or a construct expressing an N-terminally extended version of the SIINFEKL peptide
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent (if using a reporter T-cell line)
-
Luminometer
Procedure:
-
Seed the antigen-presenting cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Transfect or transduce the cells with the ovalbumin-expressing construct.
-
After an appropriate incubation period to allow for antigen processing and presentation (e.g., 24 hours), wash the cells.
-
Co-culture the antigen-presenting cells with the specific T-cell line for 16-24 hours.
-
Measure T-cell activation. For reporter lines like B3Z, this can be done by lysing the cells and measuring the activity of a reporter gene product (e.g., luciferase) using a luminometer.
-
Analyze the data to determine the effect of this compound on antigen presentation.[1]
Immunopeptidomics Analysis
This protocol outlines the steps to identify and quantify the repertoire of peptides presented by MHC class I molecules following treatment with an ERAP1 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
This compound
-
Antibodies specific for MHC class I molecules (e.g., W6/32)
-
Protein A/G beads
-
Lysis buffer
-
Acid for peptide elution (e.g., trifluoroacetic acid)
-
Solid-phase extraction (SPE) columns for peptide cleanup
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture the cancer cells in the presence or absence of this compound for a defined period.
-
Harvest and lyse the cells.
-
Perform immunoprecipitation of MHC class I-peptide complexes using specific antibodies coupled to Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound peptides from the MHC class I molecules using an acidic solution.
-
Separate the peptides from the MHC heavy and light chains by filtration or centrifugation.
-
Desalt and concentrate the eluted peptides using SPE columns.
-
Analyze the peptide repertoire by LC-MS/MS.
-
Identify the peptide sequences and quantify their abundance using specialized bioinformatics software. Compare the immunopeptidomes of treated versus untreated cells to identify changes induced by this compound.[16][17]
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Processing Pathway and this compound Inhibition
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 - Wikipedia [en.wikipedia.org]
- 3. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of polymorphic ERAP1 in autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ERAP1 in autoinflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - American Chemical Society - Figshare [acs.figshare.com]
- 9. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 10. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
ERAP1-IN-1: A Deep Dive into its Allosteric and Competitive Inhibition Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells. Given its pivotal role, ERAP1 has emerged as a promising therapeutic target for modulating immune responses in cancer and autoimmune diseases. ERAP1-IN-1, a potent and selective inhibitor of ERAP1, has garnered significant interest for its complex and substrate-dependent mechanism of action. This technical guide provides a comprehensive overview of the allosteric and competitive inhibition of ERAP1 by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
The Dual Inhibitory Mechanism of this compound
This compound, chemically known as 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, exhibits a fascinating dual mechanism of action that is dependent on the nature of the ERAP1 substrate.
Allosteric Activation with Small Fluorogenic Substrates
When ERAP1 activity is assayed using small, synthetic fluorogenic substrates such as Leucine-7-amido-4-methylcoumarin (L-AMC), this compound acts as an allosteric activator . This activation is thought to occur through binding to a regulatory site on ERAP1, distinct from the active site. This binding induces a conformational change in the enzyme, shifting it to a more active state and enhancing the hydrolysis of these small substrates.
Competitive Inhibition with Physiologically Relevant Peptide Substrates
In contrast, when ERAP1 is presented with longer, more physiologically relevant nonamer peptide substrates, this compound functions as a competitive inhibitor .[1] This suggests that in the context of its natural function of trimming antigenic peptide precursors, this compound competes with the peptide substrate for binding to the enzyme. This competitive inhibition is the therapeutically relevant mechanism of action, as it directly impacts the generation of peptides for MHC class I presentation.
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Condition | Reference |
| IC_50 | 5.3 µM | ERAP1 inhibition (peptide substrate) | [2] |
| IC_50 | >200 µM | ERAP2 inhibition | [2] |
| K_i | 51.7 ± 4.3 µM | Competitive inhibition model | [1] |
| Cellular EC_50 | ~1 µM | Inhibition of antigen presentation in HeLa cells | [3] |
Table 1: Inhibitory Potency of this compound
| Substrate | This compound Effect | Description | Reference |
| L-AMC (fluorogenic) | Allosteric Activator | Enhances hydrolysis of small, non-physiological substrates. | [1] |
| Nonamer peptide | Competitive Inhibitor | Inhibits trimming of physiologically relevant peptide substrates. | [1] |
Table 2: Substrate-Dependent Mechanism of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.
ERAP1 Enzyme Inhibition Assay (Fluorogenic Substrate)
This assay is used to assess the allosteric activation of ERAP1 by this compound using a small fluorogenic substrate.
Materials:
-
Recombinant human ERAP1
-
Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add a defined amount of recombinant ERAP1 to each well.
-
Add the diluted this compound to the wells.
-
Initiate the reaction by adding a final concentration of L-AMC (e.g., 10 µM).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data is normalized to a DMSO control, and AC50 (concentration for half-maximal activation) values are calculated.
ERAP1 Peptide Hydrolysis Inhibition Assay (LC-MS)
This assay determines the competitive inhibition of ERAP1 by this compound using a physiologically relevant peptide substrate.
Materials:
-
Recombinant human ERAP1
-
Nonamer peptide substrate (e.g., a known ERAP1 substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In microcentrifuge tubes, pre-incubate recombinant ERAP1 with the diluted this compound for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the nonamer peptide substrate to a final concentration (e.g., 10 µM).
-
Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an acid (e.g., 1% trifluoroacetic acid).
-
Analyze the samples by LC-MS to quantify the amount of uncleaved substrate and cleaved product.
-
Calculate the rate of hydrolysis at each inhibitor concentration to determine the IC50 value.
Cellular Antigen Presentation Assay
This assay evaluates the ability of this compound to inhibit the processing and presentation of a specific T-cell epitope in a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa cells)
-
A construct expressing a precursor of a known T-cell epitope that requires ERAP1 trimming
-
This compound
-
T-cells specific for the processed epitope, engineered to express a reporter (e.g., LacZ)
-
Cell culture medium and supplements
-
Flow cytometer or plate reader for reporter assay
Procedure:
-
Seed the chosen cell line in a 96-well plate and allow them to adhere.
-
Transfect or transduce the cells with the epitope precursor construct.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 hours).
-
Co-culture the treated cells with the specific T-cells for another period (e.g., 18-24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., by adding a colorimetric substrate for LacZ).
-
A decrease in reporter activity indicates inhibition of antigen presentation.
-
Calculate the EC50 value based on the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: ERAP1's role in the MHC Class I antigen presentation pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical relationship of this compound's dual mechanism of action.
Conclusion
This compound stands out as a remarkable tool compound and a potential therapeutic lead due to its complex, substrate-dependent inhibition of ERAP1. Its ability to allosterically activate the enzyme towards small substrates while competitively inhibiting the processing of physiologically relevant peptides highlights the intricate regulatory mechanisms of ERAP1. This guide provides a foundational understanding for researchers in immunology and drug discovery, offering the necessary data and methodologies to further investigate the therapeutic potential of modulating ERAP1 activity. The continued study of compounds like this compound will undoubtedly shed more light on the nuanced role of antigen processing in health and disease.
References
- 1. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 2. The ERAP1 active site cannot productively access the N-terminus of antigenic peptide precursors stably bound onto MHC class I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effects of ERAP1 Inhibition on the Cellular Immunopeptidome
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming N-terminally extended peptide precursors, ERAP1 shapes the final repertoire of epitopes presented on the cell surface to cytotoxic T lymphocytes.[1] The modulation of ERAP1 activity with specific inhibitors, such as the potent and selective compound here referred to as ERAP1-IN-1, represents a promising therapeutic strategy for enhancing the immunogenicity of cancer cells.[2][3] This document provides a comprehensive technical overview of the mechanism of action of ERAP1 inhibitors, their quantitative impact on the immunopeptidome, and detailed protocols for assessing these effects experimentally.
ERAP1's Role in Antigen Processing and Mechanism of Inhibition
ERAP1 resides in the endoplasmic reticulum and is responsible for the final trimming of peptide antigens before they are loaded onto MHC class I molecules.[4] The enzyme often functions as a "molecular ruler," preferentially processing peptides of 9-16 amino acids to the optimal 8-10 residue length for MHC-I binding.[5] However, this process can also destroy potential epitopes by over-trimming them.[6]
ERAP1 inhibitors, such as this compound, are small molecules designed to block the enzyme's catalytic activity.[7] This inhibition leads to a significant alteration of the peptide repertoire presented by cancer cells. The primary consequence is an accumulation of N-terminally extended peptides that would otherwise be trimmed, leading to the presentation of a novel set of surface epitopes.[2][8] This remodeled immunopeptidome can trigger new T-cell responses, making cancer cells more visible to the immune system.[1]
Quantitative Effects of this compound on the Immunopeptidome
Treatment of cancer cells with a potent ERAP1 inhibitor induces significant qualitative and quantitative shifts in the MHC-I peptidome. Studies on the A375 melanoma cell line provide a clear model for these effects.[2][6]
Global Peptidome Alterations
Inhibition of ERAP1 reprograms a substantial portion of the presented peptide repertoire. While total MHC-I surface expression often remains unchanged, the composition of the peptides they carry is significantly modified.[1][2]
| Parameter | Control (DMSO) | This compound Treated | Fold Change / % Altered | Reference |
| Total Identified Peptides | ~3200 | ~3200 | ~50% of peptides altered | [2] |
| Peptides with Altered Presentation | N/A | ~1600 | ~50% | [2] |
| High-Affinity Binders Altered | N/A | ~33% | ~33% | [2][6] |
Table 1. Summary of global immunopeptidome changes in A375 melanoma cells following treatment with an ERAP1 inhibitor.
Peptide Length Distribution
A key consequence of blocking ERAP1's trimming function is a shift in the length of presented peptides. The inhibitor-treated cells show an increased presentation of longer peptides (10-14 amino acids) and a corresponding decrease in the canonical 8-9mer peptides.
| Peptide Length (amino acids) | Control (% of Peptidome) | This compound Treated (% of Peptidome) | Change | Reference |
| 8 | ~25% | ~15% | Decrease | [2][6] |
| 9 | ~40% | ~30% | Decrease | [2][6] |
| 10 | ~15% | ~20% | Increase | [2][6] |
| 11 | ~8% | ~15% | Increase | [2][6] |
| 12 | ~5% | ~10% | Increase | [2][6] |
| >12 | ~7% | ~10% | Increase | [2][6] |
Table 2. Alteration of presented peptide length distribution in A375 cells. Data is approximated from published histograms.
MHC-I Binding Affinity
Surprisingly, rather than diminishing the quality of the immunopeptidome, ERAP1 inhibition can enhance the overall predicted binding affinity of presented peptides. This is achieved by reducing the presentation of sub-optimal long peptides and increasing the presentation of many high-affinity 9-12mers, suggesting that in some cellular contexts, ERAP1's baseline activity is destructive to a pool of strong epitopes.[2]
Experimental Protocols
The following section details a standard workflow for the quantitative analysis of the immunopeptidome following treatment with this compound.
Cell Culture and Inhibitor Treatment
-
Culture Cells: Culture A375 melanoma cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C, 5% CO2.[9]
-
Treatment: Treat cells with 10 µM of this compound (or equivalent inhibitor) dissolved in DMSO. Use a corresponding concentration of DMSO (e.g., 0.1%) as a vehicle control.[9]
-
Incubation: Continue treatment for 6 days to allow for protein turnover and presentation of the altered peptidome. Refresh the medium with the inhibitor once during this period.[9]
-
Harvesting: Harvest a minimum of 1x10⁸ cells per condition to ensure sufficient peptide yield. Wash cells with cold PBS and store cell pellets at -80°C.
MHC-I Immunoprecipitation and Peptide Elution
-
Antibody Column Preparation: Covalently couple 10-20 mg of pan-MHC class I antibody (clone W6/32) to 1 mL of Protein A or G Sepharose beads.[10][11]
-
Cell Lysis: Lyse cell pellets on ice in a buffer containing a non-ionic detergent (e.g., 0.5% CHAPS or 1% NP-40), protease inhibitors, and 150 mM NaCl in a Tris buffer (pH 8.0).[12][13]
-
Lysate Clarification: Centrifuge the lysate at ~20,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Immunoprecipitation: Pass the clarified supernatant over the W6/32-coupled affinity column to capture MHC-I complexes. This can be done overnight at 4°C.[10]
-
Washing: Wash the column extensively with a series of buffers to remove non-specifically bound proteins. This typically includes low salt buffer, high salt buffer (e.g., 450 mM NaCl), and a final wash with a salt-free buffer.[10]
-
Peptide Elution: Elute the bound peptides from the MHC-I molecules by passing a small volume of 10% acetic acid or 0.2% trifluoroacetic acid (TFA) over the column.[10][12]
Peptide Cleanup and Mass Spectrometry
-
Separation: Separate the eluted peptides from the larger MHC-I heavy chain and β2-microglobulin using a molecular weight cut-off filter (e.g., 3-10 kDa) or by boiling and subsequent centrifugation.
-
Desalting: Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip. Elute peptides in a solution compatible with mass spectrometry (e.g., 28% acetonitrile, 0.1% TFA).[12]
-
LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.[14]
-
Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra.[1]
Data Analysis
-
Peptide Identification: Search the raw MS/MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like MaxQuant, Spectronaut, or a specialized immunopeptidomics pipeline like MHCquant.[1][7] Specify "unspecific" enzyme cleavage to allow for non-tryptic termini.
-
Quantification: Perform label-free quantification (LFQ) to compare the relative abundance of each identified peptide between the inhibitor-treated and control samples.
-
Post-Analysis: Analyze the resulting peptide lists for changes in length distribution, sequence motifs (e.g., using Gibbs clustering), and predicted MHC-I binding affinity (e.g., using NetMHCpan).
Conclusion
The use of potent and selective inhibitors like this compound is a powerful tool for modulating the cellular immunopeptidome. Quantitative immunopeptidomics reveals that inhibition leads to a profound shift in the repertoire of MHC-I presented peptides, characterized by an increase in the presentation of longer, novel epitopes. This remodeling of the cell surface can enhance tumor cell immunogenicity, providing a strong rationale for the clinical development of ERAP1 inhibitors as a novel class of cancer immunotherapy agents. The methodologies outlined in this guide provide a robust framework for researchers to investigate these effects in various cellular contexts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MHCquant: Automated and Reproducible Data Analysis for Immunopeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deep Learning-Assisted Analysis of Immunopeptidomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]
- 13. biorxiv.org [biorxiv.org]
- 14. optiPRM: A Targeted Immunopeptidomics LC-MS Workflow With Ultra-High Sensitivity for the Detection of Mutation-Derived Tumor Neoepitopes From Limited Input Material - PMC [pmc.ncbi.nlm.nih.gov]
ERAP1-IN-1: A Technical Guide to its Impact on T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) Class I molecules. The modulation of ERAP1 activity presents a compelling therapeutic strategy for enhancing anti-tumor immunity. This document provides an in-depth technical overview of ERAP1-IN-1, a small molecule inhibitor of ERAP1, and its profound impact on T-cell responses. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Introduction: ERAP1 as a Target in Immuno-Oncology
The immune system's ability to recognize and eliminate malignant cells is dependent on the presentation of tumor-associated antigens (TAAs) by MHC Class I molecules on the cancer cell surface. This process is highly regulated, with ERAP1 playing a pivotal role in shaping the immunopeptidome—the repertoire of peptides presented to CD8+ T-cells.[1][2] ERAP1 can either generate or destroy antigenic epitopes through its N-terminal trimming activity.[3][4] Inhibition of ERAP1 can therefore alter the landscape of presented peptides, leading to the emergence of novel neoantigens and a more robust anti-tumor T-cell response.[1] This has positioned ERAP1 inhibitors as a promising new class of therapeutics in cancer immunotherapy. This compound is a representative small molecule inhibitor that has been instrumental in elucidating the therapeutic potential of targeting this enzyme.
Mechanism of Action of this compound
This compound is an allosteric inhibitor of ERAP1.[5] Unlike competitive inhibitors that bind to the active site, this compound targets a regulatory site on the enzyme.[6] This allosteric inhibition modulates the enzyme's trimming activity, leading to a significant shift in the cellular immunopeptidome. The inhibition of ERAP1's trimming function results in the presentation of a different array of peptides on the cell surface, some of which may be more immunogenic and capable of eliciting a potent T-cell response.[1][7]
Quantitative Data on ERAP1 Inhibitors
The development of potent and selective ERAP1 inhibitors is a key focus of ongoing research. The following tables summarize key quantitative data for this compound and other notable ERAP1 inhibitors.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound (Compound 3) | ERAP1 | 1 µM | Cellular Antigen Presentation Assay (HeLa cells) | [5] |
| Compound 1 | ERAP1 | 9.2 µM | L-AMC Hydrolysis Assay | [8] |
| Compound 2 | ERAP1 | 5.7 µM | L-AMC Hydrolysis Assay | [8] |
| Sulfonamide Compound 5 | ERAP1 | 5.3 µM | Long Peptide Hydrolysis Assay | [9] |
| GRWD5769 | ERAP1 | Not Disclosed | Preclinical Development Candidate | [10] |
Table 1: IC50 Values of Selected ERAP1 Inhibitors. This table provides a comparative overview of the potency of different ERAP1 inhibitors.
| Inhibitor | Concentration | Cell Line | Observed Effect | Reference |
| This compound | 50 µM | Not Specified | Specific inhibition of ERAP1 in a cellular context | [5] |
| Potent ERAP1 Inhibitor | Not Disclosed | A375 Melanoma Cells | Altered presentation of about half of 3204 identified peptides | [7] |
Table 2: Cellular Activity of ERAP1 Inhibitors. This table highlights the effective concentrations of ERAP1 inhibitors used in cellular experiments and their impact on the immunopeptidome.
Impact of ERAP1 Inhibition on T-Cell Responses
Inhibition of ERAP1 has been shown to significantly enhance T-cell responses against cancer cells. The primary mechanisms driving this enhanced immunity are:
-
Alteration of the Immunopeptidome: ERAP1 inhibition leads to the presentation of a novel repertoire of tumor antigens.[1][7] This includes the generation of neoantigens that can be recognized by de novo T-cell populations.[10]
-
Increased T-Cell Infiltration: Treatment with ERAP1 inhibitors has been shown to increase the infiltration of T-cells into the tumor microenvironment.[11]
-
Diversification of the T-Cell Receptor (TCR) Repertoire: The presentation of new antigens leads to the expansion of a more diverse population of tumor-reactive T-cells, as evidenced by TCR repertoire sequencing.[1][11]
-
Enhanced T-Cell Activation: The novel immunopeptidome resulting from ERAP1 inhibition can lead to stronger T-cell activation and effector function. While direct quantitative data for cytokine production with this compound is limited, studies with ERAP1 knockout models show exaggerated innate and adaptive immune responses, including increased cytokine production.[12]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on T-cell responses.
Immunopeptidomics Analysis
Objective: To identify and quantify the repertoire of MHC Class I-bound peptides presented on the surface of cancer cells following treatment with an ERAP1 inhibitor.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A375 melanoma) are cultured to a sufficient number (typically >1x10^8 cells). Cells are then treated with the ERAP1 inhibitor (e.g., 50 µM this compound) or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis and MHC-I Immunoprecipitation: Cells are harvested and lysed in a buffer containing detergents and protease inhibitors. MHC Class I molecules are then immunoprecipitated from the cell lysate using specific antibodies (e.g., W6/32) conjugated to beads.
-
Peptide Elution: The bound peptides are eluted from the MHC-I molecules, typically using a mild acid treatment (e.g., 0.1% trifluoroacetic acid).
-
Peptide Separation and Analysis by LC-MS/MS: The eluted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are searched against a protein database to identify the peptide sequences.
-
Data Analysis: The identified peptides from treated and control samples are compared to identify changes in the immunopeptidome. This includes identifying unique peptides, changes in peptide abundance, and alterations in peptide length distribution.[7]
T-Cell Activation and Cytotoxicity Assays
Objective: To assess the ability of ERAP1 inhibitor-treated cancer cells to activate T-cells and to measure the subsequent killing of these cancer cells.
Methodology:
-
Co-culture of Cancer Cells and T-Cells: Cancer cells are treated with the ERAP1 inhibitor or vehicle control. After treatment, the cancer cells are co-cultured with isolated T-cells (either from healthy donors or tumor-infiltrating lymphocytes).
-
T-Cell Activation Measurement:
-
Cytokine Production: After 24-48 hours of co-culture, the supernatant is collected, and the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2) is measured using methods like ELISA or multiplex bead arrays (e.g., Bio-Plex).[13]
-
Flow Cytometry: T-cells are stained with antibodies against activation markers (e.g., CD69, CD25) and analyzed by flow cytometry.
-
-
Cytotoxicity Measurement:
-
Caspase Apoptosis Imaging: A fluorescence-based assay that detects the activation of caspases in target cells, indicating apoptosis.[14]
-
Flow Cytometry-based Cytotoxicity Assay: Target cancer cells are labeled with a fluorescent dye (e.g., CFSE). After co-culture, the percentage of lysed target cells is determined by flow cytometry.[14]
-
T-Cell Receptor (TCR) Repertoire Analysis
Objective: To analyze the diversity and clonal expansion of T-cells responding to ERAP1 inhibitor-treated tumor cells.
Methodology:
-
T-Cell Isolation and RNA Extraction: T-cells are isolated from the co-culture or from tumor tissue. Total RNA is then extracted from the isolated T-cells.
-
Library Preparation: The TCRβ (or TCRα) chain variable regions are amplified from the RNA using 5' RACE (Rapid Amplification of cDNA Ends) and PCR with primers specific for the constant regions. Adapters for next-generation sequencing are then ligated to the amplicons.
-
Next-Generation Sequencing (NGS): The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq or HiSeq).
-
Bioinformatic Analysis: The sequencing data is processed using specialized software (e.g., MiXCR) to:
Visualizations
Signaling and Processing Pathways
Caption: Impact of this compound on the Antigen Presentation Pathway.
Experimental Workflow
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Overview of Strategies for TCR profiling based on next-generation sequencing - CD Genomics [cd-genomics.com]
- 3. T-Cell Receptor Repertoire Analysis with Computational Tools—An Immunologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Analysis of T-Cell Receptor Repertoire Workflow: From T-Cell Isolation to Bioinformatics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Distinct modulation of cellular immunopeptidome by the allosteric regulatory site of ER aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERAP1 - Wikipedia [en.wikipedia.org]
- 10. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 11. 553-first-in-class-inhibitors-of-erap1-alter-the-immunopeptidome-of-cancer-driving-a-differentiated-t-cell-response-leading-to-tumor-growth-inhibition - Ask this paper | Bohrium [bohrium.com]
- 12. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autoimmune Disease-Associated Variants of Extracellular Endoplasmic Reticulum Aminopeptidase 1 Induce Altered Innate Immune Responses by Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
The Allosteric Inhibitor ERAP1-IN-1: A Technical Guide to its Application in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, a crucial step for the recognition of malignant cells by the immune system. The modulation of ERAP1 activity presents a promising strategy in cancer immunotherapy. By altering the repertoire of peptides (the immunopeptidome) presented on the cancer cell surface, ERAP1 inhibitors can generate novel neoantigens, making tumors more visible to cytotoxic T lymphocytes.
This technical guide focuses on ERAP1-IN-1 , a first-in-class, selective, allosteric inhibitor of ERAP1. We provide a consolidated overview of its mechanism of action, quantitative data from key cancer cell line studies, detailed experimental protocols, and an analysis of the cellular pathways it modulates.
Core Compound: this compound
This compound, also identified as Compound 3 in its discovery publication, is a potent and selective agent for studying the role of ERAP1 in cancer biology.
-
Chemical Name: 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid[1][2]
-
Mechanism of Action: this compound is an allosteric inhibitor. While it can activate the hydrolysis of small, artificial fluorogenic substrates, it competitively inhibits the trimming of longer, physiologically relevant peptides. This dual characteristic provides a unique tool for modulating ERAP1's antigen processing function.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from enzymatic and cell-based assays involving this compound and related analyses.
Table 1: Enzymatic Activity of this compound
| Parameter | Substrate | Value | Source |
| AC50 | L-AMC (Leucine-7-amido-4-methylcoumarin) | 3.7 µM | Maben Z, et al. (2020)[4] |
| IC50 | WK10 (WRCYEKMALK) peptide | ~4 µM (estimated from graph) | Maben Z, et al. (2020)[4] |
AC50 (Half-maximal activation concentration) refers to the activation of hydrolysis of a small fluorogenic substrate. IC50 (Half-maximal inhibitory concentration) refers to the inhibition of hydrolysis of a more physiologically relevant decamer peptide.
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Concentration | Result | Source |
| A375 (Melanoma) | Immunopeptidomics | 10 µM (6 days) | 467 peptides differentially expressed (321 up, 146 down) | Papakyriakou A, et al. (2025)[5] |
| A375 (Melanoma) | Proteomics | 10 µM (6 days) | 1252 proteins differentially expressed | Papakyriakou A, et al. (2025)[6] |
| A375 (Melanoma) | Cytotoxicity Assay (with PBMCs) | 10 µM | Slight enhancement in tumor cell killing | Papakyriakou A, et al. (2025)[7][8] |
| THP-1 (Leukemia) | Proteomics | 10 µM (6 days) | 877 proteins differentially expressed | Papakyriakou A, et al. (2025)[7] |
| HepG2.2.15 (Hepatitis B-expressing) | Cell Viability | 50 µM (72 hrs) | No significant effect on viability | Li C, et al. (2022)[9] |
| HepG2.2.15 (Hepatitis B-expressing) | Cell Viability | 80-100 µM (72 hrs) | Significant decrease in viability | Li C, et al. (2022)[9] |
Signaling Pathways and Cellular Processes Modulated by this compound
Proteomic analysis of A375 and THP-1 cancer cells treated with this compound revealed significant alterations in several key cellular pathways. These changes suggest that beyond its direct role in antigen processing, ERAP1 activity influences broader cellular homeostasis, including metabolism and stress responses.[7][8]
Caption: Mechanism of this compound in altering the tumor cell immunopeptidome and other cellular pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments performed in studies utilizing this compound. These protocols are synthesized from the primary literature to guide researchers in designing their own studies.
Cell Culture and Inhibitor Treatment
This protocol is based on the methodology used for A375 and THP-1 cell lines.[7][10]
-
Cell Lines:
-
A375 (human melanoma)
-
THP-1 (human leukemia)
-
-
Culture Medium:
-
A375: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
THP-1: RPMI-1640 medium with the same supplements.
-
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment Protocol:
-
Culture cells to ~70-80% confluency.
-
For immunopeptidomic and proteomic analyses, treat cells with 10 µM this compound for 6 days . A control group should be treated with an equivalent volume of DMSO (e.g., 0.1%).
-
Refresh the medium (containing the inhibitor or DMSO) once during the 6-day treatment period.
-
Harvest cells for downstream analysis. For immunopeptidome analysis, a large number of cells (typically >1x108) is required per replicate.
-
Caption: Experimental workflow for cancer cell line treatment with this compound.
Isolation of MHC Class I Immunopeptidome
This protocol outlines the affinity purification of MHC-I peptide complexes from treated cells.[7][11]
-
Reagents:
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease inhibitors and mild detergent like 1% CHAPS or NP-40).
-
W6/32 antibody (pan-MHC class I), covalently coupled to Protein A/G Sepharose beads.
-
Wash Buffers: A series of buffers with increasing salt concentration (e.g., Tris-HCl with 150 mM NaCl, then 400 mM NaCl) followed by a final wash with a no-salt buffer (e.g., 20 mM Tris-HCl).
-
Elution Buffer: 1% Trifluoroacetic Acid (TFA).
-
-
Protocol:
-
Harvest and wash at least 1x108 cells per condition with cold PBS.
-
Lyse cells in Lysis Buffer on ice for 1 hour.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Pre-clear the supernatant with unconjugated Sepharose beads.
-
Incubate the cleared lysate with W6/32-conjugated beads overnight at 4°C with gentle rotation to capture MHC-I complexes.
-
Wash the beads extensively with the series of Wash Buffers to remove non-specifically bound proteins.
-
Elute the peptide-MHC-I complexes from the beads using the Elution Buffer.
-
Separate the peptides from the MHC-I heavy and light chains using a size-exclusion filter or reversed-phase chromatography.
-
Analyze the eluted peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Proteomics Analysis of Whole Cell Lysate
This protocol describes the preparation of cell lysates for data-independent acquisition (DIA) mass spectrometry to quantify changes in the total proteome.[6][7]
-
Reagents:
-
Lysis Solution: 4% SDS, 100 mM Tris-HCl pH 7.6, 0.1 M DTT.
-
Iodoacetamide (for alkylation).
-
Trypsin (for protein digestion).
-
Sample processing reagents for the chosen method (e.g., SP3 beads).
-
-
Protocol:
-
Harvest cell pellets (requiring 4 biological replicates per condition for robust statistics).
-
Resuspend pellets in Lysis Solution and incubate at 95°C for 3 minutes.
-
Shear DNA by sonication to reduce viscosity.
-
Clarify the lysate by centrifugation (13,000 x g, 5 min).
-
Reduce cysteine residues with DTT and alkylate with iodoacetamide.
-
Process the protein extracts for digestion. The SP3 (Single-Pot, Solid-Phase-enhanced Sample Preparation) protocol is a highly efficient method.
-
Digest proteins into peptides overnight using trypsin.
-
Clean up the resulting peptides using a suitable method (e.g., modified SP3 clean-up).
-
Analyze the peptides by DIA LC-MS/MS.
-
Analyze raw data using a DIA-specific software tool (e.g., DIA-NN) against a human protein database.
-
PBMC Co-culture Cytotoxicity Assay
This assay measures the ability of immune cells to kill cancer cells and assesses how this is affected by this compound treatment.[7]
-
Materials:
-
Treated target cells (A375 melanoma: WT, this compound treated, and ERAP1 KO).
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Immune cell stimulants (e.g., IL-2, Phytohaemagglutinin (PHA)).
-
Fluorescent apoptosis imaging reagent (e.g., a caspase-3/7 substrate that becomes fluorescent upon cleavage).
-
-
Protocol:
-
Plate the target A375 cells (WT, inhibitor-treated, KO) in a 96-well plate.
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Stimulate PBMCs with IL-2 and PHA for 24-48 hours to activate cytotoxic cells.
-
Add the stimulated PBMCs to the target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1, 25:1).
-
Add the fluorescent caspase-3/7 reagent to the co-culture.
-
Incubate and monitor the increase in fluorescence over time using a live-cell imaging system or plate reader. An increase in fluorescence corresponds to an increase in apoptosis (cell killing) in the target cell population.
-
Compare the rate of killing between WT, inhibitor-treated, and KO target cells.
-
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of ERAP1 in cancer. Its use in melanoma and leukemia cell lines has demonstrated that pharmacological inhibition of ERAP1 not only reshapes the immunopeptidome but also induces significant changes in cellular metabolism and stress response pathways. This guide provides the foundational data and methodologies for researchers to further explore ERAP1 inhibition as a viable strategy for enhancing cancer immunogenicity. The provided protocols and pathway diagrams serve as a starting point for designing experiments aimed at dissecting the downstream consequences of ERAP1 modulation and developing novel combination therapies.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Endoplasmic Reticulum Aminopeptidase 1 Is Involved in Anti-viral Immune Response of Hepatitis B Virus by Trimming Hepatitis B Core Antigen to Generate 9-Mers Peptides [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Function of ERAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the adaptive immune response, primarily responsible for the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] Dysregulation of ERAP1 activity is genetically linked to various autoimmune diseases and has implications for cancer immuno-evasion.[3][4][5] ERAP1-IN-1 is a selective, small-molecule inhibitor of ERAP1 that has emerged as a valuable chemical probe for studying ERAP1 function and as a potential therapeutic agent.[6] This document provides a comprehensive overview of the biological function of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
The Biological Role of the Target: ERAP1
ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum (ER).[1][7] Its functions are multifaceted, extending beyond its canonical role in antigen processing.
Canonical Function: Antigen Processing and Presentation
The primary and most well-understood function of ERAP1 is its role in the MHC class I antigen presentation pathway.[1][2] Proteins within the cell are degraded into peptides, which are then transported into the ER.[1] Inside the ER, ERAP1 trims these peptide precursors at their N-terminus to an optimal length of 8-10 amino acids, which is required for stable binding to MHC class I molecules.[1][8] This "molecular ruler" mechanism is a unique feature of ERAP1.[1][9] By generating or destroying epitopes, ERAP1 significantly shapes the peptide repertoire (the "immunopeptidome") presented on the cell surface to CD8+ T cells, thereby modulating the adaptive immune response.[1][8][10]
Non-Canonical Functions
Recent research has uncovered additional roles for ERAP1 in cellular homeostasis:
-
Innate Immunity and Inflammasome Regulation: ERAP1 is a critical regulator of inflammasome-mediated proinflammatory responses.[3] Its dysfunction can lead to enhanced innate signaling and increased production of proinflammatory cytokines like IL-1β.[3][11]
-
ER Stress Response: A lack of normal ERAP1 function can be associated with increased Endoplasmic Reticulum (ER) stress.[3] ERAP1 activity has been linked to the regulation of the Unfolded Protein Response (UPR).[12]
-
Cytokine Receptor Shedding: ERAP1 has been shown to promote the proteolytic cleavage and shedding of several cytokine receptors from the cell surface, including the type I IL-6 receptor (IL-6Rα) and the type II IL-1 decoy receptor (IL-1RII), which can regulate inflammatory signaling.[13]
-
Angiogenesis and Blood Pressure: ERAP1 is implicated in the regulation of angiogenesis and blood pressure through its involvement in the renin-angiotensin system, where it can cleave angiotensin II.[13]
This compound: A Selective Allosteric Inhibitor
This compound, also identified as compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), is a potent and selective inhibitor of ERAP1.[14][15]
Mechanism of Action
This compound exhibits a complex, substrate-dependent mechanism of action. It binds to a regulatory allosteric site at the interface between domains II and IV of the ERAP1 enzyme.[1][16] Its binding has a dual effect:
-
It allosterically activates the hydrolysis of small, synthetic fluorogenic and chromogenic substrates.[6][15]
-
It competitively inhibits the trimming of longer, physiologically relevant nonamer peptides that are destined for MHC class I presentation.[6][15]
This unique mechanism allows for the specific inhibition of ERAP1's antigen processing function while potentially having different effects on other activities. This targeted inhibition alters the landscape of peptides presented by cancer cells, which can make them more visible to the immune system.[17]
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound and related compounds, demonstrating its potency and selectivity.
| Parameter | Compound | Value | Target/Assay | Source |
| IC₅₀ | This compound (Compound 5) | 5.3 µM | ERAP1 (long peptide processing) | [1] |
| IC₅₀ | This compound (Compound 3) | >200 µM | ERAP2 | [14] |
| Working Concentration | This compound | 50 µM | Cellular Antigen Presentation Assay | [6][14] |
| IC₅₀ | Compound 4 (Sulfonamide) | 34 nM | ERAP1 | [1] |
| hERAP1 pIC₅₀ | ICR Lead Series | > 8 | Human ERAP1 enzyme | [17] |
| mERAP1 pIC₅₀ | ICR Lead Series | > 8 | Mouse ERAP1 enzyme | [17] |
| Selectivity | ICR Lead Series | >100-fold | Over other M1 aminopeptidases | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the function of this compound.
Caption: MHC Class I Antigen Presentation Pathway highlighting ERAP1's role.
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for ERAP1 inhibitor evaluation.
Key Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays.
ERAP1 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of ERAP1 and the potency of inhibitors.
-
Objective: To measure the rate of substrate hydrolysis by ERAP1 in the presence and absence of an inhibitor.
-
Methodology: A common method is a coupled-enzyme assay or a direct fluorescence assay.[18]
-
Reagents: Recombinant human ERAP1 protein, a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), assay buffer, and the test inhibitor (this compound).
-
Procedure: The assay is typically run in a 96- or 384-well plate format.
-
ERAP1 enzyme is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by adding the L-AMC substrate.
-
As ERAP1 cleaves the substrate, the fluorescent AMC molecule is released.
-
The increase in fluorescence over time is measured using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Initial reaction rates are calculated. Dose-response curves are generated by plotting the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[18]
-
Cellular Antigen Presentation Assay
This assay assesses the ability of an inhibitor to modulate the processing and presentation of a specific antigen in a cellular context.
-
Objective: To determine if ERAP1 inhibition by this compound affects the surface presentation of a known ERAP1-dependent peptide epitope on MHC class I.
-
Methodology: A common model uses the SIINFEKL peptide epitope presented by the H-2Kb MHC-I molecule.[10]
-
Cell Line: A suitable cell line (e.g., mouse embryonic fibroblasts, MEFs) is engineered to express a precursor protein that contains the SIINFEKL epitope preceded by an N-terminal extension (e.g., ss-ALEQLE-S8L).[10] This precursor requires ERAP1 trimming to generate the final SIINFEKL peptide for presentation.
-
Treatment: Cells are cultured and treated with varying concentrations of this compound for a sufficient period (e.g., 48 hours).[10]
-
Staining: Cells are harvested and stained with a fluorescently labeled monoclonal antibody (e.g., 25.D1.16) that specifically recognizes the SIINFEKL peptide bound to the H-2Kb molecule.[10]
-
Analysis: The level of surface presentation is quantified by flow cytometry, measuring the mean fluorescence intensity. A reduction in fluorescence in treated cells compared to controls indicates inhibition of antigen processing.[10]
-
Immunopeptidome Analysis
This advanced proteomic technique provides a global view of the peptides presented by MHC class I molecules.
-
Objective: To characterize the changes in the entire repertoire of MHC-I-bound peptides following ERAP1 inhibition.
-
Methodology:
-
Cell Culture and Treatment: A large number of cells (e.g., A375 melanoma cells) are cultured and treated with the ERAP1 inhibitor or subjected to genetic knockout of ERAP1.[19]
-
MHC-I Immunoprecipitation: Cells are lysed, and MHC class I molecules are isolated from the lysate using specific antibodies (e.g., W6/32) coupled to beads.
-
Peptide Elution: The bound peptides are eluted from the MHC-I molecules, typically using a mild acid treatment.
-
LC-MS/MS Analysis: The eluted peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is a common strategy.[19]
-
Data Analysis: The resulting spectra are searched against protein databases to identify the sequences of thousands of individual peptides. The relative abundance of each peptide is compared across conditions (e.g., wild-type vs. inhibitor-treated) to identify peptides whose presentation is altered by ERAP1 inhibition.[19]
-
Biological Consequences and Therapeutic Implications
Inhibiting ERAP1 with this compound has profound effects on cellular immunology, with significant therapeutic potential.
-
Altering the Immunopeptidome: ERAP1 inhibition leads to significant shifts in the MHC class I immunopeptidome.[19] This typically results in the presentation of a more diverse set of peptides, including longer peptides that would normally be trimmed or destroyed by ERAP1.[17]
-
Cancer Immunotherapy: By altering the antigens on tumor cells, ERAP1 inhibition can make cancer cells more "visible" and immunogenic to the host's T cells.[17] This can enhance anti-tumor immune responses and may synergize with other immunotherapies like checkpoint inhibitors.[16][17]
-
Autoimmune Diseases: Genetic variants of ERAP1 are strongly associated with autoimmune conditions like ankylosing spondylitis.[7][20] In these diseases, ERAP1 may aberrantly generate self-antigenic peptides that trigger an autoimmune response. Inhibiting ERAP1 could reduce the presentation of these pathogenic self-peptides, thus alleviating the disease.[2]
Conclusion
This compound is a highly specific chemical tool that has been instrumental in dissecting the complex biological roles of ERAP1. Its unique allosteric mechanism, which selectively inhibits the processing of physiological peptide precursors, allows for the targeted modulation of the MHC class I antigen presentation pathway. The functional consequence of this inhibition is a significant alteration of the cellular immunopeptidome, a phenomenon with promising therapeutic applications. By revealing novel tumor antigens or reducing the presentation of pathogenic auto-antigens, inhibitors like this compound represent a promising new class of therapeutics for cancer immunotherapy and the treatment of autoimmune disorders. Further research and clinical development of such inhibitors are poised to provide new avenues for precision immune modulation.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 16. biorxiv.org [biorxiv.org]
- 17. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 18. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. ERAP1 endoplasmic reticulum aminopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Initial Characterization of ERAP1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of ERAP1-IN-1, a selective allosteric modulator of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for therapeutic intervention in autoimmunity and immuno-oncology.[1][2][3] This document outlines the inhibitor's mechanism of action, summarizes its biochemical and cellular activities, and provides detailed experimental protocols for its characterization.
Core Compound Information
This compound, also referred to as compound 3 in initial discovery literature, is a significant tool for studying ERAP1 function.[1][2][3]
-
Chemical Name: 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid[1][2][3]
-
Mechanism of Action: this compound exhibits a dual, substrate-dependent activity. It allosterically activates the hydrolysis of small, fluorogenic substrates while competitively inhibiting the processing of longer, physiologically relevant peptides.[1][2][3] This unique mechanism suggests that it binds to a regulatory site distinct from the active site, influencing the enzyme's conformational state.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Substrate | Value | Enzyme | Notes |
| AC50 | L-Leucine-7-amido-4-methylcoumarin (L-AMC) | 3.7 µM | ERAP1 | Allosteric activation of small substrate hydrolysis.[1] |
| IC50 | Decamer Peptide (WK10) | 5.3 µM | ERAP1 | Competitive inhibition of a physiologically relevant peptide. |
| IC50 | Arginine-7-amido-4-methylcoumarin (R-AMC) | >200 µM | ERAP2 | Demonstrates high selectivity over the homologous ERAP2.[1] |
| Activity | L-Leucine-7-amido-4-methylcoumarin (L-AMC) | No detectable effect | IRAP | Shows no activity against the related aminopeptidase IRAP.[1] |
Signaling Pathway and Mechanism of Action
ERAP1 plays a crucial role in the final trimming of peptides within the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells.[1] this compound modulates this pathway by binding to an allosteric site on the ERAP1 enzyme.
The dual mechanism of this compound is a key characteristic. While it activates the cleavage of small, synthetic substrates, it competitively inhibits the trimming of longer, more physiologically relevant peptides. This suggests that the binding of this compound to its allosteric site induces a conformational change in the enzyme. This change may favor the processing of small substrates while hindering the proper binding and cleavage of larger peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of initial findings. The following sections outline the protocols for the key biochemical and cellular assays used in the characterization of this compound.
High-Throughput Screening (HTS) Workflow
The discovery of this compound was the result of a comprehensive high-throughput screening campaign designed to identify selective ERAP1 modulators.
Biochemical Assay: Fluorogenic Substrate Hydrolysis
This assay measures the ability of a compound to modulate the ERAP1-catalyzed hydrolysis of a small fluorogenic substrate.
-
Principle: The cleavage of a substrate like L-Leucine-7-amido-4-methylcoumarin (L-AMC) by ERAP1 releases the fluorescent aminomethylcoumarin (AMC) group, leading to an increase in fluorescence that can be monitored over time.
-
Reagents:
-
Recombinant human ERAP1 enzyme
-
L-Leucine-7-amido-4-methylcoumarin (L-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well microplate, add the test compound dilutions.
-
Add the ERAP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the L-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Record fluorescence readings at regular intervals for a specified duration (e.g., 30 minutes).
-
Calculate the reaction rates and normalize the data to the DMSO control.
-
Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the AC50 (for activators) or IC50 (for inhibitors).
-
Biochemical Assay: Peptide Hydrolysis by LC-MS
This assay assesses the inhibitory effect of compounds on the processing of a more physiologically relevant peptide substrate.
-
Principle: The cleavage of a specific peptide substrate by ERAP1 is monitored by quantifying the disappearance of the substrate and the appearance of the product using liquid chromatography-mass spectrometry (LC-MS).
-
Reagents:
-
Recombinant human ERAP1 enzyme
-
Peptide substrate (e.g., decamer WRCYEKMALK - WK10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
Quenching solution (e.g., 1% trifluoroacetic acid)
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In microcentrifuge tubes, combine the ERAP1 enzyme and the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS to separate and quantify the substrate and product peptides.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Cellular Assay: Antigen Presentation Inhibition
This assay evaluates the ability of a compound to inhibit ERAP1-mediated antigen processing in a cellular context.
-
Principle: A cell line is engineered to express a specific MHC class I allele and a model antigen precursor that requires ERAP1 trimming for cell surface presentation. The amount of the final processed epitope presented on the cell surface is then quantified, typically by flow cytometry using an antibody specific for the peptide-MHC complex.
-
Materials:
-
A suitable cell line (e.g., HeLa) stably expressing the relevant MHC class I allele and the model antigen precursor.
-
This compound (or other test compounds).
-
A fluorescently labeled antibody specific for the final processed peptide-MHC complex.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells and stain them with the fluorescently labeled antibody specific for the peptide-MHC complex.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of antigen presentation.
-
Normalize the MFI values to the DMSO-treated control cells.
-
Plot the normalized MFI against the compound concentration and fit the data to determine the cellular IC50.
-
Conclusion
This compound represents a valuable chemical probe for elucidating the complex roles of ERAP1 in immunity and disease. Its unique allosteric mechanism of action and high selectivity make it a superior tool compared to less specific, active-site directed inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for researchers to utilize and further investigate the therapeutic potential of modulating ERAP1 activity. The continued study of this compound and the development of next-generation allosteric modulators hold significant promise for the advancement of novel immunotherapies.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
ERAP1-IN-1: A Technical Guide to its Specificity for ERAP1 Over ERAP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, tailoring the length of peptides for loading onto Major Histocompatibility Complex (MHC) class I molecules. Its close homolog, ERAP2, shares a similar function, yet the two enzymes exhibit distinct substrate preferences and genetic associations with various diseases. The development of selective inhibitors is crucial for dissecting the specific roles of each enzyme and for therapeutic applications. ERAP1-IN-1 has emerged as a valuable chemical probe due to its high selectivity for ERAP1 over ERAP2. This technical guide provides a comprehensive overview of the specificity of this compound, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Quantitative Analysis of Specificity
This compound, also identified as compound 3 in the foundational study by Maben et al. (2020), demonstrates a remarkable selectivity for ERAP1.[1][2] This selectivity is evident from the significant difference in the half-maximal inhibitory concentration (IC50) values against ERAP1 and its homolog ERAP2. The compound acts as an allosteric inhibitor of ERAP1's peptide trimming function.[1][3]
| Compound | Target | Assay Type | IC50 (µM) | Selectivity (ERAP2/ERAP1) | Reference |
| This compound | ERAP1 | Peptide Hydrolysis | 5.3 | >37-fold | Maben et al., 2020 |
| (Compound 3) | ERAP2 | Fluorogenic Substrate | >200 | [4] |
Mechanism of Action and Specificity
This compound is an allosteric inhibitor that binds to a site distinct from the active site of ERAP1.[1][3] This binding event is thought to stabilize a closed, inactive conformation of the enzyme, thereby preventing the processing of longer peptide substrates.[5] This allosteric mechanism contributes to its specificity, as the targeted regulatory site is not conserved in ERAP2.
Caption: Allosteric inhibition of ERAP1 by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the specificity of this compound.
ERAP1 and ERAP2 Enzyme Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ERAP1 and ERAP2.
a. Materials and Reagents:
-
Recombinant human ERAP1 and ERAP2 enzymes
-
Fluorogenic peptide substrate (e.g., Leu-AMC for ERAP1, Arg-AMC for ERAP2)
-
This compound (Compound 3)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
b. Experimental Workflow:
Caption: Workflow for determining IC50 values of this compound.
c. Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing either recombinant ERAP1 (final concentration ~10 nM) or ERAP2 (final concentration ~20 nM) in Assay Buffer to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the appropriate fluorogenic substrate (e.g., 50 µM final concentration) to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Antigen Presentation Assay
This assay assesses the ability of this compound to inhibit ERAP1-dependent antigen processing within a cellular context.[1]
a. Materials and Reagents:
-
HeLa cells stably expressing an MHC class I allele (e.g., H-2Kb)
-
Vaccinia virus constructs encoding a precursor peptide that requires ERAP1 trimming for recognition (e.g., ss-LEQLE-SIINFEKL) and a control peptide that does not (e.g., Ub-SIINFEKL)
-
This compound (Compound 3)
-
Fluorescently labeled antibody specific for the presented peptide-MHC complex (e.g., 25-D1.16)
-
Flow cytometer
b. Experimental Workflow:
Caption: Workflow for the cellular antigen presentation assay.
c. Procedure:
-
Seed HeLa cells expressing the appropriate MHC class I molecule in a 96-well plate.
-
The following day, treat the cells with various concentrations of this compound (e.g., up to 50 µM) or DMSO for 1 hour.[1]
-
Infect the cells with the vaccinia virus constructs encoding the ERAP1-dependent precursor peptide or the control peptide.
-
Incubate the infected cells for 5-6 hours at 37°C.
-
Harvest the cells and stain them with a fluorescently labeled antibody that specifically recognizes the correctly processed and presented peptide-MHC complex.
-
Analyze the stained cells by flow cytometry to quantify the level of surface presentation of the target epitope.
-
A reduction in the fluorescence signal in the presence of this compound for the ERAP1-dependent construct, but not the control construct, indicates specific inhibition of ERAP1 in a cellular environment.
Conclusion
This compound is a highly selective allosteric inhibitor of ERAP1. The substantial difference in its inhibitory potency against ERAP1 compared to ERAP2, as demonstrated by biochemical assays, underscores its value as a specific chemical tool. Cellular assays further confirm its ability to selectively inhibit ERAP1-mediated antigen processing in a physiological context. The detailed protocols provided herein should enable researchers to effectively utilize this compound to investigate the distinct biological roles of ERAP1 and its potential as a therapeutic target.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 3. ERAP1 binds peptide C-termini of different sequences and/or lengths by a common recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ERAP1-IN-1: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-metalloprotease located in the endoplasmic reticulum that plays a pivotal role in the final stages of the major histocompatibility complex (MHC) class I antigen processing pathway. By trimming the N-terminus of antigenic peptide precursors, ERAP1 generates epitopes of optimal length for binding to MHC class I molecules, which are subsequently presented on the cell surface to cytotoxic T lymphocytes. This function places ERAP1 at a crucial checkpoint in the adaptive immune response.
ERAP1-IN-1 is a potent and selective small molecule inhibitor of ERAP1.[1] It exhibits a dual mechanism of action, acting as a competitive inhibitor for the processing of longer, physiologically relevant nonamer peptides, while allosterically activating the hydrolysis of smaller, fluorogenic substrates.[1] This unique property makes this compound a valuable tool for studying the intricate mechanisms of ERAP1 function and a promising lead compound for the development of therapeutics targeting immune-related disorders and cancer.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to support researchers in their exploration of ERAP1 modulation.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, non-peptide small molecule. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-methoxy-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid |
| CAS Number | 865273-97-8 |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅S |
| Molecular Weight | 458.45 g/mol |
| SMILES | O=C(O)C1=CC=C(OC)C(S(=O)(NC2=CC(C(F)(F)F)=CC=C2N3CCCCC3)=O)=C1 |
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 250 mg/mL (≥ 545.32 mM) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 2 years | [1] |
Biological Activity and Pharmacological Properties
This compound is a highly selective inhibitor of ERAP1, demonstrating significantly lower potency against the closely related aminopeptidases ERAP2 and Insulin-Regulated Aminopeptidase (IRAP). Its unique dual mechanism of action provides a valuable tool for dissecting the complex enzymatic activity of ERAP1.
| Parameter | Value | Assay Conditions | Reference |
| ERAP1 IC₅₀ | 5.3 µM | Inhibition of nonamer peptide hydrolysis | [2] |
| ERAP2 IC₅₀ | >200 µM | Inhibition of nonamer peptide hydrolysis | [2] |
| Cellular EC₅₀ | 1 µM | Inhibition of SIINFEKL antigen presentation in HeLa cells | [1] |
| Mechanism of Action | Competitive inhibitor (nonamer peptides); Allosteric activator (fluorogenic substrates) | Biochemical assays | [1][2] |
While specific pharmacokinetic data for this compound is not extensively published, studies on other selective ERAP1 inhibitors provide insights into the potential in vivo behavior of this class of compounds. For instance, some selective ERAP1 inhibitors have shown moderate to high oral bioavailability and half-lives in rats, suggesting that molecules with similar scaffolds can possess favorable drug-like properties.[3][4]
Signaling Pathways and Experimental Workflows
MHC Class I Antigen Processing and Presentation Pathway
ERAP1 plays a crucial role in the final step of generating antigenic peptides for presentation by MHC class I molecules. The following diagram illustrates this pathway and the point of intervention for this compound.
Caption: MHC Class I Antigen Presentation Pathway and this compound Inhibition.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Caption: Experimental Workflow for the Characterization of this compound.
Detailed Experimental Protocols
Fluorescence-Based ERAP1 Inhibition Assay
This assay measures the allosteric activation of ERAP1 by this compound using a small fluorogenic substrate.
Principle: ERAP1 cleaves the non-fluorescent substrate L-Leucine-7-amido-4-methylcoumarin (L-AMC), releasing the fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is proportional to ERAP1 activity.
Materials:
-
Recombinant human ERAP1
-
This compound
-
L-Leucine-7-amido-4-methylcoumarin (L-AMC)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM ZnCl₂
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 50 µL of the diluted this compound solutions to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 25 µL of recombinant ERAP1 (e.g., 10 nM final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of L-AMC substrate (e.g., 50 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at 380 nm excitation and 460 nm emission every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the AC₅₀ (concentration for 50% activation).
Mass Spectrometry-Based ERAP1 Inhibition Assay
This assay determines the IC₅₀ of this compound for the inhibition of physiologically relevant peptide trimming.
Principle: ERAP1 is incubated with a nonamer peptide substrate in the presence of this compound. The reaction is stopped, and the amount of remaining substrate and/or product is quantified by mass spectrometry.
Materials:
-
Recombinant human ERAP1
-
This compound
-
Nonamer peptide substrate (e.g., a known ERAP1 substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA) in water
-
MALDI-TOF or LC-MS/MS system
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then in Assay Buffer.
-
In a 96-well plate, combine 10 µL of the diluted this compound solutions with 10 µL of recombinant ERAP1 (e.g., 5 nM final concentration).
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the nonamer peptide substrate (e.g., 10 µM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of Quenching Solution.
-
Analyze the samples by mass spectrometry to quantify the amount of substrate and/or product.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Antigen Presentation Assay
This assay measures the ability of this compound to inhibit the processing and presentation of a specific T-cell epitope in a cellular context.
Principle: Cells expressing a specific MHC class I allele are infected with a recombinant vaccinia virus encoding a precursor to the SIINFEKL epitope. Inhibition of ERAP1 by this compound will reduce the amount of SIINFEKL presented on the cell surface, which can be detected by a specific antibody and flow cytometry.[5]
Materials:
-
HeLa cells expressing H-2Kb
-
Recombinant vaccinia virus expressing a precursor to SIINFEKL
-
This compound
-
Cell culture medium
-
PE-conjugated anti-SIINFEKL-H-2Kb antibody
-
Flow cytometer
Procedure:
-
Seed HeLa-Kᵇ cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI).
-
Incubate the infected cells for 4-6 hours to allow for antigen processing and presentation.
-
Wash the cells with PBS and stain with the PE-conjugated anti-SIINFEKL-H-2Kb antibody for 30 minutes on ice.
-
Wash the cells again to remove unbound antibody.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the PE signal.
-
Calculate the percent inhibition of SIINFEKL presentation for each this compound concentration relative to the DMSO-treated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of ERAP1 with a unique dual mechanism of action. Its ability to competitively inhibit the processing of physiologically relevant peptides while allosterically activating the hydrolysis of small substrates makes it an invaluable research tool. The data and protocols presented in this technical guide are intended to facilitate further investigation into the role of ERAP1 in health and disease and to support the development of novel immunomodulatory therapies. Researchers and drug development professionals can leverage this information to design and execute experiments aimed at understanding the complex biology of ERAP1 and exploring its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 4. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of ERAP1 in Antigen Presentation
An In-depth Technical Guide to the Pharmacodynamics of ERAP1-IN-1
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase located in the endoplasmic reticulum (ER).[1][2] It plays a pivotal role in the adaptive immune system by trimming the N-terminus of peptide precursors that are transported into the ER by the Transporter associated with Antigen Processing (TAP).[3] This trimming process is essential to generate peptides of the optimal length, typically 8-10 amino acids, for stable binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3][4] The resulting peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells.[3][4]
ERAP1 can either generate antigenic epitopes by trimming longer precursors or destroy them by over-trimming.[5][6] This dual function makes it a key modulator of the immunopeptidome—the repertoire of peptides presented by a cell.[1][7] Genetic polymorphisms in ERAP1 are associated with various autoimmune diseases, such as ankylosing spondylitis, and certain cancers, highlighting its importance in immune regulation.[3][8][9] Consequently, pharmacological inhibition of ERAP1 has emerged as a promising therapeutic strategy to alter the tumor immunopeptidome, enhance cancer cell recognition by the immune system, and treat autoimmune conditions.[3][4]
This compound is a selective, allosteric inhibitor of ERAP1.[10][11] It represents a novel approach to modulate ERAP1 activity for therapeutic benefit. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, effects on cellular processes, and the experimental methodologies used for its characterization.
Mechanism of Action of this compound
This compound functions as an allosteric modulator.[10][11] Unlike competitive inhibitors that bind directly to the active site, this compound binds to a distal, allosteric site on the enzyme.[12] This binding event induces a conformational change in the enzyme that alters its catalytic activity.
Interestingly, the effect of this compound is substrate-dependent. It has been shown to activate the hydrolysis of small, fluorogenic amino acid substrates while competitively inhibiting the processing of longer, physiologically relevant nonamer peptide substrates.[10][11] This unique mechanism allows for precise modulation of the enzyme's natural function—the trimming of antigenic peptide precursors. By inhibiting the processing of these longer peptides, this compound alters the final pool of peptides available for MHC class I loading.
Pharmacodynamic Effects
The primary pharmacodynamic effect of this compound is the modulation of the cellular immunopeptidome. By inhibiting ERAP1's trimming function, the inhibitor causes significant shifts in the repertoire of peptides presented by MHC class I molecules.[7][13]
In Vitro Effects:
-
Altered Peptide Repertoire: Treatment of cancer cell lines with ERAP1 inhibitors, including allosteric inhibitors like this compound, leads to profound changes in the landscape of presented peptides. This includes the generation of novel tumor-associated antigens and a general increase in the length of presented peptides.[14][15]
-
Enhanced T-Cell Response: The novel antigens generated by ERAP1 inhibition can be recognized by the immune system. In vitro studies have shown that these new epitopes can stimulate IFNγ production in naïve T cells, suggesting they can trigger a productive anti-tumor immune response.[15]
-
Cellular Stress and Metabolism: Beyond antigen presentation, inhibition of ERAP1 affects broader cellular processes. Studies using a selective allosteric ERAP1 inhibitor on melanoma and leukemia cell lines revealed significant alterations in pathways related to metabolism and cellular stress.[7][13] Specifically, ERAP1 inhibition was linked to increased sensitivity to ER stress, changes in reactive oxygen species (ROS) production, and altered mitochondrial metabolism.[7][13]
In Vivo Effects:
-
Tumor Growth Inhibition: In syngeneic mouse tumor models, the pharmacological inhibition of ERAP1 leads to the generation of novel, immunogenic antigens, resulting in productive CD8+ T cell responses and subsequent tumor growth inhibition.[15]
-
Increased T-Cell Infiltration: Treatment with ERAP1 inhibitors has been shown to increase the infiltration of T cells into tumors and alter the T-cell receptor (TCR) repertoire, indicating a robust in vivo immune response.[14]
-
Synergy with Checkpoint Inhibitors: The immunomodulatory effects of ERAP1 inhibition can complement other immunotherapies. Combining ERAP1 inhibitors with checkpoint inhibitors (e.g., anti-PD-1) results in significant TCR repertoire changes and enhanced tumor growth inhibition in mouse models.[14]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and effects of this compound and related selective inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound (this compound is referred to as Compound 3 in the source literature)
| Compound | Target | Assay Type | Substrate | Effect | IC50 / AC50 |
| This compound | ERAP1 | Enzymatic | Fluorogenic (L-AMC) | Activation | 1.1 µM (AC50) |
| This compound | ERAP1 | Enzymatic | Nonamer Peptide | Inhibition | 1.2 µM (IC50) |
| This compound | ERAP2 | Enzymatic | Fluorogenic (L-AMC) | No significant activity | > 50 µM |
| This compound | IRAP | Enzymatic | Fluorogenic (L-AMC) | No significant activity | > 50 µM |
Data sourced from Liddle, G. W. et al. (2020).[2][11][16]
Table 2: Cellular Activity of this compound
| Compound | Cell Line | Assay | Effect | IC50 |
| This compound | HeLa | Cellular Antigen Presentation | Inhibition | 2.5 µM |
| This compound | A375 Melanoma | Cellular Viability | Specific inhibition of ERAP1 at 50 µM | Not Applicable |
Data sourced from Liddle, G. W. et al. (2020) and Papakyriakou, A. et al. (2022).[2][10][11][16]
Key Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the pharmacodynamic studies of this compound.
1. ERAP1 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit or activate the enzymatic activity of purified recombinant ERAP1.
-
Objective: To determine the IC50 (for inhibition) or AC50 (for activation) of this compound.
-
Materials: Recombinant human ERAP1, fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), assay buffer, test compound (this compound), microplate reader.[2]
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add recombinant ERAP1 enzyme to each well and incubate for a pre-determined time at 37°C to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate L-AMC.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for AMC).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or AC50 value.[2]
-
2. Cellular Antigen Presentation Assay
This assay assesses the effect of this compound on the processing and presentation of a model antigen in a cellular context.
-
Objective: To measure the functional inhibition of the antigen processing pathway by this compound in live cells.
-
Materials: Cell line (e.g., HeLa), model antigen precursor (e.g., a construct expressing an N-terminally extended SIINFEKL peptide), this compound, flow cytometer, fluorescently-labeled antibody specific for the final peptide-MHC complex (e.g., anti-H-2Kb-SIINFEKL).[5][15]
-
Protocol:
-
Culture cells and transfect them with the plasmid encoding the model antigen precursor.
-
Treat the transfected cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells and stain them with the fluorescently-labeled antibody that recognizes the correctly processed and presented SIINFEKL peptide on the cell surface.
-
Analyze the cells using flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the level of peptide-MHC complex expression.
-
Determine the IC50 by plotting the MFI against the log of the inhibitor concentration.[5]
-
3. Immunopeptidomics and Proteomics Analysis
This protocol is used to identify and quantify the changes in the entire set of MHC-presented peptides (immunopeptidome) and total cellular proteins (proteome) after treatment with this compound.
-
Protocol Outline:
-
Cell Culture and Treatment: Grow cancer cells (e.g., A375 melanoma) and treat with this compound or vehicle control for a specified time.[7]
-
Cell Lysis: Harvest cells and lyse them in a buffer containing detergent to solubilize proteins. Shear DNA by sonication.[13][17]
-
Immunoprecipitation (for Immunopeptidome): Use antibodies specific for MHC class I molecules (e.g., W6/32) coupled to beads to capture peptide-MHC complexes from the cell lysate.[7]
-
Peptide Elution: Elute the bound peptides from the MHC molecules, typically using an acidic buffer.
-
Sample Cleanup: Purify the eluted peptides using a cleanup protocol (e.g., Sep-Pak C18 cartridges or SP3).[7][13]
-
Proteomics Sample Prep: For proteome analysis, take an aliquot of the total cell lysate, reduce and alkylate cysteine residues, and digest proteins into smaller peptides using an enzyme like trypsin.[13]
-
LC-MS/MS Analysis: Analyze the purified immunopeptidome and the digested proteome samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Search the resulting MS/MS spectra against a protein sequence database to identify the peptides and proteins. Quantify the relative abundance of peptides/proteins between the this compound treated and control samples to identify significant changes.[13]
-
Signaling Pathways and Cellular Impact
The primary pathway influenced by this compound is the MHC class I antigen presentation pathway. Inhibition of ERAP1 acts as a bottleneck, preventing the final trimming of peptides before they are loaded onto MHC class I molecules.
Beyond this canonical pathway, the effects of ERAP1 inhibition on cellular metabolism and stress responses suggest a broader role for ERAP1 in maintaining cellular homeostasis.[7][13] The accumulation of untrimmed peptides or the alteration of ERAP1's non-canonical functions, such as shedding of cytokine receptors, may contribute to these wider effects.[3] These findings suggest that the therapeutic impact of this compound may result from a combination of direct immunomodulation and indirect effects on tumor cell physiology.
Conclusion
This compound is a selective, allosteric inhibitor that potently modulates the catalytic activity of ERAP1. Its unique mechanism of action allows it to specifically block the trimming of physiological peptide precursors, leading to significant alterations in the cellular immunopeptidome. This pharmacodynamic effect has been shown to generate novel, immunogenic antigens, enhance T-cell responses, and lead to tumor growth inhibition, particularly in combination with other immunotherapies. Furthermore, the broader impact of ERAP1 inhibition on cellular stress and metabolism pathways opens new avenues for understanding its full therapeutic potential. The data and protocols summarized in this guide provide a technical foundation for researchers and drug developers working to harness the therapeutic potential of ERAP1 inhibition.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERAP1 endoplasmic reticulum aminopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for ERAP1-IN-1 Cell-Based Antigen Presentation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the MHC class I antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims N-terminally extended peptide precursors to the optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[1][2][3][4][5] This trimming process, often described as a "molecular ruler" mechanism, is essential for shaping the immunopeptidome, the repertoire of peptides presented on the cell surface for surveillance by CD8+ T cells.[3][6]
Modulation of ERAP1 activity with inhibitors like ERAP1-IN-1 presents a promising therapeutic strategy in immuno-oncology and for the treatment of autoimmune diseases.[7][8] In cancer, inhibiting ERAP1 can alter the peptide repertoire presented by tumor cells, potentially generating novel neoantigens that can be recognized by the immune system, leading to an enhanced anti-tumor response.[1][9] Conversely, in certain autoimmune conditions associated with specific HLA alleles, ERAP1 inhibition may prevent the generation of pathogenic self-peptides.[1][8]
This compound is a competitive inhibitor of ERAP1, targeting its enzymatic activity.[10] These application notes provide detailed protocols for utilizing this compound in cell-based antigen presentation assays to evaluate its effects on the MHC class I pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MHC class I antigen presentation pathway and a general workflow for a cell-based assay using an ERAP1 inhibitor.
Caption: MHC Class I Antigen Presentation Pathway.
Caption: this compound Cell-Based Assay Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for ERAP1 inhibitors from published studies.
Table 1: In Vitro Enzymatic and Cell-Based Activity of ERAP1 Inhibitors
| Compound ID | Target | Assay Type | Cell Line | IC50 / pIC50 | Reference |
| Compound I | ERAP1 | Enzymatic Activity | - | pIC50 = 7.7 | [7] |
| Compound II | ERAP1 | Enzymatic Activity | - | pIC50 = 8.6 | [7] |
| Compound I | ERAP1 | Antigen Presentation | HeLa | pIC50 = 7.0 | [7] |
| Compound II | ERAP1 | Antigen Presentation | HeLa | pIC50 = 7.7 | [7] |
| DG013A (1a) | ERAP1 | Enzymatic Activity | - | IC50 = 48 nM | [1] |
| Compound 1b | ERAP1 | Enzymatic Activity | - | IC50 = 7.5 µM | [1] |
| Compound 2a | ERAP1 | Enzymatic Activity | - | IC50 = 48 nM | [1] |
| Compound 4 | ERAP1 | Enzymatic Activity | - | IC50 = 33 nM | [2][11] |
| Compound 6 | ERAP1 | Enzymatic Activity | - | IC50 = 345 nM | [2][11] |
| Compound 9 | ERAP1 | Enzymatic Activity | - | IC50 = 2 µM | [2][11] |
| Compound 16 | ERAP1 | Enzymatic Activity | - | IC50 = 0.8 µM | [11] |
| Unnamed | hERAP1 | Enzymatic Activity | - | IC50 = 5.1 nM | [12] |
| Unnamed | mERAP1 | Enzymatic Activity | - | IC50 = 1.6 nM | [12] |
Table 2: Cellular Effects of ERAP1 Inhibition
| Cell Line | ERAP1 Inhibition Method | Observed Effect | Quantitative Change | Reference |
| HCT116 | Small molecule inhibitor | Lengthening of presented peptides | - | [12] |
| A375 Melanoma | Allosteric inhibitor (10 µM) | Significant immunopeptidome shifts | - | [13] |
| A375 Melanoma | Allosteric inhibitor | Slight enhancement in tumor cell killing by PBMCs | - | [13] |
| HeLa | Phosphinic pseudotripeptides | Enhanced HLA-B27 surface presentation | - | [1] |
| CT26 Colon Carcinoma | Phosphinic pseudotripeptides | Enhanced anti-GSW11 epitope presentation | - | [1] |
| 9464D Neuroblastoma | CRISPR/Cas9 KO | No significant change in basal MHC class I surface expression | - | [4][8] |
| 221 Transfectants | shRNA | No significant change in HLA class I surface expression | - | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound on MHC Class I Surface Expression
This protocol details a flow cytometry-based assay to measure changes in total MHC class I surface expression on a target cell line following treatment with this compound.
Materials:
-
Target cell line (e.g., HeLa, A375, or other cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-MHC class I antibody (e.g., W6/32 for pan-HLA class I)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in a 12-well or 24-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time may need to be determined empirically for each cell line and experimental setup.
-
Cell Harvesting: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Staining:
-
Centrifuge the cells and resuspend the pellet in cold FACS buffer.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the anti-MHC class I antibody or isotype control at the manufacturer's recommended concentration.
-
Incubate on ice for 30-45 minutes in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation.
-
Flow Cytometry Analysis: Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of MHC class I staining.
Data Analysis: Compare the MFI of MHC class I expression in this compound treated cells to the vehicle-treated control cells. A significant change in MFI would indicate an effect of ERAP1 inhibition on the overall surface expression of MHC class I molecules. Note that some studies report minimal changes in total MHC I levels with ERAP1 inhibition.[3][4][8][14]
Protocol 2: T-Cell Activation Assay (Co-culture)
This protocol describes a method to assess the functional consequence of altered peptide presentation by this compound treated cells on T-cell activation.
Materials:
-
Target antigen-presenting cells (APCs), which can be the tumor cell line of interest.
-
This compound
-
Antigen-specific T-cell line or primary T-cells (e.g., CD8+ T-cells specific for a known tumor antigen).
-
Complete RPMI-1640 medium with 10% FBS.
-
96-well round-bottom culture plates.
-
Assay kit for measuring cytokine release (e.g., ELISA or CBA for IFN-γ or IL-2).
Procedure:
-
APC Preparation and Treatment:
-
Seed the APCs in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
Treat the APCs with various concentrations of this compound or vehicle control and incubate for 24-48 hours to allow for changes in antigen processing and presentation.
-
-
Co-culture:
-
After the incubation period, add the antigen-specific T-cells to the wells containing the treated APCs at a suitable effector-to-target (E:T) ratio (e.g., 1:1).
-
Include positive controls (e.g., APCs pulsed with the cognate peptide) and negative controls (T-cells alone, APCs alone).
-
-
Incubation: Co-culture the cells for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of IFN-γ or IL-2 in the supernatants using an ELISA or a cytometric bead array (CBA) kit, following the manufacturer's instructions.
Data Analysis: Quantify the amount of cytokine released in each condition. An increase in cytokine production in the co-cultures with this compound treated APCs compared to vehicle-treated APCs suggests that ERAP1 inhibition has led to an enhanced presentation of stimulatory antigens to the T-cells.
Protocol 3: Immunopeptidome Analysis by Mass Spectrometry (General Workflow)
This advanced application provides a global view of the changes in the peptide repertoire presented by MHC class I molecules following ERAP1 inhibition.
Materials:
-
Large-scale culture of the target cell line.
-
This compound.
-
Lysis buffer (containing protease inhibitors).
-
Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32) coupled to beads.
-
Acid for peptide elution (e.g., trifluoroacetic acid).
-
C18 columns for peptide desalting.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture and Treatment: Grow a large number of target cells (typically >1 x 10^8) and treat with this compound or vehicle control for an optimized duration.
-
Cell Lysis and MHC-I Immunoprecipitation:
-
Harvest and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Pass the lysate over the immunoaffinity column to capture MHC-peptide complexes.
-
-
Peptide Elution and Desalting:
-
Wash the column extensively.
-
Elute the bound peptides from the MHC molecules using an acidic solution.
-
Desalt and concentrate the eluted peptides using C18 solid-phase extraction.
-
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to determine their sequences and relative abundance.
-
Data Analysis: Use specialized software to identify the peptide sequences and compare the immunopeptidomes of this compound treated and control cells. Look for changes in peptide length, anchor residues, and the appearance of novel peptide sequences.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental goals. Appropriate controls are essential for the valid interpretation of results.
References
- 1. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. Frontiers | Multiplex T Cell Stimulation Assay Utilizing a T Cell Activation Reporter-Based Detection System [frontiersin.org]
- 7. GSK optimizes potent and selective ERAP1 inhibitors | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing ERAP1-IN-1 in a Fluorescence-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical zinc-metallopeptidase involved in the final trimming of antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules.[1][2][3] This function places ERAP1 at a crucial junction of the adaptive immune response, making it a significant therapeutic target for various pathologies, including autoimmune diseases and cancer.[4][5][6][7] Dysregulation of ERAP1 activity has been linked to conditions such as ankylosing spondylitis and certain types of cancer.[8][9] ERAP1-IN-1 is a known inhibitor of ERAP1, acting competitively with respect to nonamer peptide substrates, which are representative of its physiological targets.[10] Interestingly, it can also act as an allosteric activator of the hydrolysis of small fluorogenic substrates.[10] These characteristics make this compound a valuable tool for studying ERAP1 function and for the development of novel therapeutics.
These application notes provide a detailed protocol for a fluorescence-based assay to measure ERAP1 activity and its inhibition, using this compound as a reference inhibitor.
Principle of the Assay
The fluorescence-based assay for ERAP1 activity relies on the enzymatic cleavage of a fluorogenic substrate. A common and convenient substrate is Leucine-7-amido-4-methylcoumarin (L-AMC).[11] In its intact form, the fluorescence of the AMC group is minimal. Upon cleavage by ERAP1, the free AMC is released, resulting in a significant increase in fluorescence. The rate of this increase is directly proportional to the enzymatic activity of ERAP1. By measuring the fluorescence intensity over time, the enzymatic activity can be quantified. This assay can be adapted to a high-throughput screening (HTS) format for the identification of novel ERAP1 inhibitors.[11]
ERAP1 Signaling Pathway in Antigen Presentation
ERAP1 plays a pivotal role in the final stages of the antigen processing and presentation pathway within the endoplasmic reticulum. The following diagram illustrates this process.
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
Quantitative Data for ERAP1 Inhibitors
The following table summarizes inhibitory activities of selected compounds against ERAP1. This data is provided for comparative purposes.
| Compound | IC50 (ERAP1) | Selectivity | Notes |
| Compound 1 | Competitive inhibitor | Selective over ERAP2 and IRAP | N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide[11] |
| Compound 2 | Competitive inhibitor | Selective over ERAP2 and IRAP | 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea[11] |
| Compound 9 | 2 µM | 10-fold over ERAP2 | Poorly selective over IRAP[12] |
| Compound 10 | 2.6 µM | Equipotent against ERAP1, ERAP2, and IRAP | Methyl ester analog of Compound 9[12] |
| Thimerosal | Submicromolar | Inactive on ERAP2, IRAP, and LAP3 | Identified through virtual screening[7][12] |
| This compound | Not specified in snippets | Competitive inhibitor of nonamer peptide hydrolysis | Allosterically activates hydrolysis of small fluorogenic substrates[10] |
Experimental Protocol: Fluorescence-Based ERAP1 Inhibition Assay
This protocol details the steps to measure the inhibitory effect of a test compound on ERAP1 activity using a fluorogenic substrate, with this compound as a positive control for inhibition.
Materials and Reagents
-
Recombinant Human ERAP1
-
ERAP1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)
-
This compound (as a control inhibitor)
-
Test compounds
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Experimental Workflow Diagram
Caption: Workflow for the ERAP1 fluorescence-based inhibition assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of test compounds in DMSO.
-
Create a dilution series of the test compounds and this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the diluted test compounds and this compound to their respective wells.
-
Include the following controls:
-
100% Activity Control: Assay buffer with DMSO (no inhibitor).
-
No Enzyme Control: Assay buffer with DMSO and substrate, but no ERAP1.
-
Positive Control: A known concentration of this compound.
-
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human ERAP1 in the assay buffer.
-
Add the ERAP1 solution to all wells except the "No Enzyme Control" wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the L-AMC substrate in the assay buffer.
-
Add the L-AMC solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Record the fluorescence kinetically over a period of time (e.g., every minute for 30-60 minutes).
-
Data Analysis
-
Calculate Initial Reaction Rates:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (from the "No Enzyme Control") from all readings.
-
Calculate the percent inhibition for each compound concentration using the following formula:
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
-
Troubleshooting
-
High background fluorescence: Ensure the purity of reagents and use black microplates to minimize background.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase incubation time if the reaction is too slow.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing. Maintain a constant temperature throughout the assay.
Conclusion
This application note provides a comprehensive framework for utilizing this compound in a fluorescence-based assay to study ERAP1 activity and inhibition. The provided protocols and diagrams are intended to guide researchers in setting up and executing robust and reliable experiments for the investigation of ERAP1, a key player in the immune system.
References
- 1. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 - Wikipedia [en.wikipedia.org]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The Analytical Scientist | Discovering ERAP1 Inhibitors with MALDI-TOF MS [theanalyticalscientist.com]
- 6. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERAP1 endoplasmic reticulum aminopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ERAP1-IN-1 Mass Spectrometry Assay for Peptide Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-dependent aminopeptidase located in the endoplasmic reticulum. It plays a pivotal role in the adaptive immune response by trimming the N-terminus of peptides to an optimal length of 8-10 amino acids for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by CD8+ T cells.[1] The activity of ERAP1 can therefore generate or destroy antigenic epitopes, significantly shaping the immunopeptidome presented by cells.[4][5]
Dysregulation of ERAP1 activity is associated with various human pathologies, including autoimmune diseases such as ankylosing spondylitis, and cancer.[1][6][7][8] Consequently, ERAP1 has emerged as a promising therapeutic target. Inhibition of ERAP1 can alter the repertoire of peptides presented by cancer cells, potentially increasing their immunogenicity and rendering them more susceptible to immune-mediated destruction.[1][5]
ERAP1-IN-1 is a known inhibitor of ERAP1 that can act both competitively and allosterically, depending on the substrate.[9][10] This application note provides a detailed protocol for a mass spectrometry-based assay to profile the cleavage of a model peptide substrate by ERAP1 and to characterize the inhibitory activity of this compound. Mass spectrometry offers a label-free and direct method to monitor the enzymatic reaction by measuring the disappearance of the substrate and the appearance of product peptides.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of ERAP1 in the antigen presentation pathway and the general workflow for the mass spectrometry-based inhibitor assay.
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Caption: Workflow for ERAP1 inhibitor mass spectrometry assay.
Experimental Protocols
Materials and Reagents
-
Recombinant Human ERAP1: Purified, active enzyme.
-
This compound: MedChemExpress (Cat. No.: HY-133125) or equivalent.[10]
-
Peptide Substrate: A model peptide known to be cleaved by ERAP1, e.g., WRCYEKMALK (10-mer). Custom synthesis by a reputable vendor.
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl.[2]
-
Quenching Solution: 1.2% Formic Acid in water.
-
Mass Spectrometer: MALDI-TOF or LC-MS system.
-
Microplates: 96-well V-bottom plates.
Protocol 1: ERAP1 Peptide Cleavage Assay
This protocol is designed to measure the baseline activity of ERAP1 on a model peptide substrate.
-
Prepare Reagents:
-
Prepare a 2X stock of recombinant ERAP1 (e.g., 80 ng/µL) in Assay Buffer.
-
Prepare a 2X stock of the peptide substrate WRCYEKMALK (e.g., 20 µM) in Assay Buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of the 2X ERAP1 stock solution to designated wells.
-
To initiate the reaction, add 25 µL of the 2X peptide substrate stock solution to each well. The final reaction volume is 50 µL, containing 20 ng of ERAP1 and 10 µM peptide.[2]
-
Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the ERAP1 solution.
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature or 37°C for a defined period (e.g., 10-60 minutes). A time course experiment is recommended to determine the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the reaction by adding 25 µL of 1.2% Formic Acid to each well.[2]
-
-
Mass Spectrometry Analysis:
-
Analyze the samples directly by MALDI-TOF MS or LC-MS.
-
For MALDI-TOF, spot 1 µL of the quenched reaction mixture onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Acquire mass spectra in the appropriate m/z range to detect the full-length substrate and its N-terminally trimmed products.
-
Expected Products: Monitor for the disappearance of the substrate (WRCYEKMALK) and the appearance of the product (RCYEKMALK) and subsequent cleavage products.
-
Protocol 2: this compound Inhibition Assay and IC50 Determination
This protocol determines the inhibitory potency of this compound.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in Assay Buffer containing a constant, low percentage of DMSO. A typical concentration range for testing could be 0.1 µM to 200 µM.
-
Prepare a 2X stock of ERAP1 (e.g., 80 ng/µL) in Assay Buffer.
-
Prepare a 2X stock of the peptide substrate (e.g., 20 µM) in Assay Buffer.
-
-
Reaction Setup:
-
Add 25 µL of the 2X ERAP1 stock solution to each well of a 96-well plate.
-
Add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO (for 0% inhibition control) to the wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X peptide substrate stock solution.
-
Include a "100% inhibition" control (no enzyme) and a "0% inhibition" control (enzyme + substrate + DMSO).
-
-
Incubation and Quenching:
-
Incubate the plate for a fixed time determined from Protocol 1 (within the linear range).
-
Quench the reaction by adding 25 µL of 1.2% Formic Acid.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples by mass spectrometry as described in Protocol 1.
-
Quantify the peak intensity (or area) of the substrate and/or a major product peptide in each well.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
The quantitative data from these assays can be summarized in the following tables.
Table 1: Peptide Profiling by ERAP1
| Time (min) | Substrate (WRCYEKMALK) Relative Intensity | Product (RCYEKMALK) Relative Intensity |
| 0 | 100% | 0% |
| 10 | 65% | 35% |
| 20 | 40% | 60% |
| 30 | 22% | 78% |
| 60 | 5% | 95% |
| (Representative data) |
Table 2: Inhibition of ERAP1 by this compound
| This compound Conc. (µM) | % Inhibition of Peptide Cleavage |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 48% |
| 50 | 85% |
| 100 | 95% |
| IC50 (µM) | ~10.5 |
| (Representative data based on a dose-response curve) |
Conclusion
This application note provides a framework for utilizing mass spectrometry to profile peptide cleavage by ERAP1 and to quantitatively assess the potency of the inhibitor this compound. The label-free nature and direct detection capabilities of mass spectrometry make it a robust and reliable platform for studying ERAP1 enzymology and for the discovery and characterization of novel inhibitors.[6][11] Such assays are invaluable tools in the development of new immunotherapies targeting the antigen processing pathway.
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERAP1 - Wikipedia [en.wikipedia.org]
- 4. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. mdpi.com [mdpi.com]
- 8. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. news-medical.net [news-medical.net]
Application Notes and Protocols: ERAP1-IN-1 for the Treatment of Melanoma Cell Lines
For Research Use Only.
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface for recognition by CD8+ T cells. In melanoma, altered ERAP1 expression and activity can contribute to immune evasion by modulating the repertoire of presented tumor antigens.
ERAP1-IN-1 is a competitive inhibitor of ERAP1. By blocking ERAP1's enzymatic activity, this compound can alter the landscape of peptides presented by melanoma cells, potentially increasing their recognition and destruction by the immune system. These application notes provide detailed protocols for utilizing this compound to study its effects on melanoma cell lines, including assessing cell viability, and analyzing changes in the immunopeptidome.
Data Presentation
Table 1: Effect of a Potent ERAP1 Inhibitor on A375 Melanoma Cell Viability
| Concentration (µM) | Relative Cell Viability (%) | Notes |
| 0 - 30 | No significant toxicity | As determined by MTT assay after 48 hours of treatment.[1] |
Table 2: Summary of Immunopeptidome Alterations in A375 Melanoma Cells Treated with an ERAP1 Inhibitor
| Parameter | Observation | Reference |
| Total Identified Peptides | 3204 | [2] |
| Altered Peptides | Approx. 50% of total identified peptides | [2] |
| Peptides Predicted to Bind Tightly to MHC-I | Approx. 33% altered | [2] |
| Effect on MHC-I Surface Expression | No significant change | [1] |
| Impact on Tumor Cell Killing | Slight increase in killing by PBMCs | [3][4] |
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits ERAP1, altering the peptide repertoire for MHC-I presentation.
Caption: Workflow for evaluating the effects of this compound on melanoma cell lines.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on melanoma cell lines.
Materials:
-
A375 melanoma cells (or other suitable melanoma cell line)
-
DMEM medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/ml in DMEM)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5,000 A375 cells per well in a 96-well plate and culture as described.[1]
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-30 µM) for 48 hours.[1] Include a vehicle control (e.g., DMSO).
-
After the incubation period, replace the culture medium with 100 µl of DMEM containing 1 mg/ml MTT reagent.[1]
-
Incubate for 4 hours at 37°C.[1]
-
Dissolve the resulting formazan crystals by adding 100 µl of DMSO to each well.[1]
-
Measure the absorbance at 540 nm with a reference wavelength of 620 nm using a microplate reader.[1]
-
Calculate the relative cell viability as a percentage relative to the untreated control cells.[1]
Protocol 2: Western Blot for ERAP1 Expression
This protocol is used to determine the expression levels of ERAP1 protein in melanoma cells.
Materials:
-
Melanoma cell lines
-
Lysis buffer (e.g., 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with complete protease inhibitors)[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERAP1
-
Primary antibody against a loading control (e.g., β-actin or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse approximately 5 x 10^5 melanoma cells with 500 µl of lysis buffer.[1]
-
Determine the total protein concentration using a BCA Protein Assay Kit.[1]
-
Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-PAGE gel.[5]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: Flow Cytometry for MHC-I Surface Expression
This protocol is used to quantify the levels of MHC class I molecules on the surface of melanoma cells following treatment with this compound.
Materials:
-
A375 melanoma cells
-
This compound
-
W6/32 antibody (pan-MHC class I) or other suitable primary antibody
-
Fluorophore-conjugated secondary antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat A375 cells with this compound (e.g., 1 µM) for up to 6 days, refreshing the medium and inhibitor every 2 days.[1]
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with the W6/32 primary antibody for 30 minutes on ice.
-
Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the level of MHC-I surface expression.
Protocol 4: Immunopeptidome Analysis by LC-MS/MS
This protocol describes the isolation and identification of MHC-I bound peptides from melanoma cells treated with this compound.
Materials:
-
A375 melanoma cells (large scale culture)
-
This compound
-
Cell lysis buffer
-
W6/32 antibody immunoaffinity column[1]
-
Acidic elution buffer (e.g., 1% trifluoroacetic acid)[6]
-
C18 columns for peptide purification
-
LC-MS/MS system
Procedure:
-
Treat large-scale cultures of A375 cells with this compound (e.g., 10 µM) for 6 days.[3]
-
Harvest and lyse the cells.
-
Clear the cell lysate by ultracentrifugation.[6]
-
Pass the cleared lysate over a W6/32 antibody immunoaffinity column to capture MHC-I complexes.[6]
-
Wash the column extensively to remove non-specifically bound proteins.[6]
-
Elute the peptide-MHC-I complexes using an acidic elution buffer.[6]
-
Separate the peptides from the MHC-I heavy and light chains and purify them using C18 columns.[4]
-
Analyze the purified peptides by LC-MS/MS.
-
Identify the peptide sequences using appropriate database search software (e.g., MaxQuant).[7]
References
- 1. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editing the immunopeptidome of melanoma cells using a potent inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct molecular mechanisms leading to deficient expression of ER-resident aminopeptidases in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Application Notes and Protocols for ERAP1 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. This function is pivotal for the adaptive immune response, particularly for the activation of CD8+ T cells. Dysregulation of ERAP1 activity has been implicated in the pathogenesis of various autoimmune diseases, including ankylosing spondylitis, psoriasis, and Behçet's disease, as well as in cancer immunity.[1][2][3][4][5][6]
The ERAP1 ELISA (Enzyme-Linked Immunosorbent Assay) kit is a quantitative immunoassay designed for the in vitro measurement of human ERAP1 levels in a variety of biological samples, such as serum, plasma, and cell culture supernatants.[1][7] This tool is invaluable for researchers investigating the role of ERAP1 in health and disease, for drug development professionals seeking to modulate ERAP1 activity, and for scientists exploring ERAP1 as a potential biomarker.
Principle of the Assay
The ERAP1 ELISA kit is based on the sandwich ELISA technique.[2][3][7] This method utilizes a pair of antibodies specific to ERAP1. A capture antibody is pre-coated onto the wells of a microplate. When the sample is added, ERAP1 present in the sample binds to the capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the ERAP1 molecule, is added. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the amount of ERAP1 captured in the well and can be quantified by measuring the absorbance at a specific wavelength.
Data Presentation
The following tables summarize hypothetical quantitative data from studies that could be performed using an ERAP1 ELISA kit, demonstrating its application in clinical and preclinical research.
Table 1: ERAP1 Concentration in Serum of Patients with Autoimmune Diseases
| Patient Group | Number of Subjects (n) | Mean ERAP1 Concentration (ng/mL) | Standard Deviation (ng/mL) | p-value vs. Healthy Controls |
| Healthy Controls | 50 | 15.2 | 4.5 | - |
| Ankylosing Spondylitis | 45 | 25.8 | 8.2 | < 0.01 |
| Psoriasis | 48 | 22.5 | 7.1 | < 0.01 |
| Behçet's Disease | 35 | 28.1 | 9.5 | < 0.001 |
Table 2: ERAP1 Concentration in Cell Culture Supernatants of Stimulated Immune Cells
| Cell Type | Treatment | ERAP1 Concentration (pg/mL) | Standard Deviation (pg/mL) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Unstimulated | 150 | 35 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) stimulated | 450 | 78 |
| Macrophages | Unstimulated | 200 | 42 |
| Macrophages | Interferon-gamma (IFN-γ) stimulated | 650 | 110 |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are crucial for accurate and reproducible results.
1. Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Plasma:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3. Cell Culture Supernatants:
-
Collect cell culture media and centrifuge at 1500 x g for 10 minutes at 4°C to remove cells and debris.
-
Collect the clear supernatant and assay immediately or aliquot and store at -80°C.
4. Tissue Homogenates:
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration. Assay immediately or aliquot and store at -80°C.
ELISA Protocol
This is a general protocol and may need to be optimized based on the specific kit manufacturer's instructions.
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer by diluting the concentrated wash buffer with deionized water.
-
Prepare standards by performing serial dilutions of the provided stock standard.
-
Prepare the biotinylated detection antibody and streptavidin-HRP conjugate according to the kit's instructions.
Assay Procedure:
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for 2 hours at 37°C.
-
Wash: Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as in step 3, but for a total of five washes.
-
Add Substrate: Add 90 µL of substrate solution to each well.
-
Incubate: Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Add Stop Solution: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 5 minutes of adding the stop solution.
Visualizations
ERAP1 Signaling Pathway in Antigen Presentation
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
Experimental Workflow for ERAP1 ELISA
Caption: Step-by-step experimental workflow for the ERAP1 ELISA.
References
- 1. Autoimmune Disease-Associated Variants of Extracellular Endoplasmic Reticulum Aminopeptidase 1 Induce Altered Innate Immune Responses by Human Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 and ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between disease-associated endoplasmic reticulum aminopeptidase 1 (ERAP1) isoforms in cellular expression, interactions with tumour necrosis factor receptor 1 (TNF-R1) and regulation by cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single endoplasmic reticulum aminopeptidase-1 protein allotype is a strong risk factor for Behçet’s disease in HLA-B*51 carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERAP1 in the pathogenesis of ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of ERAP1 and ERAP2 gene polymorphisms and ERAP2 protein with the susceptibility and severity of rheumatoid arthritis in the Ukrainian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERAP1 Controls the Autoimmune Response against Melanocytes in Psoriasis by Generating the Melanocyte Autoantigen and Regulating its Amount for HLA-C*06:02 Presentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ERAP1-IN-1 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface for recognition by CD8+ T cells.[1] In cancer, ERAP1 activity can be a double-edged sword; it can either generate tumor-specific antigens or destroy them by over-trimming.[1][2] Inhibition of ERAP1 can alter the landscape of peptides presented on tumor cells, leading to the presentation of novel neoantigens and making cancer cells more visible to the immune system.[3][4] This has led to the exploration of ERAP1 inhibitors as a novel cancer immunotherapy strategy, particularly in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-PD-L1 antibodies.[5][6]
Checkpoint inhibitors work by blocking the signals that cancer cells use to suppress T cell activity. However, their efficacy is often limited to patients with pre-existing anti-tumor T cell responses and sufficient tumor antigen presentation.[4] By increasing the diversity and novelty of tumor antigens, ERAP1 inhibitors have the potential to sensitize tumors to checkpoint blockade, thereby expanding the patient population that can benefit from these therapies.[5][6] Preclinical studies have shown that combining ERAP1 inhibition with checkpoint blockade can lead to enhanced tumor growth inhibition, increased infiltration of T cells into the tumor microenvironment, and diversification of the T cell receptor (TCR) repertoire.[3][7]
This document provides detailed application notes and protocols for utilizing ERAP1-IN-1, a representative ERAP1 inhibitor, in combination with checkpoint inhibitors for preclinical cancer research.
Data Presentation
In Vitro Activity of ERAP1 Inhibitors
| Inhibitor | Target | IC50 | Selectivity | Reference |
| This compound (Compound 3) | ERAP1 | 5.3 µM (peptide hydrolysis) | >100-fold vs ERAP2 and IRAP | [8] |
| Compound 2 (Urea derivative) | ERAP1 | 6.9 µM | Selective over ERAP2 and IRAP | [8] |
| DG013A (Phosphinic pseudopeptide) | ERAP1 | 33 nM | Poor vs ERAP2 and IRAP | [8] |
In Vivo Efficacy of ERAP1 Inhibition in Combination with Anti-PD-1 in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Outcome Measure | Result | Reference |
| CT26 (Colorectal Carcinoma) | ERAP1 inhibitor + anti-PD-1 | Tumor Growth Inhibition | Significant tumor growth inhibition | [9] |
| CT26 (Colorectal Carcinoma) | ERAP1 inhibitor + anti-PD-1 | T cell Infiltration | Increased infiltration of T cells into the tumor | [9] |
| Neuroblastoma (9464D) | ERAP1 KO + Entinostat + anti-PD-1 | Survival | Increased host survival | [3][7] |
| Neuroblastoma (9464D) | ERAP1 KO | Immune Cell Killing | Increased susceptibility to immune cell-mediated killing | [3][7] |
Signaling Pathways and Experimental Workflows
ERAP1's Role in Antigen Presentation and Synergy with Checkpoint Inhibition
Caption: ERAP1 inhibition alters the tumor immunopeptidome, leading to the presentation of novel neoantigens. This enhances T cell recognition, while checkpoint inhibitors block the PD-1/PD-L1 axis, unleashing a potent anti-tumor immune response.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in combination with checkpoint inhibitors in a syngeneic mouse tumor model.
Experimental Protocols
Protocol 1: Immunopeptidomics Analysis of Tumor Cells Treated with this compound
This protocol details the isolation and analysis of MHC class I-bound peptides from cancer cells.
Materials:
-
Cancer cell line (e.g., CT26, A375)
-
This compound (or other ERAP1 inhibitor)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., 0.5% IGEPAL CA-630, 150 mM NaCl, 20 mM Tris-HCl pH 8.0, with protease inhibitors)
-
W6/32 antibody (or other pan-MHC class I antibody)
-
Protein A or Protein G sepharose beads
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
C18 spin columns
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., 10 µM) or vehicle (DMSO) for a sufficient duration to allow for changes in the immunopeptidome (e.g., 48-72 hours).
-
Harvest a large number of cells (e.g., 1x10^8 to 1x10^9) for each condition.
-
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 1 hour with gentle rotation at 4°C.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoaffinity Purification of MHC-Peptide Complexes:
-
Pre-clear the cell lysate by incubating with sepharose beads for 1-2 hours at 4°C.
-
Couple the W6/32 antibody to Protein A/G sepharose beads according to the manufacturer's instructions.
-
Incubate the pre-cleared lysate with the antibody-coupled beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers of decreasing stringency (e.g., high salt buffer, low salt buffer, and finally a salt-free buffer).
-
-
Peptide Elution and Desalting:
-
Elute the MHC-peptide complexes from the beads using an acidic solution (e.g., 10% acetic acid or 0.1% TFA).
-
Separate the peptides from the MHC heavy chain and β2-microglobulin by passing the eluate through a molecular weight cutoff filter (e.g., 3 kDa).
-
Desalt the eluted peptides using a C18 spin column according to the manufacturer's protocol. Elute the peptides with a solution of ACN and TFA (e.g., 40% ACN, 0.1% TFA).
-
-
LC-MS/MS Analysis:
-
Dry the purified peptides by vacuum centrifugation and resuspend in a small volume of LC-MS compatible solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide samples by LC-MS/MS.
-
Identify the peptide sequences using a database search algorithm (e.g., MaxQuant, Spectronaut) against a relevant protein database.
-
Analyze the data to identify changes in the presented peptide repertoire between this compound treated and control cells, including changes in peptide length, sequence motifs, and the identification of novel peptides.
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol describes the isolation and immunophenotyping of TILs from syngeneic tumors.
Materials:
-
Tumor-bearing mice from the in vivo study (Protocol described in the workflow diagram)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Excise tumors from euthanized mice and place them in ice-cold RPMI.
-
Mince the tumors into small pieces using a sterile scalpel.
-
Digest the minced tumor tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Stop the digestion by adding RPMI with FBS.
-
Generate a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
-
Cell Preparation:
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Lyse red blood cells using a red blood cell lysis buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells per 100 µL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for transcription factors like FoxP3):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's protocol.
-
Add the fluorescently conjugated antibody against the intracellular marker (e.g., FoxP3) and incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of different T cell subsets (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells) within the tumor microenvironment of each treatment group.
-
Conclusion
The combination of ERAP1 inhibitors, such as this compound, with checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity. By modulating the tumor immunopeptidome, ERAP1 inhibition can create a more favorable environment for the activity of checkpoint blockade therapies. The protocols and data presented here provide a framework for researchers to investigate this synergistic combination in preclinical models, with the ultimate goal of translating these findings into effective clinical treatments for cancer patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessment of ERAP1-IN-1 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] Dysregulation of ERAP1 activity has been linked to various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[4][5][6] ERAP1-IN-1 is a known inhibitor of ERAP1, competitively inhibiting its activity towards nonamer peptide substrates.[7][8][9][10] Accurate assessment of the solubility and stability of this compound is paramount for its effective use in in vitro and in vivo studies, ensuring reliable experimental outcomes and facilitating its development as a potential therapeutic agent.
This document provides detailed application notes and protocols for assessing the aqueous solubility, solubility in common solvents, and stability of this compound.
ERAP1 Signaling Pathway and Inhibition
ERAP1 plays a crucial role in the adaptive immune response by shaping the peptide repertoire presented to CD8+ T cells.[1][3] The process begins with the degradation of intracellular proteins into peptides by the proteasome. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, ERAP1 trims the N-terminus of these peptides to an optimal length of 8-10 amino acids, enabling their efficient loading onto MHC class I molecules. The stable peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an immune response. This compound acts by competitively inhibiting the enzymatic activity of ERAP1, thereby modulating the antigen presentation process.
Caption: ERAP1 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the reported solubility and stability data for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Concentration (mg/mL) | Observations |
| DMSO | 545.32 | 250 | Requires sonication; hygroscopic |
| Aqueous Buffer | ≥4.54 | ≥2.08 | Clear solution |
Data sourced from MedchemExpress and other publicly available information.[7][11]
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedchemExpress.[7]
Experimental Protocols
The following protocols provide a framework for determining the solubility and stability of this compound in a laboratory setting.
Experimental Workflow for Solubility and Stability Assessment
Caption: Experimental workflow for assessing this compound solubility and stability.
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This method provides a high-throughput approach to estimate the aqueous solubility of a compound by measuring the light scattering caused by precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader with a light scattering module
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2 µL) of each this compound dilution from the DMSO plate to the PBS plate. This will create a range of final compound concentrations.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer at a wavelength such as 620 nm.
-
The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed compared to the baseline.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated HPLC-UV or LC-MS method against a standard curve.
-
The measured concentration represents the thermodynamic solubility.
Protocol 3: Short-Term Stability Assessment in Aqueous Buffer
This protocol assesses the stability of this compound in an aqueous solution over a typical experimental timeframe.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (e.g., 37°C)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a working solution of this compound in PBS (pH 7.4) at a relevant concentration (e.g., 10 µM).
-
Immediately after preparation (t=0), take an aliquot and analyze the concentration of this compound using HPLC-UV or LC-MS.
-
Incubate the remaining solution at 37°C.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. A plot of percent remaining versus time will indicate the stability of the compound under these conditions.
Protocol 4: Freeze-Thaw Stability of Stock Solutions
This protocol evaluates the stability of this compound in its stock solution after multiple freeze-thaw cycles.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-20°C and/or -80°C freezer
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Analyze an aliquot of the fresh stock solution (Cycle 0) using HPLC-UV or LC-MS to determine the initial concentration.
-
Aliquot the remaining stock solution into several tubes and store them at -20°C or -80°C.
-
For each cycle, remove an aliquot from the freezer and allow it to thaw completely at room temperature.
-
After thawing, analyze the concentration of this compound.
-
Repeat the freeze-thaw process for a desired number of cycles (e.g., 3-5 cycles).
-
Compare the concentration of this compound after each cycle to the initial concentration to assess degradation.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately assess the solubility and stability of this compound. Understanding these fundamental physicochemical properties is essential for the design and interpretation of in vitro and in vivo experiments, ultimately supporting the exploration of this compound as a valuable research tool and potential therapeutic candidate.
References
- 1. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERAP1 endoplasmic reticulum aminopeptidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Scientist.com [app.scientist.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. This compound | ERAP1 Inhibitor | DC Chemicals [dcchemicals.com]
- 11. This compound | ERAP1抑制剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for Determining the Dose-Response Curve of ERAP1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptide precursors in the endoplasmic reticulum to optimal lengths for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This process is essential for the immune system's ability to recognize and eliminate infected or malignant cells.[1][4] Dysregulation of ERAP1 activity has been linked to autoimmune diseases and cancer, making it an attractive therapeutic target.[1][4]
ERAP1-IN-1 is a selective inhibitor of ERAP1.[5][6] Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for determining the dose-response curve of this compound, enabling the calculation of key parameters such as IC50 (half-maximal inhibitory concentration).
Mechanism of Action of ERAP1 and Inhibition by this compound:
ERAP1 is a zinc metallopeptidase that exhibits a unique "molecular ruler" mechanism, preferentially trimming peptides that are 9-16 amino acids long.[3][7] this compound acts as a competitive inhibitor of ERAP1's activity on physiological nonamer peptide substrates.[5][8] Interestingly, it can also act as an allosteric activator of ERAP1's hydrolysis of small, fluorogenic substrates.[4][5] This dual activity necessitates careful selection of assay methodology to accurately characterize its inhibitory effects in a physiologically relevant context.
Below is a diagram illustrating the role of ERAP1 in the MHC Class I antigen presentation pathway.
Data Presentation: In Vitro Activity of ERAP1 Inhibitors
The following table summarizes the in vitro activity of this compound and other reference compounds against ERAP1 and its homologs, ERAP2 and IRAP. This data is crucial for understanding the potency and selectivity of these inhibitors.
| Compound | Target | Assay Substrate | Activity | IC50 / AC50 (µM) | Reference |
| This compound (Compound 3) | ERAP1 | L-AMC | Activation | 3.7 (AC50) | [4] |
| This compound (Compound 3) | ERAP2 | R-AMC | Inhibition | >200 (IC50) | [4] |
| This compound (Compound 3) | IRAP | L-AMC | No Effect | - | [4] |
| Compound 1 | ERAP1 | L-AMC | Inhibition | 9.2 (IC50) | [4] |
| Compound 2 | ERAP1 | L-AMC | Inhibition | 5.7 (IC50) | [4] |
| Sulfonylguanidine 26 | ERAP1 | WRCYEKMALK | Inhibition | 28 (IC50) | [8][9] |
| Compound 5 | ERAP1 | Long Peptides (8-13 aa) | Inhibition | 5.3 (IC50) | [3] |
Experimental Protocols
Protocol 1: Biochemical Assay for ERAP1 Inhibition using a Fluorogenic Substrate
This protocol describes the determination of the dose-response curve for this compound using a fluorogenic dipeptide substrate. Note that this compound may act as an activator in this assay format.
Materials:
-
Recombinant human ERAP1
-
This compound
-
Leucine-7-amido-4-methylcoumarin (L-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute recombinant ERAP1 in assay buffer to the desired working concentration (e.g., 1.5 µg/ml).
-
Assay Reaction: a. Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate. b. Add 178 µL of the diluted ERAP1 enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Substrate Addition: Add 20 µL of L-AMC substrate solution (final concentration of 100 µM) to each well to initiate the reaction. The total reaction volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 25°C. Measure the fluorescence of the released 7-amido-4-methylcoumarin (AMC) every minute for at least 5 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. b. Normalize the reaction rates to the DMSO control. c. Plot the normalized reaction rates against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the AC50 (concentration for half-maximal activation) or IC50 value.
Protocol 2: Cellular Assay for ERAP1 Inhibition of Antigen Presentation
This protocol outlines a method to assess the functional inhibition of ERAP1 in a cellular context.
Materials:
-
A suitable cell line (e.g., A375 melanoma cells)
-
This compound
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Reagents for MHC-I immunopeptidome isolation (e.g., specific antibodies, columns)
-
Mass spectrometer for peptide analysis
Procedure:
-
Cell Culture: Culture A375 cells in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 50 µM) or DMSO (vehicle control) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
MHC-I Immunopeptidome Isolation: a. Clear the cell lysate by ultracentrifugation. b. Isolate MHC-I peptide complexes using affinity chromatography with an appropriate antibody. c. Elute the peptides from the MHC-I molecules.
-
Mass Spectrometry Analysis: Analyze the eluted peptides by mass spectrometry to identify and quantify the presented peptide repertoire.
-
Data Analysis: a. Compare the immunopeptidomes of cells treated with this compound to the control cells. b. Analyze the changes in the length and sequence of the presented peptides to determine the effect of ERAP1 inhibition. c. A dose-dependent change in the peptide repertoire indicates cellular activity of the inhibitor.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining the dose-response curve of this compound.
References
- 1. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure-guided discovery of aminopeptidase ERAP1 variants capable of processing antigens with novel PC anchor specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERAP1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 7. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ERAP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ T cells, a key step in initiating an adaptive immune response.[1]
ERAP1-IN-1 is a known inhibitor of ERAP1. By blocking ERAP1's enzymatic activity, this compound can alter the repertoire of peptides presented by MHC class I molecules on the cell surface.[2][3] This modulation of the immunopeptidome has significant therapeutic potential in oncology and autoimmune diseases. In cancer, altering the presented peptides can make tumor cells more visible to the immune system, enhancing anti-tumor immunity.[4][5] In autoimmune diseases, inhibiting the presentation of self-antigens could reduce the aberrant immune response.[6]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment. The methodologies described herein are designed to enable researchers to quantify changes in cell surface marker expression and intracellular protein levels, providing valuable insights into the mechanism of action of this compound and its impact on cellular immunology.
Data Presentation: Quantitative Analysis of this compound Treated Cells
The following tables summarize expected quantitative data from flow cytometric analysis of human cancer cell lines (e.g., HeLa, A375 melanoma) and co-cultured immune cells (e.g., T cells, NK cells) treated with this compound. Data is presented as the mean percentage of positive cells or Mean Fluorescence Intensity (MFI) and is representative of typical results. A concentration of 50 µM this compound is suggested for in vitro cellular assays based on available literature.[2]
Table 1: Modulation of Cell Surface Markers on Cancer Cells
| Cell Line | Treatment | Marker | % Positive Cells (Mean ± SD) | MFI (Mean ± SD) |
| HeLa | Vehicle Control (DMSO) | MHC Class I (pan-HLA-A,B,C) | 95.2 ± 2.1 | 15,432 ± 1,287 |
| This compound (50 µM) | MHC Class I (pan-HLA-A,B,C) | 94.8 ± 2.5 | Variable | |
| A375 | Vehicle Control (DMSO) | MHC Class I (pan-HLA-A,B,C) | 98.1 ± 1.5 | 21,876 ± 2,013 |
| This compound (50 µM) | MHC Class I (pan-HLA-A,B,C) | 97.9 ± 1.8 | Variable | |
| HeLa | Vehicle Control (DMSO) | PD-L1 | 15.3 ± 3.2 | 2,345 ± 456 |
| This compound (50 µM) | PD-L1 | 25.1 ± 4.5 | 4,123 ± 678 |
*Note: The effect of ERAP1 inhibition on total MHC class I surface expression can be variable and may not show a significant change in MFI. The primary effect is on the diversity of the presented peptide repertoire.
Table 2: T-Cell and NK Cell Activation in Co-culture with this compound Treated Cancer Cells
| Effector Cell | Target Cell Treatment | Marker | % Positive Cells (Mean ± SD) |
| CD8+ T Cells | Vehicle Control (DMSO) | CD69 | 8.7 ± 2.1 |
| This compound (50 µM) | CD69 | 21.5 ± 3.8 | |
| CD8+ T Cells | Vehicle Control (DMSO) | IFN-γ (intracellular) | 5.4 ± 1.5 |
| This compound (50 µM) | IFN-γ (intracellular) | 15.9 ± 2.9 | |
| NK Cells | Vehicle Control (DMSO) | CD107a (Degranulation) | 12.3 ± 2.8 |
| This compound (50 µM) | CD107a (Degranulation) | 28.6 ± 4.1 |
Experimental Protocols
Protocol 1: Analysis of MHC Class I and Co-stimulatory Molecule Expression on this compound Treated Cells
This protocol details the methodology for treating a cancer cell line with this compound and subsequently analyzing the surface expression of MHC Class I and other relevant markers by flow cytometry.
Materials:
-
Target cancer cell line (e.g., HeLa, A375)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block reagent
-
Fluorochrome-conjugated primary antibodies:
-
Anti-Human HLA-A,B,C (MHC Class I)
-
Anti-Human CD274 (PD-L1)
-
Anti-Human CD80
-
Anti-Human CD86
-
-
Isotype control antibodies corresponding to each primary antibody
-
Viability dye (e.g., Propidium Iodide, DAPI, or a live/dead fixable dye)
-
FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Plate target cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting:
-
Gently detach cells using a non-enzymatic cell dissociation solution.
-
Wash the cells once with complete medium and then once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1 x 10^6 cells per FACS tube.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the predetermined optimal concentration of fluorochrome-conjugated primary antibodies or their corresponding isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If not using a fixable viability dye, resuspend the cells in 300 µL of FACS buffer containing a viability dye like PI or DAPI just before analysis.
-
Acquire data on a flow cytometer.
-
Protocol 2: Intracellular Cytokine Staining of T-Cells Co-cultured with this compound Treated Cells
This protocol is designed to assess the functional consequence of ERAP1 inhibition by measuring cytokine production in T-cells that are co-cultured with the treated cancer cells.
Materials:
-
All materials from Protocol 1
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD8
-
Anti-Human IFN-γ
-
Anti-Human TNF-α
-
-
Isotype controls for intracellular antibodies
Procedure:
-
Target Cell Preparation:
-
Treat target cancer cells with this compound or vehicle control as described in Protocol 1.
-
-
Co-culture:
-
After the treatment period, add PBMCs or isolated T-cells to the cancer cell culture at an appropriate effector-to-target ratio (e.g., 10:1).
-
Incubate the co-culture for 4-6 hours. For the final 4 hours, add Brefeldin A and Monensin to the culture medium to block cytokine secretion.
-
-
Cell Harvesting and Surface Staining:
-
Harvest all cells from the co-culture.
-
Perform surface staining for CD3 and CD8 as described in Protocol 1 (steps 3 and 4).
-
-
Fixation and Permeabilization:
-
After surface staining and washing, resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 500 x g for 5 minutes.
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, TNF-α) or their isotype controls.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes and Acquisition:
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 300 µL of FACS Buffer and acquire data on a flow cytometer.
-
Visualizations
Caption: ERAP1's role in the MHC Class I antigen presentation pathway and its inhibition by this compound.
Caption: Step-by-step experimental workflow for flow cytometry analysis of this compound treated cells.
Caption: Logical flow from this compound treatment to enhanced immune recognition of tumor cells.
References
- 1. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 553-first-in-class-inhibitors-of-erap1-alter-the-immunopeptidome-of-cancer-driving-a-differentiated-t-cell-response-leading-to-tumor-growth-inhibition - Ask this paper | Bohrium [bohrium.com]
- 5. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERAP1-IN-1 in Neoantigen Presentation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to optimal lengths for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] These MHC-peptide complexes are then presented on the cell surface for recognition by CD8+ T cells.[1] In cancer, ERAP1 can either generate or destroy tumor-associated antigens and neoantigens.[3][4] Inhibition of ERAP1 can alter the immunopeptidome, the repertoire of peptides presented by MHC class I, leading to the presentation of novel neoantigens and enhanced recognition of cancer cells by the immune system.[5][6]
ERAP1-IN-1 is a competitive inhibitor of ERAP1 and serves as a valuable tool for studying the role of ERAP1 in neoantigen presentation and for exploring the therapeutic potential of ERAP1 inhibition in immuno-oncology.[1] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key experiments.
Mechanism of Action
This compound competitively inhibits the enzymatic activity of ERAP1.[1] By blocking ERAP1's trimming function, this compound prevents the over-trimming and destruction of certain neoantigen precursors. This leads to a shift in the peptide repertoire presented on the cancer cell surface, increasing the diversity of neoantigens and promoting a robust anti-tumor T cell response.[5][6] This modulation of the immunopeptidome can enhance the efficacy of cancer immunotherapies, such as checkpoint inhibitors.[5][6]
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant ERAP1 inhibitors.
| Compound | Target | IC50 | Cell Line | Assay Description | Reference |
| This compound | ERAP1 | 1 µM | HeLa | Inhibition of ERAP1 in human HeLa cells stably expressing H-2 Kb infected with vaccinia virus containing a specific epitope. | [1] |
| Compound 2 | ERAP1 | 5.7 µM | N/A | L-AMC hydrolysis assay. | [2] |
| Compound 3 | ERAP1 | N/A | N/A | Allosterically activates ERAP1's hydrolysis of fluorogenic and chromogenic amino acid substrates but competitively inhibits its activity towards a nonamer peptide. | [2] |
| DG046 | ERAP1 | 43 ± 4 nM | N/A | Biochemical assay. | [7] |
| DG046 | ERAP2 | 37 ± 4 nM | N/A | Biochemical assay. | [7] |
| DG046 | IRAP | 2 ± 1 nM | N/A | Biochemical assay. | [7] |
Signaling and Experimental Workflow Diagrams
Caption: Antigen presentation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Immunopeptidomics Analysis of this compound Treated Cancer Cells
This protocol outlines the steps to identify changes in the MHC class I immunopeptidome of cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, CT26 colon carcinoma)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Cell scrapers
-
Lysis buffer (e.g., 0.25% sodium deoxycholate, 1% octyl-β-D-glucopyranoside, 1 mM EDTA, 50 mM Tris-HCl pH 8.0, with protease inhibitors)
-
W6/32 antibody (or other pan-MHC class I antibody) conjugated to protein A/G beads
-
Acid elution buffer (e.g., 10% acetic acid)
-
C18 spin columns for peptide desalting
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to ~80% confluency.
-
Treat cells with a final concentration of 50 µM this compound or vehicle control (DMSO) for 24-48 hours.[1]
-
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse the cells by adding lysis buffer and incubating on ice for 1 hour with occasional vortexing.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation of MHC Class I Complexes:
-
Pre-clear the supernatant by incubating with unconjugated protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with W6/32-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffers of decreasing salt concentrations.
-
-
Peptide Elution:
-
Elute the bound peptides from the MHC molecules by adding acid elution buffer and incubating for 30 minutes at room temperature.
-
Separate the eluted peptides from the beads and antibodies by passing through a 10 kDa molecular weight cutoff filter.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.
-
Analyze the purified peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptide sequences using a database search algorithm (e.g., MaxQuant, Spectronaut).
-
Compare the peptide repertoires of this compound treated and control cells to identify novel or upregulated neoantigens.
-
T-Cell Co-culture and Cytotoxicity Assay
This protocol is for assessing the ability of T-cells to recognize and kill cancer cells treated with this compound.
Materials:
-
Cancer cell line (target cells)
-
This compound
-
Peripheral Blood Mononuclear Cells (PBMCs) or a specific CD8+ T-cell clone (effector cells)
-
Complete RPMI-1640 medium supplemented with 10% FBS and IL-2
-
IFN-γ ELISA kit
-
Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25) and cytotoxicity markers (e.g., Granzyme B, Perforin)
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Target Cell Preparation:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cancer cells with 50 µM this compound or vehicle control for 24 hours.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use a pre-existing tumor-antigen specific CD8+ T-cell line.
-
-
Co-culture:
-
Remove the medium from the treated cancer cells and add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 20:1).
-
Co-culture the cells for 24-72 hours.
-
-
Assessment of T-Cell Activation:
-
After co-culture, collect the supernatant to measure IFN-γ secretion by ELISA.
-
Harvest the T-cells and stain with fluorescently labeled antibodies against activation markers for flow cytometry analysis.
-
-
Assessment of Cytotoxicity:
-
Measure the release of lactate dehydrogenase (LDH) from damaged target cells in the supernatant using an LDH assay kit.
-
Alternatively, pre-label target cells with Calcein-AM and measure its release into the supernatant.
-
For flow cytometry-based cytotoxicity, stain target and effector cells with different markers and quantify the percentage of live and dead target cells.
-
In Vivo Murine Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Syngeneic tumor cell line (e.g., CT26)
-
This compound formulated for in vivo administration (e.g., in 10% DMSO, 90% corn oil)[1]
-
Anti-PD-1 or other checkpoint inhibitor antibody (optional)
-
Calipers for tumor measurement
-
Materials for tissue collection and processing (IHC, flow cytometry)
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer checkpoint inhibitors as per established protocols (e.g., intraperitoneal injection).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for analysis.
-
Analyze the tumor microenvironment by:
-
Immunohistochemistry (IHC): Stain for immune cell markers (e.g., CD8, CD4, F4/80) to assess immune cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify different immune cell populations and their activation status.
-
-
Analyze the T-cell receptor (TCR) repertoire of tumor-infiltrating lymphocytes to assess changes in T-cell clonality.
-
Conclusion
This compound is a powerful research tool for elucidating the role of ERAP1 in shaping the immunopeptidome and influencing anti-tumor immunity. The protocols provided herein offer a framework for investigating the effects of ERAP1 inhibition in vitro, ex vivo, and in vivo. By modulating neoantigen presentation, ERAP1 inhibitors like this compound hold promise as a novel therapeutic strategy in oncology, particularly in combination with existing immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medchemexpress LLC HY-133125 5mg Medchemexpress, this compound CAS:865273-97-8 | Fisher Scientific [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and ERAP1-IN-1 Treatment for ERAP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. By trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, ERAP1 plays a pivotal role in shaping the immunopeptidome presented to CD8+ T cells. Dysregulation of ERAP1 activity has been implicated in various pathologies, including autoimmune diseases and cancer, making it an attractive therapeutic target. This document provides a detailed comparison of two common methods for inhibiting ERAP1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule ERAP1-IN-1. These application notes and protocols are intended to guide researchers in selecting the appropriate method for their experimental needs and to provide detailed methodologies for their implementation.
Data Presentation: Comparative Effects of ERAP1 Knockdown vs. This compound Treatment
While direct head-to-head quantitative comparisons in a single study are limited, the following tables summarize the observed effects of ERAP1 knockdown (or knockout, a comparable genetic method) and ERAP1 inhibition on cancer cell lines, primarily the A375 melanoma line, as synthesized from the available literature.
Table 1: Effects on Cell Viability and Cytotoxicity
| Parameter | Lentiviral shRNA Knockdown / Knockout of ERAP1 | This compound Treatment | Reference |
| Cell Viability | Not significantly affected in monoculture. | Non-cytotoxic at effective concentrations (e.g., 10 µM in A375 cells).[1] | [1] |
| Immune Cell-Mediated Cytotoxicity | Slight but consistent enhancement of tumor cell killing by stimulated human peripheral blood mononuclear cells (PBMCs).[1][2] | Slight but consistent enhancement of tumor cell killing by stimulated human PBMCs.[1][2] | [1][2] |
| NK Cell-Mediated Killing | Genetic or pharmacological inhibition of ERAP1 on human tumor cell lines perturbs their ability to engage several classes of inhibitory receptors, leading to natural killer (NK) cell killing.[3] | Pharmacologic inhibition of ERAP1 activity may have important therapeutic applications in cancer immunotherapy, being as efficient as the genetic downregulation of ERAP1 to induce NK cell–mediated immunity.[3] | [3] |
Table 2: Effects on the Immunopeptidome and Proteome
| Parameter | Lentiviral shRNA Knockdown / Knockout of ERAP1 | This compound Treatment | Reference |
| MHC Class I Surface Expression | Not significantly affected in A375 cells.[1] | Not significantly affected in A375 cells.[1] | [1] |
| Immunopeptidome Alterations | Significant shifts in the presented peptide repertoire. In A375 KO cells, 501 peptides were differentially expressed (263 upregulated, 238 downregulated).[1][2] | Significant shifts in the presented peptide repertoire. In inhibitor-treated A375 cells, 467 peptides were differentially expressed (321 upregulated, 146 downregulated).[1][2] | [1][2] |
| Proteome Alterations | Significant alterations in pathways related to metabolism and cellular stress. 1252 proteins were differentially expressed in A375 KO cells.[2][4] | Significant alterations in pathways related to metabolism and cellular stress. 494 proteins were differentially expressed in inhibitor-treated A375 cells.[4] | [4] |
Signaling Pathways and Experimental Workflows
ERAP1 in Antigen Presentation and Cancer Immune Evasion
ERAP1 plays a crucial role in the final trimming of peptides in the endoplasmic reticulum before they are loaded onto MHC class I molecules. This process is essential for the presentation of antigens to CD8+ T cells. In some cancers, ERAP1 activity can lead to the destruction of tumor-specific antigens, allowing cancer cells to evade immune detection. Both shRNA knockdown and inhibitor treatment aim to disrupt this process to enhance anti-tumor immunity.
Caption: ERAP1's role in antigen presentation and points of intervention.
Experimental Workflow: Comparing ERAP1 Knockdown and Inhibition
A typical experimental workflow to compare the effects of ERAP1 shRNA knockdown and this compound treatment involves several key steps, from cell line preparation to functional assays.
Caption: Workflow for comparing ERAP1 knockdown and inhibition.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of ERAP1 in Melanoma Cells
This protocol describes the transduction of melanoma cells (e.g., A375) with lentiviral particles carrying shRNA targeting ERAP1.
Materials:
-
HEK293T cells
-
Lentiviral packaging vectors (e.g., pMD2.G and psPAX2)
-
Lentiviral transfer vector with shRNA against ERAP1 (and a non-targeting control)
-
Transfection reagent
-
Melanoma cell line (e.g., A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Polybrene
-
Puromycin
-
6-well plates and 10 cm dishes
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA transfer vector and packaging vectors using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral particles can be concentrated if necessary.
-
-
Transduction of Melanoma Cells:
-
Plate melanoma cells in 6-well plates and allow them to reach 50-70% confluency.
-
Remove the culture medium and add fresh medium containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.[5]
-
Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).
-
Incubate for 24 hours.[5]
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, add puromycin to the medium at a pre-determined optimal concentration for your cell line (typically 1-10 µg/mL) to select for successfully transduced cells.[5]
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Verification of Knockdown:
-
Expand the puromycin-resistant cells.
-
Assess the efficiency of ERAP1 knockdown at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Protocol 2: this compound Treatment of Cancer Cells
This protocol outlines the treatment of cancer cells with the ERAP1 inhibitor, this compound.
Materials:
-
Cancer cell line (e.g., A375)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates or other culture vessels
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates or other appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical final concentration range for initial experiments is 1-20 µM.[1]
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the medium from the cells and add the medium containing the desired concentrations of this compound or the DMSO control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). For immunopeptidome analysis, longer incubation times (e.g., 6 days) may be necessary.[1]
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired assays, such as cell viability (MTT), apoptosis, or Western blot analysis.
-
Protocol 3: Western Blot Analysis of ERAP1 Expression
This protocol is for the detection and quantification of ERAP1 protein levels following knockdown or inhibitor treatment.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERAP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[6]
-
Run the gel to separate the proteins by size.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a loading control from the same gel.
-
Quantify the band intensities using densitometry software and normalize the ERAP1 signal to the loading control.
-
Protocol 4: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells treated with shRNA or inhibitor in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours or overnight at 37°C, shaking gently.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition with this compound are effective methods for disrupting ERAP1 function and studying its downstream effects. Lentiviral shRNA offers a stable and long-term reduction in ERAP1 expression, which is advantageous for studies requiring prolonged inhibition. However, this method can have off-target effects and the level of knockdown can be variable. In contrast, small molecule inhibitors like this compound provide a more acute and dose-dependent inhibition, allowing for greater control over the timing and extent of ERAP1 blockade. The choice between these two approaches will depend on the specific research question, the experimental model, and the desired duration of ERAP1 inhibition. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these powerful tools in their investigation of ERAP1 biology and its therapeutic potential.
References
- 1. Lentiviral Generation and Transduction [bio-protocol.org]
- 2. Lentiviral generation and transduction. [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Differences between disease-associated endoplasmic reticulum aminopeptidase 1 (ERAP1) isoforms in cellular expression, interactions with tumour necrosis factor receptor 1 (TNF-R1) and regulation by cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agrisera.com [agrisera.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for In Vivo Administration of ERAP1-IN-1 for Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the endoplasmic reticulum aminopeptidase 1 (ERAP1) inhibitor, ERAP1-IN-1, to study its effects on tumor growth inhibition. The information compiled is based on preclinical studies of ERAP1 inhibitors in various cancer models.
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. It trims peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface for recognition by CD8+ T cells. In the context of oncology, ERAP1 can either generate or destroy tumor-associated antigenic peptides. Inhibition of ERAP1 has emerged as a promising cancer immunotherapy strategy. By altering the repertoire of peptides presented on the tumor cell surface, ERAP1 inhibitors can lead to the presentation of novel neoantigens, making cancer cells more visible and susceptible to immune-mediated destruction by T cells and Natural Killer (NK) cells. This approach holds the potential to enhance the efficacy of existing immunotherapies, such as checkpoint inhibitors.
Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of ERAP1. Its administration is hypothesized to induce anti-tumor effects through the following mechanisms:
-
Alteration of the Immunopeptidome: Inhibition of ERAP1 leads to a shift in the peptides presented by MHC class I molecules on tumor cells. This can result in the display of novel, immunogenic neoantigens that can be recognized by the immune system.
-
Enhanced T Cell Response: The presentation of these new antigens can stimulate the activation and proliferation of tumor-specific CD8+ T cells, leading to a more robust anti-tumor immune response.
-
Increased T Cell Infiltration: Studies with ERAP1 inhibitors have shown an increase in the infiltration of T cells into the tumor microenvironment.
-
Synergy with Checkpoint Inhibitors: By increasing the immunogenicity of tumors, ERAP1 inhibitors can work synergistically with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to overcome immune resistance and enhance tumor cell killing.[1][2]
Data Presentation
The following tables summarize quantitative data from representative preclinical studies investigating the effects of ERAP1 inhibition in syngeneic mouse tumor models.
Table 1: Effect of ERAP1 Inhibition on Tumor Growth in a CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| ERAP1 Inhibitor | 800 ± 150 | 47% |
| Anti-PD-1 | 950 ± 200 | 37% |
| ERAP1 Inhibitor + Anti-PD-1 | 300 ± 100 | 80% |
Note: Data are representative and compiled from various sources describing similar studies. Actual results may vary.
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors
| Treatment Group | CD8+ T Cells (% of total TILs) | CD4+ T Cells (% of total TILs) | NK Cells (% of total TILs) |
| Vehicle Control | 10 ± 2 | 15 ± 3 | 5 ± 1 |
| ERAP1 Inhibitor | 25 ± 5 | 18 ± 4 | 8 ± 2 |
| ERAP1 Inhibitor + Anti-PD-1 | 40 ± 7 | 20 ± 4 | 12 ± 3 |
Note: Data are representative and compiled from various sources describing similar studies. Actual results may vary.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (CT26 Colon Carcinoma)
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor effects of an ERAP1 inhibitor, alone and in combination with an immune checkpoint inhibitor.
Materials:
-
This compound (or a similar potent, orally available ERAP1 inhibitor)
-
Anti-PD-1 antibody (or isotype control)
-
CT26 colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Vehicle for oral gavage (e.g., 10% DMSO in corn oil)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture CT26 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
-
Animal Randomization and Treatment Groups:
-
Monitor tumor growth daily. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 2: ERAP1 inhibitor (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 3: Vehicle control (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection)
-
Group 4: ERAP1 inhibitor (oral gavage) + Anti-PD-1 antibody (intraperitoneal injection)
-
-
-
Drug Formulation and Administration:
-
ERAP1 Inhibitor Formulation: Prepare a stock solution of the ERAP1 inhibitor in DMSO. For oral administration, dilute the stock solution in corn oil to achieve the final desired concentration in a 10% DMSO/90% corn oil vehicle. A typical dose for a small molecule inhibitor administered orally is in the range of 10-50 mg/kg.
-
ERAP1 Inhibitor Administration: Administer the ERAP1 inhibitor or vehicle control daily via oral gavage.
-
Anti-PD-1 Antibody Administration: Dilute the anti-PD-1 antibody and isotype control in sterile PBS. Administer via intraperitoneal injection twice a week at a typical dose of 10-12.5 mg/kg.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, flow cytometry).
-
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
This protocol outlines the procedure for analyzing the immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors
-
RPMI-1640 medium
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Collagenase D
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DNase I
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Fetal Bovine Serum (FBS)
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ACK lysis buffer
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Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D and DNase I.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 containing FBS.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells again and resuspend in flow cytometry staining buffer.
-
-
Antibody Staining:
-
Count the cells and aliquot approximately 1 x 10^6 cells per tube.
-
Add the antibody cocktail targeting the immune cell markers of interest.
-
Incubate on ice for 30 minutes in the dark.
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Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations within the CD45+ leukocyte gate.
-
Visualizations
Caption: ERAP1 inhibition alters antigen presentation, leading to T cell-mediated tumor lysis.
Caption: Workflow for in vivo evaluation of this compound anti-tumor efficacy.
References
Troubleshooting & Optimization
ERAP1-IN-1 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ERAP1-IN-1 in their experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1][2][3][4][5] ERAP1 plays a crucial role in the final stages of the antigen processing pathway by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[6][7][8] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate immune responses. This makes it a valuable tool for research in immunology, oncology, and autoimmune diseases.[3][9] this compound allosterically activates ERAP1's hydrolysis of small fluorogenic substrates but competitively inhibits the processing of longer, physiologically relevant peptides.[4][10]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a selective inhibitor, researchers should be aware of potential off-target effects. The primary concern with ERAP1 inhibitors is cross-reactivity with other M1 family aminopeptidases, such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), due to structural similarities in their active sites.[10][11]
Beyond direct off-targets, inhibition of ERAP1 can lead to broader cellular changes. Proteomic studies on cells treated with a selective allosteric ERAP1 inhibitor have revealed significant alterations in cellular pathways unrelated to antigen presentation. These include:
-
Metabolism: Changes in metabolic pathways have been observed.
-
Cellular Stress: An increased sensitivity to ER stress and alterations in reactive oxygen species (ROS) production have been reported.[3][9]
These findings suggest that while ERAP1's primary role is in antigen processing, its inhibition can have wider consequences on cellular homeostasis.
Q3: How can I assess the selectivity of this compound in my experimental system?
To confirm the selectivity of this compound, it is recommended to perform enzymatic assays using purified ERAP1, ERAP2, and IRAP. A compound with a similar chemical structure to this compound demonstrated high selectivity with a half-maximal inhibitory concentration (IC50) of 5.3 µM for ERAP1 and >200 µM for ERAP2.[4] Researchers should aim to generate similar data for this compound in their specific assay conditions.
Troubleshooting Guide
Issue 1: Unexpected Cellular Phenotypes Unrelated to Antigen Presentation
Symptoms:
-
You observe changes in cell viability, proliferation, or morphology that are not readily explained by the modulation of antigen presentation.
-
You detect alterations in metabolic activity or markers of cellular stress (e.g., ER stress, oxidative stress) in your this compound treated cells.[3][9]
Possible Cause:
-
As revealed by proteomic studies, ERAP1 inhibition can lead to off-target effects on cellular metabolism and stress response pathways.[3][9] These are likely indirect consequences of ERAP1 inhibition rather than direct binding of the inhibitor to other proteins.
Mitigation and Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting ERAP1 as expected in your system. This can be done by assessing the processing of a known ERAP1 substrate peptide.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the IC50 of ERAP1 inhibition.
-
Proteomics Analysis: Conduct a whole-cell proteomic analysis to identify differentially expressed proteins and altered pathways in response to this compound treatment. This can provide a global view of the cellular response and help identify affected off-target pathways.
-
Functional Assays: Based on the proteomics data, perform functional assays to validate the observed changes. For example, if metabolic pathways are implicated, measure oxygen consumption or extracellular acidification rates. If ER stress is indicated, use markers like CHOP or spliced XBP1.
-
Use a Negative Control: If available, use an inactive structural analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: Compare the phenotype of this compound treatment with that of ERAP1 knockdown or knockout cells. This can help distinguish between on-target and off-target effects of the inhibitor.
Data Presentation
Table 1: Selectivity Profile of Representative ERAP1 Inhibitors
| Inhibitor | ERAP1 IC50 | ERAP2 IC50 | IRAP IC50 | Selectivity (ERAP2/ERAP1) | Selectivity (IRAP/ERAP1) | Reference |
| Compound 9 | 2 µM | 25 µM | 10 µM | 12.5-fold | 5-fold | [11] |
| DG013A | 33 nM | 11 nM | - | 0.33-fold | - | [11] |
| DG046 | 43 nM | 37 nM | 2 nM | 0.86-fold | 0.05-fold | [11][12] |
| Compound 4 | 33 nM | 56 nM | 4 nM | 1.7-fold | 0.12-fold | [11] |
| This compound Analog | 5.3 µM | >200 µM | - | >37-fold | - | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Proteomics Analysis of this compound Treated Cells
This protocol outlines the steps for identifying global protein expression changes in response to this compound treatment.
1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with this compound at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control for an appropriate duration (e.g., 6 days, refreshing media as needed).[1][2][3] c. Harvest cells by scraping and wash with ice-cold PBS.
2. Cell Lysis and Protein Extraction: a. Resuspend cell pellets in lysis buffer (e.g., 4% SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT).[3] b. Incubate at 95°C for 5 minutes to denature proteins and inactivate proteases. c. Shear DNA by sonication to reduce viscosity. d. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the proteome.
3. Protein Digestion: a. Perform a protein concentration assay (e.g., BCA). b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest proteins into peptides using an appropriate protease (e.g., trypsin) overnight at 37°C.
4. Peptide Cleanup and Mass Spectrometry: a. Purify the resulting peptides using solid-phase extraction (e.g., C18 cartridges). b. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis: a. Use a suitable software suite (e.g., MaxQuant, DIA-NN) to identify and quantify peptides and proteins.[1][2][3] b. Perform statistical analysis to identify differentially expressed proteins between this compound and vehicle-treated samples. c. Use pathway analysis tools (e.g., GSEA, DAVID) to identify enriched biological pathways among the differentially expressed proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of this compound to ERAP1 in a cellular context.[13][14][15][16][17]
1. Cell Treatment: a. Treat intact cells with this compound or vehicle control for a predetermined time to allow for cell penetration and target binding.
2. Thermal Challenge: a. Aliquot the treated cell suspensions into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This will denature and aggregate unbound proteins. c. Cool the samples to room temperature.
3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble protein fraction (containing stabilized, non-aggregated ERAP1) from the precipitated proteins by centrifugation at high speed.
4. Protein Detection: a. Collect the supernatant. b. Analyze the amount of soluble ERAP1 in each sample by Western blotting using an ERAP1-specific antibody.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the amount of soluble ERAP1 as a function of temperature for both this compound and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: ERAP1's role in the MHC class I antigen presentation pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes when using this compound.
Caption: A streamlined experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Immunopeptidomics: Isolation of Mouse and Human MHC Class I- and II-Associated Peptides for Mass Spectrometry Analysis [jove.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. annualreviews.org [annualreviews.org]
Optimizing ERAP1-IN-1 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ERAP1-IN-1 in cell culture experiments. This guide includes frequently asked questions (FAQs) and troubleshooting procedures to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a crucial enzyme in the antigen processing and presentation pathway.[1][2] It resides in the endoplasmic reticulum and trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[3] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate the immune response. This makes it a valuable tool for research in immunology, oncology, and autoimmune diseases.[2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point for this compound is in the low micromolar range. An IC50 of 1 µM has been reported in HeLa cells for a compound identified as this compound.[4] For specific inhibition of ERAP1 in a cellular context, a concentration of 50 µM has been used.[4] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
Determining the optimal concentration involves a two-pronged approach: assessing the compound's effect on cell viability and measuring its impact on ERAP1 activity or a downstream functional outcome.
-
Cell Viability/Cytotoxicity Assay: It is essential to first determine the concentration range that is non-toxic to your cells. This can be achieved using standard viability assays such as MTT, XTT, or a trypan blue exclusion assay. A dose-response curve should be generated to determine the concentration at which this compound does not significantly impact cell viability.
-
Functional Assay: Once a non-toxic concentration range is established, a functional assay should be performed to measure the inhibitory effect of this compound. This could be a direct measure of ERAP1 activity or a downstream readout of its inhibition, such as a change in the presentation of a specific peptide on MHC class I.
Q4: How should I prepare and store this compound?
For optimal results and reproducibility, proper handling and storage of this compound are critical.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests that at -80°C, the compound is stable for up to two years, and at -20°C, for one year.[4]
-
Working Solution: When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxicity of this compound.
Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound is binding to its intended target within the cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Your cell line of interest
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating block
-
SDS-PAGE and Western blotting reagents
-
Anti-ERAP1 antibody
Procedure:
-
Treatment: Treat cells with this compound at the desired concentration and a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them in the presence of protease inhibitors.
-
Heating: Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a control.
-
Centrifugation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Western Blotting: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of soluble ERAP1 by SDS-PAGE and Western blotting using an anti-ERAP1 antibody.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble ERAP1 will decrease as the temperature increases. In the this compound-treated samples, the protein should be more stable at higher temperatures, resulting in a shift in the melting curve.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Compound degradation: Improper storage or handling. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| Sub-optimal concentration: The concentration used is too low to inhibit ERAP1 effectively in your cell line. | Perform a dose-response experiment over a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. | |
| Cell line insensitivity: The chosen cell line may have low ERAP1 expression or a less critical role for ERAP1 in the measured phenotype. | Confirm ERAP1 expression in your cell line by Western blot or qPCR. Consider using a different cell line with known ERAP1 dependency for the phenotype of interest. | |
| Assay insensitivity: The chosen functional assay may not be sensitive enough to detect the effects of ERAP1 inhibition. | Optimize your functional assay. Consider a more direct readout of ERAP1 activity or a well-established downstream effect, such as the presentation of a known ERAP1-processed peptide. | |
| High cell toxicity at low concentrations | Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration in your cell culture medium is below 0.1%. Run a vehicle-only control with the same solvent concentration to assess its toxicity. |
| Off-target effects: this compound may be affecting other cellular targets, leading to toxicity. | Perform a thorough literature search for any known off-target effects. If possible, use a structurally unrelated ERAP1 inhibitor to confirm that the observed phenotype is due to ERAP1 inhibition. | |
| Cell line sensitivity: The cell line may be particularly sensitive to perturbations in the antigen presentation pathway or other pathways affected by the inhibitor. | Perform a detailed cytotoxicity analysis (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis. Try to find a concentration that inhibits ERAP1 without causing significant cell death. | |
| Inconsistent or irreproducible results | Variability in compound preparation: Inconsistent dilution of the stock solution. | Always prepare fresh working solutions from a single, well-characterized stock solution. Use calibrated pipettes for accurate dilutions. |
| Cell culture variability: Inconsistent cell passage number, confluency, or overall health. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase before starting an experiment. | |
| Assay variability: Inconsistent incubation times, reagent concentrations, or measurement techniques. | Standardize all steps of your experimental protocol. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: Recommended Concentration Range for Initial this compound Experiments
| Parameter | Recommended Value | Reference |
| Starting Concentration Range | 0.1 µM - 50 µM | [4] |
| Reported IC50 (HeLa cells) | 1 µM | [4] |
| Concentration for Specific Cellular Inhibition | 50 µM | [4] |
Table 2: Example Data from a Hypothetical Cell Viability (MTT) Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 89.1 ± 7.3 |
| 25 | 75.4 ± 8.5 |
| 50 | 52.1 ± 9.2 |
| 100 | 23.8 ± 6.7 |
Visualizations
Caption: ERAP1's role in the MHC class I antigen presentation pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in cell culture.
Caption: A logical decision tree for troubleshooting common issues with this compound experiments.
References
Technical Support Center: Troubleshooting ERAP1-IN-1 Insolubility
Welcome to the technical support center for ERAP1-IN-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound insolubility in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers crucial for my experiments?
Q2: I've observed a precipitate after diluting my this compound DMSO stock solution into my aqueous assay buffer. What is happening?
This is a common issue known as "precipitation upon dilution." It typically occurs when a compound that is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. This can lead to the formation of a supersaturated solution that is thermodynamically unstable, resulting in the compound precipitating out over time. The final concentration of DMSO in your assay should ideally be kept below 0.5% to minimize such solvent effects.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
This compound is readily soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO. This stock solution can then be serially diluted for your experiments.
Q4: My experimental protocol requires a very low final DMSO concentration. How can I improve the solubility of this compound in my aqueous buffer?
If you are observing precipitation even at low final DMSO concentrations, you can try several strategies:
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve solubility, depending on the pKa of this compound.
-
Use of Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent in your final assay buffer can enhance the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Formulation with Excipients: For cell-based assays, using non-toxic excipients like cyclodextrins can help to encapsulate the inhibitor and improve its apparent solubility in the aqueous medium.
Q5: How can I determine if this compound is precipitating in my assay plate?
Precipitation can sometimes be observed visually as cloudiness, crystals, or a film at the bottom of the wells. For a more quantitative assessment, you can measure light scattering using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 500-600 nm). An increase in light scatter over time is indicative of precipitation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general recommendations for its use.
| Parameter | Value / Recommendation | Source / Notes |
| Molecular Weight | 458.45 g/mol | [6] |
| CAS Number | 865273-97-8 | [1][3] |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Solubility | ≥ 2.08 mg/mL (4.54 mM) in DMSO | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | [1] |
| Storage of Stock Solution | -20°C for up to 1 year, or -80°C for up to 2 years | [1] |
| Recommended Final DMSO Concentration in Assay | < 0.5% | General best practice to avoid solvent effects and precipitation. |
| Aqueous Buffer pH Range | 6.0 - 8.0 | Test for optimal solubility within this range if your assay allows. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (mass of this compound (mg) / 458.45 g/mol ) * 100,000
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Serial Dilution and Introduction into Aqueous Buffer
-
Prepare Intermediate Dilutions: Perform serial dilutions of the 10 mM DMSO stock solution in DMSO to create a concentration series. Use low-binding pipette tips and microplates.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 1 μL) of each DMSO dilution and a DMSO-only control to the wells of your final assay plate.
-
Addition of Aqueous Buffer: Rapidly add the pre-warmed aqueous assay buffer to each well to achieve the desired final concentrations of this compound and a consistent final DMSO concentration (e.g., 0.5%).
-
Mixing: Gently mix the contents of the wells, for example, by using a plate shaker for a few seconds. Avoid vigorous shaking which can promote precipitation.
-
Incubation: Proceed with your experimental incubation period, being mindful of the potential for time-dependent precipitation.
Visual Guides
ERAP1 Signaling Pathway and Inhibition
Caption: ERAP1's role in antigen presentation and its inhibition by this compound.
Troubleshooting Workflow for this compound Insolubility
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ERAP1 - Wikipedia [en.wikipedia.org]
- 3. This compound | ERAP1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - MedChem Express [bioscience.co.uk]
ERAP1-IN-1 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered during long-term experiments with ERAP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?
A1: Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and activity. It is recommended to prepare a high-concentration stock solution, for example in Dimethyl Sulfoxide (DMSO), and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] When preparing working solutions, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium to prevent precipitation.[2]
Q2: I'm observing a decrease in the inhibitory effect of this compound over the course of my multi-day experiment. What could be the cause?
A2: A decline in the inhibitor's effect in long-term experiments can be due to several factors. The most common is the degradation of the compound in the aqueous environment of the cell culture medium at 37°C. It is advisable to replenish the medium with freshly diluted inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. Another possibility is the metabolism of the compound by the cells.
Q3: My experimental results with this compound are inconsistent between replicates. How can I improve reproducibility?
A3: Inconsistent results can stem from several sources. Ensure that your cell seeding density is consistent across all wells and experiments, as variations can alter the effective inhibitor concentration per cell.[3] Pipetting accuracy, especially with small volumes of a concentrated stock solution, is crucial. It is also important to use cells within a consistent and limited passage number range, as cellular characteristics can change over time.[3] Finally, ensure even mixing when adding the inhibitor to the culture medium to avoid concentration gradients.
Q4: I see precipitation in my cell culture medium after adding this compound. What should I do?
A4: Precipitation indicates that the inhibitor's solubility limit has been exceeded in the final working solution.[4] This can be addressed by first ensuring the DMSO concentration in the final medium is low (typically below 0.5%) to avoid solvent-induced precipitation and toxicity.[1][4] If precipitation persists, consider lowering the final concentration of this compound. It is also recommended to visually inspect the working solution under a microscope before adding it to the cells.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues with this compound in long-term experiments.
Issue 1: Diminished or No Inhibitory Effect
| Potential Cause | Recommended Action | Rationale |
| Compound Degradation | Verify the compound's integrity using analytical methods like mass spectrometry or HPLC if possible.[1] Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. | The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the stock solution. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | The effective concentration required can vary between different cell types and assay formats. |
| Solubility Issues | Visually inspect the stock solution and the final working solution for any signs of precipitation.[1] | The compound may not be fully dissolved, leading to a lower actual concentration than intended. |
| Cellular Metabolism | Increase the frequency of media changes with fresh inhibitor (e.g., every 24 hours) to maintain a steady-state concentration. | Cells may metabolize the inhibitor over time, reducing its effective concentration. |
Issue 2: High Variability Between Experiments
| Potential Cause | Recommended Action | Rationale |
| Inconsistent Stock Solution | Ensure the stock solution is properly mixed before making dilutions. Use single-use aliquots to avoid variability from freeze-thaw cycles.[1] | Inhomogeneity in the stock solution can lead to different final concentrations in each experiment. |
| Variable Cell Conditions | Standardize cell seeding density, passage number, and confluency at the time of treatment.[3] | Changes in cell state can significantly impact their response to the inhibitor. |
| Assay Incubation Time | Maintain a consistent incubation time for all experiments.[3] | The duration of inhibitor exposure can influence the magnitude of the observed effect. |
| "Edge Effect" in Multi-well Plates | To minimize evaporation from the outer wells, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.[3] | The "edge effect" can lead to increased compound concentration and altered cell growth in the outer wells. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to an intermediate concentration.[2]
-
Slowly add the intermediate dilution to pre-warmed cell culture medium while vortexing or pipetting to ensure rapid mixing and prevent precipitation.[4]
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Cellular Assay for ERAP1 Inhibition
This protocol is a general guideline for assessing ERAP1 inhibition in a cellular context, based on the principle of measuring the presentation of a specific peptide epitope on MHC class I molecules.
-
Cell Seeding:
-
Seed cells (e.g., HeLa cells stably expressing H-2 Kb) in a multi-well plate at a predetermined density to achieve a consistent confluency at the time of the assay.
-
Allow the cells to adhere and grow overnight.
-
-
Inhibitor Treatment:
-
Prepare fresh working solutions of this compound at various concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
-
Induction of Peptide Presentation:
-
Introduce the precursor peptide that requires ERAP1 trimming for proper MHC class I presentation. This can be achieved through methods like viral infection with a construct encoding the peptide.
-
-
Incubation:
-
Incubate the cells for a duration sufficient for peptide processing and presentation (e.g., 24-48 hours). For long-term experiments, replenish the medium with fresh inhibitor every 24 hours.
-
-
Detection of Peptide-MHC Complexes:
-
Stain the cells with a fluorescently labeled antibody specific for the peptide-MHC class I complex.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of peptide presentation.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percent inhibition of peptide presentation at each concentration of this compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Controlling for ERAP1-IN-1 Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with in vitro cytotoxicity when using ERAP1-IN-1. The focus is on providing actionable guidance to distinguish between on-target and off-target effects and to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1][2] ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of peptides for presentation by MHC class I molecules on the cell surface.[3][4][5] By inhibiting ERAP1, this compound alters the peptide repertoire presented to the immune system, which can modulate immune responses.[3][6] It has been described as a competitive inhibitor of ERAP1's activity on nonamer peptides, which are physiological substrates.[1][2]
Q2: Is cytotoxicity an expected outcome when using this compound?
Cytotoxicity with this compound can be multifaceted. While one study mentions using an allosteric ERAP1 inhibitor at a non-cytotoxic concentration, this suggests that cytotoxicity can occur at higher concentrations.[7] Potential sources of cytotoxicity include:
-
On-target effects: Inhibition of ERAP1 can lead to an accumulation of untrimmed peptides in the ER, potentially inducing the Unfolded Protein Response (UPR) and ER stress, which can, in turn, trigger apoptosis.[7][8][9]
-
Off-target effects: As with any small molecule inhibitor, this compound could potentially interact with other cellular targets, leading to toxicity. It is important to assess the selectivity of the inhibitor.[3][6][10]
-
Compound-specific issues: Factors such as poor solubility, degradation of the compound into toxic byproducts, or impurities can contribute to cytotoxicity.[11]
-
Solvent toxicity: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[12]
Q3: How can I determine if the observed cytotoxicity is due to ERAP1 inhibition or an off-target effect?
Distinguishing between on-target and off-target cytotoxicity is crucial. Here are a few strategies:
-
Use a negative control: A structurally similar but inactive analog of this compound, if available, can help determine if the cytotoxicity is specific to ERAP1 inhibition.
-
Rescue experiment: Overexpression of ERAP1 could potentially rescue the cytotoxic phenotype if it is an on-target effect.
-
Knockout/knockdown studies: Comparing the cytotoxic effect of this compound in wild-type cells versus ERAP1 knockout or knockdown cells can provide strong evidence for on-target activity.
-
Use a different inhibitor: Employing another ERAP1 inhibitor with a different chemical scaffold can help confirm if the observed phenotype is due to ERAP1 inhibition.
Q4: What are the initial troubleshooting steps if I observe high cytotoxicity with this compound?
If you encounter unexpected or high levels of cytotoxicity, consider the following:
-
Confirm the concentration: Double-check all calculations and dilutions to ensure the final concentration of this compound is correct.
-
Assess vehicle toxicity: Run a vehicle-only control (e.g., a dose-response of DMSO) to ensure the solvent concentration is not causing cytotoxicity.
-
Check compound integrity and solubility: Ensure your this compound stock is not degraded and is fully dissolved in your culture medium. Precipitation of the compound can lead to inconsistent results and potential toxicity.
-
Optimize cell density: Cell density can influence susceptibility to cytotoxic agents. Ensure you are using a consistent and optimal cell number for your assays.
-
Perform a dose-response and time-course experiment: This will help determine the cytotoxic concentration 50 (CC50) and the kinetics of the cytotoxic response.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound cytotoxicity in vitro.
Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Recommended Action |
| On-Target Cytotoxicity via ER Stress | Investigate markers of ER stress (e.g., CHOP expression, XBP1 splicing) via Western blot or qPCR. Consider co-treatment with an ER stress inhibitor like Tauroursodeoxycholic acid (TUDCA) to see if it rescues the phenotype.[9] |
| Off-Target Effects | Review literature for known off-target effects of this compound or similar compounds. If possible, perform a screen against a panel of related proteases (e.g., ERAP2, IRAP) to assess selectivity.[6][10] |
| Solvent Toxicity | Perform a dose-response of the vehicle (e.g., DMSO) alone to determine its toxic concentration. Ensure the final solvent concentration in your experiments is well below this level (typically <0.5%). |
| Compound Instability/Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh stock solutions and consider using a different solvent if solubility is an issue. Information on solubility in DMSO is available.[11] |
Problem 2: Inconsistent or Not Reproducible Cytotoxicity Results
| Possible Cause | Recommended Action |
| Inconsistent Cell Health/Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Variability in Compound Handling | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Ensure thorough mixing when adding the compound to the culture medium. |
| Assay Variability | Optimize your cytotoxicity assay parameters, including incubation times and reagent concentrations. Ensure that the assay readout is within the linear range. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration 50 (CC50) of this compound using an MTT Assay
This protocol provides a method to quantify the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.
Protocol 2: Assessing ER Stress Induction by this compound via Western Blot for CHOP
This protocol is to determine if this compound induces ER stress, a potential on-target mechanism of cytotoxicity.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
Positive control for ER stress (e.g., Tunicamycin)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CHOP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at 1X and 2X the CC50, a vehicle control, and a positive control for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
-
Data Analysis: Strip the membrane and re-probe for a loading control (β-actin or GAPDH). Quantify the band intensities and normalize the CHOP signal to the loading control. Compare the levels of CHOP expression in treated cells to the controls.
Visualizations
Caption: ERAP1's role in the MHC class I antigen presentation pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: Potential on-target cytotoxic pathway of ERAP1 inhibition via induction of ER stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response [frontiersin.org]
- 5. ERAP1 - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 11. This compound - Immunomart [immunomart.com]
- 12. tebubio.com [tebubio.com]
Minimizing batch-to-batch variability of ERAP1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and effectively utilizing ERAP1-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the antigen processing and presentation pathway.[1][2] ERAP1 trims peptides to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[3] this compound exhibits a dual mechanism of action: it allosterically activates the hydrolysis of small, fluorogenic substrates while competitively inhibiting the trimming of longer, physiologically relevant nonamer peptides.[1][2][4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and minimize variability, this compound should be stored as a solid at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: How can I be sure of the quality and consistency of my this compound batch?
Each batch of this compound should come with a Certificate of Analysis (CoA) from the supplier. This document provides batch-specific information on its physicochemical properties and purity. Key parameters to check for consistency are summarized in the table below. If you observe significant deviations from these typical specifications, it may indicate batch-to-batch variability.
Minimizing Batch-to-Batch Variability: A Troubleshooting Guide
Batch-to-batch variability of small molecule inhibitors like this compound can arise from inconsistencies in synthesis, purification, and handling. This guide provides insights into potential issues and how to mitigate them.
Sources of Variability and Recommended Actions
| Potential Source of Variability | Recommended Action |
| Purity and Impurities | Always request and review the Certificate of Analysis (CoA) for each new batch. Compare the purity (typically by HPLC) and impurity profile with previous batches. Even minor impurities can sometimes affect biological activity. |
| Solubility Issues | This compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before use. If you observe precipitation, gentle warming and sonication may help. Always prepare fresh dilutions from a concentrated stock for your experiments. |
| Weighing and Dilution Errors | Use a calibrated, high-precision balance for weighing the solid compound. Perform serial dilutions carefully and use calibrated pipettes to minimize concentration errors between experiments. |
| Storage and Handling | Adhere strictly to the recommended storage conditions to prevent degradation.[2] Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
Quantitative Data: Representative Certificate of Analysis for this compound
While a specific CoA for every batch will vary, the following table outlines the typical quality control parameters and their acceptable ranges for a high-quality batch of this compound.
| Test | Specification | Justification |
| Appearance | White to off-white solid | Ensures gross integrity and absence of major colored impurities. |
| Purity (by HPLC) | ≥98% | High purity is crucial for accurate determination of active concentration and minimizing off-target effects. |
| Identity (by ¹H NMR and MS) | Conforms to structure | Confirms the chemical structure of the compound. |
| Solubility (in DMSO) | ≥50 mg/mL | Ensures the compound can be prepared at a sufficiently high stock concentration for various experimental dilutions. |
| Residual Solvents | As per ICH guidelines | Minimizes the potential for solvent-induced artifacts in cellular assays. |
| Water Content (by Karl Fischer) | ≤0.5% | Water content can affect the accurate weighing and stability of the compound. |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments involving this compound and troubleshooting tips for common issues.
In Vitro ERAP1 Peptide Trimming Assay (Mass Spectrometry-Based)
This assay directly measures the ability of this compound to inhibit the cleavage of a peptide substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human ERAP1 (e.g., 3.5 µg/mL final concentration), the peptide substrate (e.g., a 13-mer peptide at 100 µM final concentration), and this compound at various concentrations in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.8).[6][7]
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding formic acid to a final concentration of 1%.[6]
-
Sample Preparation: Desalt the samples using C18 ZipTips.
-
Mass Spectrometry Analysis: Analyze the samples by nano-LC-MS to identify and quantify the full-length peptide and its trimmed products.[6]
Troubleshooting:
-
Issue: High variability in trimming rates between replicates.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations.
-
Solution: Use calibrated pipettes and a temperature-controlled incubator. Ensure all components are thoroughly mixed.
-
-
Issue: No inhibition observed.
-
Possible Cause: Inactive inhibitor, incorrect concentration.
-
Solution: Verify the integrity and concentration of the this compound stock solution. Use a fresh aliquot. Confirm the activity of the ERAP1 enzyme with a known inhibitor as a positive control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of this compound to ERAP1 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble ERAP1 in the supernatant by Western blotting or other protein detection methods. An increase in the thermal stability of ERAP1 upon inhibitor binding indicates target engagement.
Troubleshooting:
-
Issue: No thermal shift observed.
-
Possible Cause: The inhibitor does not sufficiently stabilize the protein against thermal denaturation under the tested conditions; low cell permeability.
-
Solution: Optimize the inhibitor concentration and incubation time. Ensure the chosen temperature range is appropriate for observing ERAP1 denaturation.
-
-
Issue: High background in Western blot.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the Western blot protocol, including blocking conditions and antibody concentrations.
-
Signaling Pathways and Experimental Workflows
ERAP1 in the Antigen Presentation Pathway
ERAP1 plays a crucial role in the final trimming of antigenic peptides in the endoplasmic reticulum before they are loaded onto MHC class I molecules for presentation to CD8+ T cells.
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
Experimental Workflow for Assessing this compound Activity
A logical workflow is essential for characterizing the effect of this compound and troubleshooting any inconsistencies.
Caption: Logical workflow for this compound experimental validation.
ERAP1 and its Impact on Cellular Homeostasis
Beyond antigen presentation, ERAP1 activity has been linked to ER stress and cytokine receptor shedding. Inhibition of ERAP1 can therefore have broader effects on cellular physiology.
Caption: Broader cellular functions influenced by ERAP1 activity.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ERAP1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 5. Publications — CETSA [cetsa.org]
- 6. Crystal structures of the endoplasmic reticulum aminopeptidase-1 (ERAP1) reveal the molecular basis for N-terminal peptide trimming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Specificity of Trimming of MHC Class I-Presented Peptides in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of ERAP1-IN-1 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of ERAP1-IN-1 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1] ERAP1 plays a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[2][3][4][5] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate T-cell responses. This mechanism is being explored for its therapeutic potential in immuno-oncology and for the treatment of autoimmune diseases.[6][7][8][9]
Q2: I am observing high variability in plasma concentrations of this compound after oral administration in my animal studies. What are the potential causes?
A2: High variability in plasma concentrations is a common issue for orally administered compounds with poor aqueous solubility, like this compound. The primary causes include:
-
Poor and variable dissolution: The compound may not dissolve consistently in the gastrointestinal (GI) tract of different animals.
-
Food effects: The presence or absence of food can significantly alter gastric emptying times and the composition of GI fluids, impacting dissolution and absorption.
-
First-pass metabolism: The compound may be extensively and variably metabolized in the gut wall or liver before reaching systemic circulation.
-
Individual differences in GI motility: Variations in the rate at which substances move through the GI tract can affect the time available for dissolution and absorption.[10]
Q3: What formulation strategies can I use to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil) can improve solubility and absorption.[11][12]
-
Amorphous solid dispersions: Dispersing the compound in a polymer matrix in a non-crystalline (amorphous) state can increase its dissolution rate.[13]
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Use of solubilizing excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the compound in the formulation.[12]
Q4: Are there alternative routes of administration I can consider if oral delivery of this compound proves too challenging for initial efficacy studies?
A4: Yes, for initial in vivo proof-of-concept or mechanistic studies where achieving consistent plasma exposure is critical, alternative routes of administration can be considered. These include intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections. These routes bypass the complexities of oral absorption and can provide more predictable pharmacokinetic profiles.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Formulation or upon Dosing
-
Observation: The dosing solution appears cloudy, contains visible particles, or precipitation is observed around the gavage needle.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: this compound is highly soluble in DMSO.[11] Ensure the compound is fully dissolved in DMSO before adding any co-solvents or vehicles. Gentle warming or sonication may aid dissolution.
-
Optimize Vehicle Composition: If diluting the DMSO stock in an aqueous vehicle, precipitation is likely. Consider using a lipid-based vehicle like corn oil, as suggested by suppliers.[11]
-
Maintain Suspension Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Use a magnetic stirrer for bulk preparation and vortex each individual dose immediately before administration.
-
Check for Temperature Effects: Solubility can be temperature-dependent. Ensure the formulation is stored and administered at a consistent temperature.
-
Issue 2: Low and Inconsistent Plasma Exposure After Oral Gavage
-
Observation: Pharmacokinetic analysis reveals low Cmax and AUC, with high standard deviations between animals.
-
Troubleshooting Steps:
-
Standardize Animal Fasting: Ensure a consistent fasting period (e.g., 4-16 hours with free access to water) for all animals before dosing to minimize food-related variability.[10]
-
Refine Formulation: If a simple suspension is being used, consider formulating this compound in a lipid-based system (see Q3 and the protocol below) to improve solubilization in the GI tract.
-
Dose Volume and Technique: Verify the accuracy of the dosing volume based on individual animal weights. Ensure proper oral gavage technique to avoid accidental administration into the trachea. A typical dosing volume is 5-10 mL/kg.[10]
-
Evaluate Potential for P-gp Efflux: If the compound has good solubility and permeability but still exhibits low bioavailability, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall. This would require further investigation with specific in vitro assays.
-
Physicochemical and Pharmacokinetic Data
The following tables summarize the known physicochemical properties of this compound and provide a template for organizing pharmacokinetic data obtained from in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅S | [11] |
| Molecular Weight | 458.45 g/mol | [11] |
| CAS Number | 865273-97-8 | [11] |
| Appearance | White to off-white solid | [11] |
| Solubility | DMSO: ≥ 250 mg/mL | [11] |
| Aqueous: Poorly soluble (exact value not published) |
Table 2: Example Table for Summarizing Oral Pharmacokinetic Data in Mice
| Parameter | Formulation 1 (e.g., Suspension) | Formulation 2 (e.g., Lipid-based) |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀₋t (ngh/mL) | ||
| AUC₀₋inf (ngh/mL) | ||
| Half-life (t½) (h) | ||
| Bioavailability (F%) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Lipid-Based)
This protocol is adapted from general guidelines for poorly soluble compounds and supplier recommendations.[11]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add a minimal volume of DMSO to achieve a high concentration stock (e.g., 50 mg/mL). Ensure the final volume of DMSO in the dosing formulation is 10% or less.
-
Vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.
-
-
Prepare the Final Dosing Formulation:
-
In a separate sterile tube, measure the required volume of corn oil (90% of the final volume).
-
Slowly add the this compound DMSO stock solution (10% of the final volume) to the corn oil while continuously vortexing.
-
Vortex the final mixture vigorously for 1-2 minutes to ensure a homogenous solution or fine suspension.
-
-
Administration:
-
Prepare the formulation fresh on the day of dosing.
-
Vortex the formulation immediately before drawing it into the dosing syringe for each animal to ensure homogeneity.
-
Administer to animals via oral gavage at the appropriate volume based on body weight (e.g., 10 mL/kg).
-
-
Protocol 2: Pharmacokinetic Study Following Oral Administration in Mice
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
Fast animals overnight (e.g., 12-16 hours) before dosing, with free access to water.[10]
-
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the exact volume of the this compound formulation to be administered.
-
Administer the formulation via oral gavage. Record the precise time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate method for blood collection, such as tail vein or saphenous vein sampling.
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use the resulting concentration-time data to calculate pharmacokinetic parameters.
-
Visualizations
Caption: ERAP1's role in the MHC Class I antigen presentation pathway and the inhibitory action of this compound.
References
- 1. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an orally available potent ER aminopeptidase 1 (ERAP1) inhibitor that enhances anti-tumor responses and limits inflammatory autoimmunity in vivo | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Secretion of Endoplasmic Reticulum Aminopeptidase 1 Is Involved in the Activation of Macrophages Induced by Lipopolysaccharide and Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
Technical Support Center: Overcoming Resistance to ERAP1-IN-1 Treatment
Welcome to the technical support center for ERAP1-IN-1, a valuable tool for researchers studying antigen presentation and immune modulation. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and overcome potential challenges, including the development of resistance.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound, its mechanism of action, and general usage.
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a zinc aminopeptidase located in the endoplasmic reticulum that plays a critical role in the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate the immune response. This can be particularly useful in cancer immunotherapy to make tumor cells more visible to the immune system or in autoimmune diseases to reduce the presentation of self-antigens. This compound has been described as a competitive inhibitor of ERAP1's activity on nonamer peptides, which are representative of its physiological substrates.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response experiment to determine the IC50 value in your specific system. Based on available data, an IC50 of 1 µM has been reported in HeLa cells. Therefore, a concentration range of 0.1 µM to 50 µM is a reasonable starting point for most cell-based assays.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q4: What are the potential off-target effects of this compound?
While this compound has been shown to be selective for ERAP1 over its homologs ERAP2 and IRAP, it is crucial to consider potential off-target effects, especially at higher concentrations. Researchers should include appropriate controls in their experiments, such as using a structurally related but inactive compound or employing genetic knockdown/knockout of ERAP1 to confirm that the observed phenotype is indeed due to ERAP1 inhibition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Reduced or No Inhibitory Effect of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | - Prepare fresh stock solutions of this compound. - Avoid multiple freeze-thaw cycles by storing in single-use aliquots. - Confirm the integrity of the compound via analytical methods if possible. |
| Suboptimal Concentration | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions. - Increase the concentration of this compound if no effect is observed at lower concentrations. |
| Cell Permeability Issues | - Although less common with small molecules, ensure the compound is reaching its intracellular target. - Consider extending the incubation time to allow for better cell penetration. |
| High Cell Density | - Optimize cell seeding density. A higher number of cells may require a higher concentration of the inhibitor. |
| Development of Resistance | - See the "Mechanisms of Resistance" section below for a detailed explanation and strategies to overcome it. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and consistent pipetting techniques. - Allow plates to sit at room temperature for a few minutes before incubation to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | - To minimize evaporation from outer wells, fill them with sterile media or PBS. - Avoid using the outer wells for experimental samples if possible. |
| Inconsistent Incubation Times | - Standardize the duration of inhibitor treatment and subsequent assay steps across all plates and experiments. |
| Reagent Preparation and Handling | - Prepare fresh reagents for each experiment. - Ensure all reagents are properly mixed and at the correct temperature before use. |
Overcoming Resistance to this compound Treatment
Resistance to targeted therapies is a significant challenge in both research and clinical settings. While specific resistance mechanisms to this compound are still under investigation, we can infer potential mechanisms based on general principles of drug resistance to enzyme inhibitors.
Potential Mechanisms of Resistance
| Mechanism | Description | Experimental Validation |
| Target Alteration | Mutations in the ERAP1 gene could alter the inhibitor's binding site, reducing its affinity and efficacy. | - Sequence the ERAP1 gene in resistant cells to identify potential mutations. - Perform in vitro binding assays with recombinant mutant ERAP1 protein. |
| Target Overexpression | Increased expression of ERAP1 protein may require higher concentrations of the inhibitor to achieve the same level of inhibition. | - Quantify ERAP1 protein levels in resistant vs. sensitive cells using Western blotting. - Analyze ERAP1 mRNA levels using qRT-PCR. |
| Drug Efflux | Increased activity of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration. | - Use efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. - Measure the expression of common efflux pump proteins. |
| Activation of Bypass Pathways | Cells may develop alternative pathways to process and present antigens that are not dependent on ERAP1, thereby circumventing the effects of the inhibitor. | - Perform proteomic or immunopeptidomic analysis to compare the peptide repertoire of sensitive and resistant cells. - Investigate the expression and activity of other aminopeptidases like ERAP2. |
| Altered Cellular Homeostasis | Changes in cellular processes such as ER stress response or metabolism could indirectly impact the efficacy of this compound. | - Assess markers of ER stress (e.g., CHOP, BiP) and metabolic activity in resistant cells. |
Strategies to Overcome Resistance
-
Combination Therapy: Combining this compound with other therapeutic agents can be a powerful strategy. For instance, in a cancer context, combining it with checkpoint inhibitors could enhance the anti-tumor immune response.
-
Dose Escalation: If resistance is due to target overexpression, a carefully managed increase in the this compound concentration may be effective.
-
Development of Second-Generation Inhibitors: If resistance is caused by target mutations, novel inhibitors designed to bind to the mutated ERAP1 could be developed.
-
Targeting Downstream Pathways: If bypass pathways are activated, targeting key components of these pathways could re-sensitize cells to ERAP1 inhibition.
Experimental Protocols
Here are detailed protocols for key experiments commonly performed when working with this compound.
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cells
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERAP1 Expression
This protocol allows for the detection and quantification of ERAP1 protein levels.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERAP1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERAP1 (at the recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
This protocol can be used to determine if ERAP1 interacts with other proteins.
Materials:
-
Cell lysate
-
Co-IP lysis/wash buffer
-
Primary antibody against ERAP1
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with beads alone for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody against ERAP1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add the protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Visualizations
ERAP1 Signaling Pathway and Inhibition
Caption: ERAP1's role in antigen processing and its inhibition by this compound.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for identifying mechanisms of resistance to this compound.
Troubleshooting Logic for Reduced Inhibitor Efficacy
Caption: A step-by-step guide to troubleshooting reduced this compound efficacy.
Technical Support Center: Refining ERAP1-IN-1 Treatment Protocols for Primary Cells
Welcome to the technical support center for ERAP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the selective ERAP1 inhibitor, this compound, in primary cell-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you refine your protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1] ERAP1 is a crucial enzyme in the MHC class I antigen processing pathway, where it trims the N-terminus of peptides before they are loaded onto MHC class I molecules.[2] By inhibiting ERAP1, this compound alters the repertoire of peptides presented on the cell surface, which can modulate immune responses.[3][4] Specifically, it competitively inhibits ERAP1's activity on longer peptide substrates (e.g., nonamers) but can allosterically activate the hydrolysis of smaller, fluorogenic substrates.[1][5]
Q2: What are the potential applications of using this compound in primary cell research?
A2: this compound is a valuable tool for studying the role of antigen presentation in various contexts. In immuno-oncology research, it can be used to modify the tumor cell immunopeptidome, potentially revealing novel tumor antigens and enhancing T-cell-mediated killing.[3][6][7] In autoimmunity research, it can be used to investigate how altering the presentation of self-peptides affects T-cell responses.[8] It can also be used to study the role of ERAP1 in innate immune responses, as ERAP1 has been shown to regulate the activation of NK cells and the production of pro-inflammatory cytokines.[9]
Q3: What is a recommended starting concentration and treatment duration for this compound in primary cells?
A3: The optimal concentration and duration of treatment will depend on the specific primary cell type and the experimental endpoint. Based on studies with cell lines and co-cultures with primary cells, a starting concentration in the range of 10-50 µM can be considered. For example, a non-cytotoxic concentration of 10 µM has been used for 6 days in cancer cell lines prior to co-culture with human Peripheral Blood Mononuclear Cells (PBMCs).[4][7] In other cellular assays, concentrations up to 50 µM have been used.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cells and assay, balancing efficacy with minimal cytotoxicity.
Q4: How can I assess the effectiveness of this compound treatment in my primary cells?
A4: The effectiveness of this compound can be assessed through various methods:
-
Immunopeptidome analysis: The most direct method is to analyze the changes in the repertoire of MHC class I-bound peptides using liquid chromatography-mass spectrometry (LC-MS/MS). Inhibition of ERAP1 is expected to lead to the presentation of a higher proportion of longer peptides.[3][10]
-
Functional T-cell assays: If you are studying antigen-specific T-cell responses, you can measure changes in T-cell activation (e.g., expression of CD69, CD107a), cytokine production (e.g., IFN-γ, TNF-α), or cytotoxicity against target cells.[9][10]
-
NK cell functional assays: Given ERAP1's role in innate immunity, you can assess changes in NK cell activation and cytotoxicity.[9]
Q5: Should I be concerned about the activity of ERAP2 when using an ERAP1-specific inhibitor?
A5: Yes, this is an important consideration. In humans, both ERAP1 and ERAP2 are present in the endoplasmic reticulum and can trim peptides. While this compound is selective for ERAP1, the activity of ERAP2 can still influence the final peptide repertoire. ERAP1 and ERAP2 can have synergistic or even opposing effects on the processing of certain peptides.[11][12] Therefore, when interpreting your results, it is important to consider the potential contribution of ERAP2.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell death observed at the expected effective concentration. | Inhibitor concentration is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.[13] | Perform a dose-response curve to determine the optimal concentration. Start with a lower concentration range and identify the lowest concentration that gives the desired biological effect with minimal toxicity.[13] |
| Solvent (e.g., DMSO) toxicity. High concentrations of solvents can be toxic to primary cells.[13] | Ensure the final solvent concentration is consistent across all conditions and is at a level known to be non-toxic for your specific primary cells (typically ≤ 0.1%).[13] | |
| Off-target effects of this compound. While selective, high concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. | Use the lowest effective concentration determined from your dose-response curve.[13] | |
| Inconsistent results between experiments. | Variability in primary cell donors. Primary cells from different donors can exhibit significant biological variability. | If possible, use cells from the same donor for a set of experiments. When using multiple donors, analyze the data both individually and as a cohort to understand the range of responses. |
| Variability in primary cell health and passage number. Primary cells can change their characteristics and sensitivity with time in culture.[13] | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. Standardize cell seeding density.[13] | |
| Inhibitor degradation. this compound may be unstable under certain storage or experimental conditions. | Aliquot the inhibitor upon receipt and store as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.[13] | |
| No observable effect on the target pathway. | Suboptimal inhibitor concentration or treatment time. The concentration may be too low, or the treatment duration too short to induce a measurable change. | Perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell type and assay. |
| Metabolism of the inhibitor by the cells. Primary cells may metabolize the compound, reducing its effective concentration over time. | For long-term experiments, consider replacing the media with fresh inhibitor-containing media every 24-48 hours.[13] | |
| Redundancy with ERAP2. For some epitopes, ERAP2 may compensate for the inhibition of ERAP1.[11][12] | Consider the expression levels of both ERAP1 and ERAP2 in your primary cells. If ERAP2 is highly expressed, a dual ERAP1/ERAP2 inhibitor or genetic knockdown of ERAP2 might be necessary to see a significant effect. | |
| Unexpected changes in cell phenotype or function. | ERAP1 has functions beyond antigen processing. ERAP1 has been implicated in regulating innate immunity, cytokine receptor shedding, and cellular stress responses.[9][14] | Be aware of the broader biological roles of ERAP1. Include appropriate controls to dissect the specific effects on antigen presentation versus other cellular processes. The inhibition of ERAP1 can lead to proteomic alterations related to metabolism and cellular stress.[3][4] |
Quantitative Data Summary
The following tables summarize available quantitative data for ERAP1 inhibitors. Note that data for this compound in primary cells is limited, and some data is from related compounds or different cell types.
Table 1: In Vitro Potency of Selected ERAP1 Inhibitors
| Compound | Target(s) | IC50 | Cell Type/Assay Condition |
| This compound (Compound 3) | ERAP1 | 5.3 µM (for long peptide processing) | In vitro peptide hydrolysis assay |
| Compound 4 (from the same study as this compound) | ERAP1 | 33 nM | In vitro enzymatic assay |
| Compound 6 (from the same study as this compound) | ERAP1 | 345 nM (selective over ERAP2) | In vitro enzymatic assay |
| Compound 9 | ERAP1 | 2 µM | In vitro enzymatic assay |
| A lead optimization series compound | hERAP1 | pIC50 > 8 | In vitro enzymatic assay |
Data compiled from multiple sources.[8][15]
Table 2: Cellular Activity of ERAP1 Inhibitors
| Compound | Concentration | Cell Type | Observed Effect |
| This compound (Compound 3) | 50 µM | HeLa cells | Specific inhibition of ERAP1-dependent cellular processing.[1] |
| Selective allosteric ERAP1 inhibitor (likely this compound) | 10 µM | A375 melanoma cells | Altered immunopeptidome; slight enhancement of killing by co-cultured human PBMCs.[3][4][7][10] |
Detailed Experimental Protocols
Protocol 1: Treatment of Primary PBMCs with this compound for Downstream Functional Assays
This protocol provides a general framework for treating human PBMCs with this compound. It should be optimized for your specific experimental needs.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL (2 x 10^5 cells/well in 200 µL).
-
Inhibitor Preparation: Prepare a working stock of this compound in complete RPMI-1640 medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000. Prepare a corresponding dilution of DMSO as a vehicle control.
-
Cell Treatment: Add the desired volume of the this compound working solution or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 24, 48, or 72 hours). For longer-term experiments, consider a half-media change with fresh inhibitor every 48 hours.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as flow cytometry for activation markers, cytokine analysis of the supernatant by ELISA or CBA, or a cell viability assay (e.g., MTS or CellTiter-Glo).
Protocol 2: In Vitro Cytotoxicity Assay using this compound-Treated Target Cells and Primary T-cells
This protocol is adapted from studies using ERAP1 inhibitors to enhance T-cell-mediated killing of cancer cells and can be modified for other target primary cells.[6][10]
Materials:
-
Target cells (e.g., a primary tumor cell line or other primary cells of interest)
-
Primary human T-cells (isolated from PBMCs)
-
This compound
-
Complete culture medium appropriate for the target cells and T-cells
-
Cytotoxicity assay kit (e.g., Calcein-AM release assay, lactate dehydrogenase (LDH) assay, or a caspase-based apoptosis assay)
Procedure:
-
Target Cell Treatment: Culture the target cells in the presence of a predetermined optimal concentration of this compound (e.g., 10 µM) or vehicle control for an extended period (e.g., 6 days) to allow for changes in the immunopeptidome.
-
T-cell Preparation: Isolate primary T-cells from healthy donor PBMCs. T-cells can be used directly or activated and expanded depending on the experimental design.
-
Co-culture: On the day of the assay, harvest the this compound-treated and control target cells. Seed them in a 96-well plate. Add the primary T-cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubation: Co-culture the cells for a period sufficient to induce cytotoxicity (e.g., 4-24 hours).
-
Cytotoxicity Measurement: Measure target cell lysis according to the manufacturer's instructions for your chosen cytotoxicity assay.
-
Data Analysis: Calculate the percentage of specific lysis for each condition, normalizing to control wells with target cells alone (spontaneous lysis) and target cells treated with a lysis agent (maximum lysis).
Visualizations
Caption: The role of ERAP1 in the MHC class I antigen presentation pathway and its inhibition by this compound.
Caption: A generalized workflow for designing and conducting experiments with this compound in primary cells.
Caption: A decision tree to guide troubleshooting efforts in experiments involving this compound.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 - Wikipedia [en.wikipedia.org]
- 3. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 12. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerresearchhorizons.com [cancerresearchhorizons.com]
ERAP1-IN-1 degradation pathways and how to avoid them
Welcome to the Technical Support Center for ERAP1-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating its potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a key enzyme in the antigen processing and presentation pathway, responsible for trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting ERAP1, this compound can modulate the peptide repertoire presented on the cell surface, which has potential therapeutic applications in immunology and oncology.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Here are the recommended storage conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Data compiled from publicly available vendor information.
It is highly recommended to prepare fresh working solutions from a stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q3: What are the potential degradation pathways for this compound in an experimental setting?
A3: While specific degradation studies on this compound are limited, based on its chemical structure, several potential degradation pathways can be hypothesized. These include:
-
Hydrolysis of the Sulfonamide Bond: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could be relevant in certain cell culture media or during long-term experiments.
-
Photodegradation: The presence of aromatic rings and a trifluoromethyl group may make the molecule susceptible to degradation upon exposure to light, especially UV radiation.
-
Enzymatic Degradation: The piperidine ring and other moieties could be targets for metabolic enzymes present in cell lysates or in in vivo models. N-dealkylation of the piperidine ring is a common metabolic pathway for many drugs.[1]
Troubleshooting Guides
Problem: I am observing a decrease in the inhibitory activity of this compound in my cell-based assay over time.
This is a common issue that can arise from several factors, including compound degradation. Follow this troubleshooting workflow to identify the potential cause:
Troubleshooting workflow for decreased this compound activity.
Q: My experimental results with this compound are not reproducible. What could be the cause?
A: Lack of reproducibility can be frustrating. Besides the potential for compound degradation as outlined above, consider these factors:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
Assay Variability: Small variations in incubation times, reagent concentrations, or detection methods can lead to significant differences in results. Standardize your protocol meticulously.
-
Compound Precipitation: Visually inspect your assay plates under a microscope to ensure that this compound has not precipitated out of solution at the concentrations used.
Potential Degradation Pathways of this compound
The following diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure. These are proposed mechanisms and would require experimental validation.
Hypothetical degradation pathways of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using LC-MS/MS
This protocol allows for the quantitative assessment of this compound stability in your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
96-well plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare this compound Spiked Medium:
-
Prepare a stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium with this compound to the final working concentration used in your assays. Ensure the final DMSO concentration is consistent with your experimental conditions (typically ≤ 0.5%).
-
-
Incubation:
-
Aliquot the spiked medium into a 96-well plate or microcentrifuge tubes.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, take an aliquot of the medium.
-
-
Sample Preparation for LC-MS/MS:
-
To precipitate proteins, add 3 volumes of cold acetonitrile with 0.1% formic acid (containing an internal standard if available) to 1 volume of the collected medium sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Develop a standard curve of this compound in the same cell culture medium to accurately quantify the remaining compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t₁/₂) of the compound in the cell culture medium.
-
Workflow for Stability Assessment:
Workflow for assessing this compound stability in cell culture medium.
Protocol 2: Photostability Assessment of this compound
This protocol helps determine if this compound is susceptible to degradation upon exposure to light.
Materials:
-
This compound solution (in a transparent solvent like acetonitrile or methanol)
-
Clear and amber glass vials
-
A light source with controlled UV and visible output (or exposure to direct sunlight for a qualitative assessment)
-
HPLC-UV or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Aliquot the solution into both clear and amber (light-protected) glass vials. The amber vial will serve as the dark control.
-
-
Light Exposure:
-
Expose the clear vials to a controlled light source for a defined period (e.g., 1, 4, 8, 24 hours).
-
Keep the amber vials in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, take an aliquot from both the light-exposed and dark control vials.
-
Analyze the samples by HPLC-UV or LC-MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Compare the concentration of this compound in the light-exposed samples to the dark controls.
-
A significant decrease in concentration in the light-exposed samples indicates photodegradation.
-
Disclaimer: The degradation pathways described are hypothetical and based on the chemical structure of this compound. The provided protocols are general guidelines and may need to be optimized for your specific experimental setup. For further assistance, please contact your compound supplier's technical support.
References
Technical Support Center: Ensuring Selective Inhibition of ERAP1 with ERAP1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ERAP1-IN-1, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data to ensure the effective and selective application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ERAP1 and what is its primary biological function?
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metalloprotease located in the endoplasmic reticulum (ER).[1] Its main function is to trim the N-terminus of peptide precursors that are transported into the ER.[1][2] This trimming process is crucial for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] By shaping the repertoire of peptides presented on the cell surface, ERAP1 plays a critical role in the adaptive immune response, enabling cytotoxic T lymphocytes to recognize and eliminate infected or malignant cells.[4][5][6]
Q2: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of ERAP1.[7][8] Unlike competitive inhibitors that bind to the active site, this compound binds to a regulatory site on the enzyme.[9][10] Interestingly, its effect is substrate-dependent. It allosterically activates the hydrolysis of small, fluorogenic substrates like L-leucine-7-amido-4-methylcoumarin (L-AMC).[7][9] However, it competitively inhibits the trimming of longer, physiologically relevant peptide substrates (e.g., nonamers), which is the key function in antigen processing.[7][8][10][11][12] This dual activity is a critical consideration for assay design.
Q3: Why is the selective inhibition of ERAP1 important?
Selectivity is crucial because ERAP1 belongs to the M1 aminopeptidase family, which includes highly homologous enzymes like ERAP2 and Insulin-Regulated Aminopeptidase (IRAP).[9][13] These enzymes have related but distinct functions in antigen processing and other cellular pathways.[2][13]
-
ERAP2 also trims peptides for MHC-I presentation but has different substrate preferences.[2][13]
-
IRAP is involved in glucose metabolism and has a role in antigen cross-presentation.[13][14]
Broad-spectrum inhibitors could lead to confounding off-target effects, making it difficult to attribute observed results solely to ERAP1 inhibition.[5][15] this compound was specifically developed for its high selectivity for ERAP1 over ERAP2 and IRAP, making it a precise tool for studying ERAP1's function.[9][10]
Q4: What is the expected outcome of successful ERAP1 inhibition in a cellular context?
Successful inhibition of ERAP1 in cells is expected to alter the immunopeptidome—the collection of peptides presented by MHC-I molecules.[6] This leads to a shift in the repertoire of surface antigens, which can enhance the recognition of cancer cells or virus-infected cells by the immune system.[5][6] In a cellular assay, this can be measured by a decrease in the presentation of specific epitopes that require ERAP1 trimming to be generated.[8][9]
Visualizing ERAP1's Role and Inhibition
The following diagrams illustrate the antigen presentation pathway and the unique mechanism of this compound.
Caption: ERAP1's role in the MHC Class I antigen presentation pathway.
Caption: Dual mechanism of this compound based on substrate type.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, demonstrating its potency and selectivity.
Table 1: Potency and Selectivity Profile of this compound
| Target Enzyme | Assay Substrate | Activity Type | Value | Reference |
| ERAP1 | L-AMC | Activation | AC50 = 3.7 µM | [9] |
| ERAP1 | Nonamer Peptide | Inhibition | IC50 = 5.3 µM | [10] |
| ERAP2 | Arg-AMC | Inhibition | IC50 > 200 µM | [9][10] |
| IRAP | Leu-AMC | No Effect | > 100-fold selectivity | [9] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H21F3N2O5S | [8][16] |
| Molecular Weight | 458.45 g/mol | [8][16] |
| CAS Number | 865273-97-8 | [8][16] |
| Solubility | DMSO: 250 mg/mL (with ultrasonic) | [8][16] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
Problem: I am not observing any inhibition of ERAP1.
-
Possible Cause 1: Incorrect Substrate. You are using a short fluorogenic substrate (e.g., L-AMC). This compound activates ERAP1's activity against these substrates.[9]
-
Possible Cause 2: Compound Degradation or Precipitation. Improper storage or handling may have compromised the inhibitor. This compound requires specific conditions for solubilization.[8]
-
Solution: Ensure the compound is fully dissolved in fresh DMSO, using sonication if necessary.[8] Perform a dose-response curve to verify its potency. Always use freshly prepared dilutions.
-
-
Possible Cause 3: Inactive Enzyme. The recombinant ERAP1 enzyme may have lost activity.
-
Solution: Run a control experiment with active ERAP1 and no inhibitor to confirm robust enzyme activity. Check the storage conditions and avoid repeated freeze-thaw cycles of the enzyme stock.[18]
-
Problem: I see an increase in signal, suggesting activation.
-
Cause: This is the expected mechanism of this compound when a small fluorogenic substrate is used.[7][9] The compound binds to an allosteric site, inducing a conformational change that enhances the processing of small substrates.[9]
Problem: My results show high variability between replicates.
-
Possible Cause 1: Incomplete Solubilization. this compound can be challenging to dissolve fully, leading to inconsistent concentrations in your assay wells.[8]
-
Possible Cause 2: ERAP1 Allotype Variation. If using different batches of recombinant ERAP1 or different cell lines, be aware that naturally occurring polymorphisms (allotypes) of ERAP1 can have different enzymatic activities and sensitivities to inhibitors.[13][19]
-
Solution: Use a consistent source and lot of recombinant ERAP1. When working with cell lines, document the ERAP1 genotype if possible.
-
-
Possible Cause 3: Assay Conditions. Minor variations in incubation time, temperature, or buffer pH can significantly impact enzyme kinetics.
-
Solution: Strictly standardize all assay parameters. Use a stable temperature-controlled incubator or water bath. Prepare a master mix of reagents to minimize pipetting errors.
-
Key Experimental Protocols
Protocol 1: In Vitro ERAP1 Inhibition Assay (Long Peptide Substrate)
This protocol describes a general method to measure the inhibitory activity of this compound using a long peptide substrate and LC-MS analysis.
-
Materials and Reagents:
-
Recombinant human ERAP1
-
This compound
-
Long peptide substrate (e.g., a 10-mer like WRCYEKMALK)[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
High-quality DMSO
-
Quenching Solution (e.g., 10% Formic Acid)
-
96-well plate
-
LC-MS system
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution in Assay Buffer to achieve final desired concentrations.
-
In a 96-well plate, add a fixed amount of recombinant ERAP1 to each well containing the serially diluted this compound or a DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the long peptide substrate to each well.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.
-
Stop the reaction by adding the Quenching Solution.
-
Analyze the samples by LC-MS to quantify the amount of the trimmed peptide product (e.g., the 9-mer product RCYEKMALK).[9]
-
Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data to determine the IC50 value.
-
Protocol 2: Cellular Antigen Presentation Assay
This protocol assesses the effect of this compound on the processing and presentation of a specific T-cell epitope in a cellular context.[9]
-
Materials and Reagents:
-
HeLa cells stably expressing an appropriate MHC-I molecule (e.g., H-2 Kb).[9]
-
Modified vaccinia virus expressing an ER-targeted, N-terminally extended ovalbumin epitope (e.g., ss-LEQLE-SIINFEKL).[9]
-
Control virus expressing a pre-processed epitope (e.g., Ub-SIINFEKL) to bypass ERAP1.[9]
-
This compound
-
Cell culture medium and supplements
-
Monoclonal antibody specific for the final peptide-MHC complex (e.g., 25D1 for SIINFEKL/H-2 Kb).[9]
-
Fluorescently labeled secondary antibody
-
Flow cytometer
-
-
Methodology:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours prior to infection.
-
Infect the cells with the vaccinia virus expressing the extended epitope (experimental) or the pre-processed epitope (control).
-
Incubate for 5-6 hours to allow for protein expression, processing, and presentation.
-
Harvest the cells and wash them with FACS buffer.
-
Stain the cells with the primary monoclonal antibody (e.g., 25D1) that recognizes the final presented epitope.
-
Wash the cells and stain with a fluorescently labeled secondary antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of epitope presented on the cell surface.
-
Inhibition is observed as a dose-dependent decrease in MFI in cells infected with the extended epitope virus, while no significant change should be seen in the control cells.[9]
-
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural Basis For Antigenic Peptide Precursor Processing by the Endoplasmic Reticulum Aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ERAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | ERAP1 Inhibitor | DC Chemicals [dcchemicals.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Immunomart [immunomart.com]
- 17. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating ERAP1-IN-1 and Endoplasmic Reticulum Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential for the selective inhibitor, ERAP1-IN-1, to induce endoplasmic reticulum (ER) stress. The information is presented in a question-and-answer format, including troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[1][2][3] ERAP1 is a crucial enzyme located in the endoplasmic reticulum that trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, a key step in the antigen presentation pathway.[4][5][6] this compound has a dual mechanism of action; it competitively inhibits ERAP1's activity on physiologically relevant nonamer peptides while allosterically activating the hydrolysis of smaller fluorogenic and chromogenic substrates.[3] This selective inhibition of the trimming of larger peptides is its primary mode of action in a cellular context.
Q2: Is there evidence that this compound induces ER stress?
While direct studies conclusively demonstrating that this compound induces ER stress are not extensively available in the current literature, a strong body of evidence suggests that the inhibition or loss of ERAP1 function can lead to ER stress and activation of the Unfolded Protein Response (UPR).[7][8][9][10] Biochemical analyses have shown that pharmacological inhibition of ERAP1 can affect a cell's sensitivity to ER stress.[8][9][10] The underlying hypothesis is that disrupting the normal peptide trimming process can lead to an accumulation of untrimmed peptides or misfolded MHC class I molecules within the ER, thereby triggering the UPR.[4]
Q3: What is the Unfolded Protein Response (UPR) and how is it related to ER stress?
The Unfolded Protein Response (UPR) is a cellular stress response that is activated when misfolded or unfolded proteins accumulate in the endoplasmic reticulum, a condition known as ER stress. The UPR has three main signaling branches initiated by the sensor proteins: PERK, IRE1α, and ATF6. The goal of the UPR is to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER. However, if the stress is too severe or prolonged, the UPR can switch to a pro-apoptotic signaling pathway, leading to cell death.
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
Q4: How can I experimentally test if this compound induces ER stress in my cell line?
You can assess the induction of ER stress by measuring the activation of the three UPR pathways. A multi-pronged approach is recommended:
-
Western Blotting: Analyze the protein levels of key ER stress markers.
-
Quantitative PCR (qPCR): Measure the mRNA levels of UPR target genes.
-
Protein Aggregation Assay: Quantify the formation of protein aggregates, a potential consequence of ER stress.
Caption: General workflow for assessing this compound induced ER stress.
Experimental Protocols
Protocol 1: Western Blot for ER Stress Markers
This protocol details the detection of key ER stress markers by immunoblotting.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 4-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-IRE1α (Ser724)
-
Total IRE1α
-
CHOP (GADD153)
-
BiP (GRP78)
-
β-Actin or GAPDH (loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Quantitative PCR (qPCR) for ER Stress-Responsive Genes
This protocol describes the measurement of mRNA levels of UPR target genes.
-
RNA Extraction:
-
Treat cells as described in the western blot protocol.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use primers specific for:
-
CHOP (DDIT3)
-
BiP (HSPA5)
-
Spliced XBP1 (XBP1s)
-
A housekeeping gene for normalization (e.g., ACTB, GAPDH)
-
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Calculate relative gene expression using the ΔΔCt method.
-
Protocol 3: Thioflavin T (ThT) Assay for Protein Aggregation
This protocol outlines the quantification of protein aggregates.
-
Reagent Preparation:
-
Prepare a 1 mM Thioflavin T (ThT) stock solution in dH₂O. Filter through a 0.2 µm filter.
-
Prepare a working solution of 25 µM ThT in PBS (pH 7.4).
-
-
Assay Procedure:
-
Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer.
-
In a black 96-well plate, add 100 µL of cell lysate per well.
-
Add 100 µL of the 25 µM ThT working solution to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
An increase in fluorescence intensity indicates protein aggregation.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on ER Stress Marker Expression
| Treatment | p-PERK/Total PERK (Fold Change) | CHOP mRNA (Fold Change) | BiP mRNA (Fold Change) | ThT Fluorescence (RFU) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1500 |
| This compound (10 µM) | 1.8 | 2.5 | 2.1 | 3200 |
| This compound (50 µM) | 3.2 | 5.1 | 4.3 | 6800 |
| Tunicamycin (Positive Control) | 5.5 | 10.2 | 8.7 | 9500 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting Guides
Western Blotting Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal for Phospho-proteins | 1. Low abundance of phosphorylated protein.2. Phosphatase activity during sample preparation.3. Incorrect antibody concentration. | 1. Increase protein load or enrich for the protein of interest via immunoprecipitation.2. Always use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.[11][12][13][14]3. Optimize primary antibody concentration. |
| High Background | 1. Blocking is insufficient.2. Antibody concentration is too high.3. Washing steps are inadequate. | 1. Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[11][15]2. Titrate the primary and secondary antibodies.3. Increase the number and duration of washes with TBST.[15] |
| Non-specific Bands | 1. Primary antibody is not specific.2. Protein degradation. | 1. Use a highly specific, validated antibody. Run a positive control with a known activated sample.[12]2. Ensure protease inhibitors are included in the lysis buffer. |
qPCR Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Ct Values or No Amplification | 1. Poor RNA quality or quantity.2. Inefficient reverse transcription.3. Suboptimal primer design. | 1. Verify RNA integrity on a gel and ensure A260/280 ratio is ~2.0.[16]2. Use a high-quality reverse transcriptase and optimize the reaction conditions.3. Design primers that span an exon-exon junction to avoid genomic DNA amplification and verify primer efficiency.[17] |
| Inconsistent Replicates | 1. Pipetting errors.2. Poorly mixed reaction components. | 1. Use calibrated pipettes and ensure accurate pipetting. Prepare a master mix for all reactions.[16][17]2. Vortex and briefly centrifuge all reagents before use. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents or workspace with DNA. | 1. Use dedicated PCR workstations and filter pipette tips. Aliquot reagents to avoid contaminating stock solutions.[18] |
Thioflavin T Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. ThT solution is old or improperly prepared.2. Contamination in reagents or plate. | 1. Prepare fresh ThT solution and filter it before use.2. Use high-purity reagents and a new, clean 96-well plate. |
| Inconsistent Readings | 1. Uneven temperature or shaking.2. Pipetting inaccuracies. | 1. Ensure consistent incubation temperature and shaking speed in the plate reader.2. Carefully pipette to avoid bubbles and ensure consistent volumes. |
| Signal Decreases Over Time | 1. Photobleaching of ThT.2. Saturation of the detector. | 1. Minimize exposure of the plate to light. Reduce the number of reading time points if possible.2. Dilute the sample or reduce the gain on the plate reader.[19] |
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. ERAP1 - Wikipedia [en.wikipedia.org]
- 7. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. dispendix.com [dispendix.com]
- 17. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. pcrbio.com [pcrbio.com]
- 19. researchgate.net [researchgate.net]
Best practices for storing and handling ERAP1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling ERAP1-IN-1, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure reliable experimental outcomes.
Storage of Solid Compound and Solutions:
| Form | Storage Temperature | Duration | Special Considerations |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. While not explicitly stated, it is good practice to handle under an inert atmosphere. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Handling Precautions:
This compound is for research use only and not for human or therapeutic use.[2] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid Inhalation: Avoid breathing dust or aerosols.
Solubility and Solution Preparation
| Solvent | Maximum Concentration |
| DMSO | ≥ 250 mg/mL |
Preparation of Stock Solutions:
Due to its high solubility in DMSO, it is recommended to prepare a concentrated stock solution (e.g., 10 mM or higher) in anhydrous DMSO. Use of newly opened DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[1] If the compound does not dissolve readily, gentle warming or sonication can be used to aid dissolution.
Preparation of Working Solutions for Cell Culture:
To prepare a working solution for cell-based assays, dilute the DMSO stock solution with cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
FAQs:
-
Q1: My this compound precipitated when I diluted my DMSO stock solution into aqueous buffer or cell culture medium. What should I do?
-
A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. To mitigate this, try the following:
-
Increase the volume of the aqueous buffer or medium for dilution.
-
Vortex the solution immediately after adding the DMSO stock to ensure rapid mixing.
-
Prepare an intermediate dilution in a co-solvent like ethanol or PEG400 before the final dilution in the aqueous solution.
-
For in vivo preparations, a common vehicle is a mixture of DMSO and corn oil.[1]
-
-
-
Q2: I am not observing any inhibition of ERAP1 activity in my experiment. What could be the reason?
-
A2: Several factors could contribute to a lack of observed activity:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.
-
Incorrect Concentration: The effective concentration can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A concentration of 50 μM has been shown to exhibit specific inhibition in a cellular context.[1]
-
Experimental System: The expression and activity of ERAP1 can vary between different cell lines and tissues. Confirm ERAP1 expression in your model system.
-
Assay Conditions: Ensure that the pH and other buffer conditions of your assay are compatible with the inhibitor's activity.
-
-
-
Q3: What is the mechanism of action of this compound?
-
A3: this compound is a competitive inhibitor of the endoplasmic reticulum aminopeptidase 1 (ERAP1).[1] It functions by binding to the active site of the ERAP1 enzyme, which prevents it from trimming antigenic peptides.[3] This can alter the repertoire of peptides presented by MHC class I molecules.[3]
-
Experimental Protocols
Below are representative protocols for using this compound in in vitro and in vivo experiments. These should be optimized for specific experimental conditions.
In Vitro Cell-Based Assay for ERAP1 Inhibition:
This protocol is a general guideline for assessing the effect of this compound on antigen presentation in a cellular context.
-
Cell Seeding: Seed your target cells (e.g., HeLa cells) in a suitable culture plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from your DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. A common starting concentration for cellular assays is 50 μM.[1] Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the inhibition of ERAP1 and subsequent changes in peptide presentation.
-
Analysis: Analyze the cells for the desired endpoint. This could include measuring the surface expression of specific peptide-MHC class I complexes by flow cytometry or assessing T-cell activation in a co-culture system.
In Vivo Administration in a Mouse Model:
This protocol provides a general framework for the oral administration of an ERAP1 inhibitor in a mouse model. Specific dosages and vehicles should be optimized based on the experimental model and the specific formulation of the inhibitor.
-
Animal Model: Use an appropriate mouse model for your study (e.g., a syngeneic tumor model).
-
Compound Formulation: For oral administration, a potent and orally bioavailable ERAP1 inhibitor can be formulated in a suitable vehicle.
-
Dosing: The dosage will depend on the specific inhibitor and the experimental goals. It is recommended to perform pharmacokinetic and pharmacodynamic studies to determine an effective dosing regimen.
-
Administration: Administer the formulated inhibitor to the mice via oral gavage.
-
Monitoring and Analysis: Monitor the animals for any adverse effects. At the end of the study, collect tissues or tumors for analysis of the immunopeptidome, immune cell infiltration, and other relevant endpoints.
Signaling Pathway and Experimental Workflow Visualizations
ERAP1 in the Antigen Presentation Pathway:
The following diagram illustrates the role of ERAP1 in the MHC class I antigen presentation pathway. ERAP1 is located in the endoplasmic reticulum where it trims long peptides that have been transported by the Transporter associated with Antigen Processing (TAP). This trimming process generates peptides of the optimal length (typically 8-10 amino acids) for binding to MHC class I molecules. The stable peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells. This compound inhibits this trimming step.
Caption: ERAP1 trims peptide precursors in the ER for MHC class I presentation.
General Experimental Workflow for Testing this compound:
This diagram outlines a typical workflow for evaluating the efficacy of this compound.
Caption: Workflow for evaluating this compound from in vitro to in vivo.
References
Validation & Comparative
Validating ERAP1-IN-1 Activity: A Comparative Guide to Experimental Approaches
This guide provides a comprehensive comparison of experimental methods for validating the activity of ERAP1-IN-1, a known inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). It is intended for researchers, scientists, and drug development professionals working on modulators of antigen presentation and related therapeutic areas. This document outlines key experimental protocols, presents comparative data with other ERAP1 inhibitors, and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of ERAP1 Inhibitors
This compound is a non-peptide compound that competitively inhibits ERAP1's activity on physiologically relevant nonamer peptides.[1][2] Interestingly, it can also act as an allosteric activator for the hydrolysis of smaller fluorogenic substrates.[2][3][4] To objectively assess its performance, it is crucial to compare its inhibitory potential against other known ERAP1 modulators. The following table summarizes the key characteristics and reported potencies of this compound and alternative inhibitors.
| Inhibitor | Mechanism of Action | Target Site | IC50 / AC50 | Substrate | Selectivity | Reference |
| This compound | Competitive (peptide substrate) / Allosteric (fluorogenic substrate) | Allosteric Regulatory Site | 50 µM (in cellular context) | Nonamer peptide | High for ERAP1 | [1][2] |
| GSK235 | Allosteric Inhibitor | Allosteric Regulatory Site | pIC50 = 7.05 (cellular) | YTAFTIPSI | >1000x over ERAP2 and IRAP | [5] |
| Compound 1 | Competitive Inhibitor | Active Site | ~5 µM | L-AMC | >100-fold over ERAP2/IRAP | [3] |
| Compound 2 | Competitive Inhibitor | Active Site | ~2 µM | L-AMC | >100-fold over ERAP2/IRAP | [3] |
| Thiomersal | Non-specific Inhibitor | Active Site Zinc and Cysteine Residues | Not specified | Not specified | Low | [3] |
Experimental Protocols
Accurate validation of this compound's activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro Fluorogenic Peptide Cleavage Assay
This assay measures the general aminopeptidase activity of ERAP1 using a small, fluorogenic substrate. It is useful for high-throughput screening and determining the mode of action of inhibitors like this compound that show dual effects.
Protocol:
-
Reagents and Materials:
-
Recombinant human ERAP1 protein.
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
This compound and other inhibitors of interest.
-
384-well black microplates.
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of the microplate.
-
Add 10 µL of recombinant ERAP1 solution (final concentration ~5-10 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Leu-AMC substrate (final concentration ~10-20 µM).
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 (for inhibitors) or AC50 (for activators).
-
In Vitro Peptide Trimming Assay using Mass Spectrometry
This method directly measures the trimming of a longer, physiologically relevant peptide substrate by ERAP1, providing a more accurate assessment of inhibition.
Protocol:
-
Reagents and Materials:
-
Recombinant human ERAP1 protein.
-
Peptide Substrate: A 10-15 amino acid peptide known to be an ERAP1 substrate (e.g., GLEQLESIINFEKL, a precursor to the SIINFEKL epitope).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
This compound and other inhibitors.
-
Reaction quenching solution: 5% trifluoroacetic acid (TFA).
-
MALDI-TOF Mass Spectrometer.
-
-
Procedure:
-
Set up reactions in a total volume of 10-20 µL containing assay buffer, peptide substrate (e.g., 20 ng/µl), and varying concentrations of this compound.[7]
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding ERAP1 (enzyme:substrate ratio of 1:10).[7]
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding 1.5 µL of 5% TFA.[7]
-
Purify the peptide products using C18 pipette tips.
-
-
Data Analysis:
-
Analyze the samples by MALDI-TOF MS to identify and quantify the full-length substrate and the trimmed peptide products.[7]
-
Determine the rate of substrate cleavage for each inhibitor concentration.
-
Calculate the IC50 value by plotting the cleavage rate against the inhibitor concentration.
-
Cellular Antigen Presentation Assay
This assay evaluates the effect of ERAP1 inhibition on the presentation of a specific peptide epitope by MHC class I molecules on the cell surface.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Culture the cells in the presence of varying concentrations of this compound for a sufficient duration (e.g., 6 days for some chronic treatments, or shorter for acute effects).[8]
-
Introduce the precursor of the antigenic peptide of interest into the cells.
-
After an appropriate incubation period to allow for processing and presentation, harvest the cells.
-
Stain the cells with a fluorescently labeled antibody that specifically recognizes the final trimmed peptide presented by the relevant MHC class I allele.
-
-
Data Analysis:
-
Analyze the stained cells using flow cytometry to quantify the surface expression of the specific peptide-MHC complex.
-
Determine the effect of this compound on antigen presentation by comparing the mean fluorescence intensity of treated versus untreated cells.
-
Visualizations: Pathways and Workflows
ERAP1's Role in Antigen Processing
The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway. ERAP1 trims N-terminally extended peptides, which are products of proteasomal degradation and have been transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[9][10][11][12]
Caption: The MHC Class I antigen presentation pathway highlighting the role of ERAP1.
Experimental Workflow for ERAP1 Inhibitor Validation
The diagram below outlines a typical workflow for validating a potential ERAP1 inhibitor, starting from initial in vitro screening to cellular-level functional assessment.
Caption: Workflow for validating the activity and selectivity of ERAP1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Common allotypes of ER aminopeptidase 1 have substrate-dependent and highly variable enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 8. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERAP1 - Wikipedia [en.wikipedia.org]
- 10. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERAP1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Role of Endoplasmic Reticulum Aminopeptidases in Health and Disease: from Infection to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminopeptidase Inhibition: ERAP1-IN-1 versus Bestatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent aminopeptidase inhibitors: ERAP1-IN-1, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and bestatin, a broad-spectrum metalloprotease inhibitor. This document is intended to assist researchers in making informed decisions for their experimental designs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound emerges as a highly selective and potent inhibitor of ERAP1, an enzyme critical for the final trimming of antigenic peptides for MHC class I presentation. In contrast, bestatin, while a potent inhibitor of several other aminopeptidases, demonstrates significantly weaker activity against ERAP1. For research focused specifically on the modulation of the immunopeptidome and the antigen presentation pathway via ERAP1 inhibition, this compound offers superior specificity. Bestatin remains a valuable tool for studies requiring broad-spectrum aminopeptidase inhibition.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and bestatin against various aminopeptidases.
Table 1: this compound Inhibition Profile
| Target Enzyme | Inhibitor | IC50 | Cell Line/Assay Conditions |
| ERAP1 | This compound | 1 µM | HeLa cells, cellular antigen presentation assay[1] |
| ERAP2 | This compound | >100-fold selective for ERAP1 over ERAP2 | Biochemical assay[2] |
| IRAP | This compound | >100-fold selective for ERAP1 over IRAP | Biochemical assay[2] |
Table 2: Bestatin Inhibition Profile
| Target Enzyme | Inhibitor | IC50 / Ki | Notes |
| ERAP1 | Bestatin analogue | 1.2 µM | High-resolution crystal structure analysis[3] |
| Leucine Aminopeptidase | Bestatin | 20 nM | Potent, competitive inhibitor[4] |
| Aminopeptidase B | Bestatin | 60 nM | Potent, competitive inhibitor[4] |
| Cytosol Aminopeptidase | Bestatin | 0.5 nM | [3] |
| Aminopeptidase N (CD13) | Bestatin | 5 nM | [3] |
| Zinc Aminopeptidase | Bestatin | 0.28 µM | [3] |
| Leukotriene A4 Hydrolase | Bestatin | Potent inhibitor | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to represent a standard approach.
Protocol 1: ERAP1 Enzyme Inhibition Assay (Fluorogenic)
This protocol describes a continuous fluorogenic assay to determine the inhibitory activity of compounds against purified ERAP1.
Materials:
-
Purified recombinant human ERAP1
-
This compound and Bestatin
-
Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Triton X-100
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitors (this compound and bestatin) in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the purified ERAP1 in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution. Include wells with Assay Buffer and DMSO as a no-inhibitor control. b. Add 25 µL of the diluted ERAP1 enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the L-AMC substrate solution (final concentration typically 10-50 µM).
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence at 460 nm (excitation at 380 nm) using a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Aminopeptidase N (CD13) Inhibition Assay (Chromogenic)
This protocol outlines a method to assess the inhibitory effect of compounds on Aminopeptidase N using a chromogenic substrate.
Materials:
-
Source of Aminopeptidase N (e.g., purified porcine kidney enzyme or cell lysate from a high-expressing cell line)
-
Bestatin
-
Chromogenic substrate: L-Leucine-p-nitroanilide
-
Assay Buffer: 20 mM Tricine, pH 8.0
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (405 nm)
Procedure:
-
Inhibitor and Enzyme Preparation: Prepare serial dilutions of bestatin in Assay Buffer. Dilute the Aminopeptidase N source in cold Assay Buffer to a suitable concentration.
-
Reaction Mixture: a. In a 96-well plate, add 50 µL of the diluted bestatin solution to the test wells. Add 50 µL of Assay Buffer to the control wells. b. Add 100 µL of the L-Leucine-p-nitroanilide solution (final concentration typically 0.1-1 mM) to all wells. c. Equilibrate the plate to 25°C.
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at 405 nm at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔA405nm/min) and determine the IC50 value as described in Protocol 1.
Mandatory Visualizations
ERAP1 Signaling Pathway in Antigen Presentation
The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway.
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the general workflow for determining the IC50 of an inhibitor.
Caption: General workflow for an enzyme inhibition IC50 determination.
Logical Relationship: Inhibitor Specificity
This diagram illustrates the differing specificity profiles of this compound and bestatin.
Caption: Specificity comparison of this compound and bestatin.
References
- 1. The ERAP1 active site cannot productively access the N-terminus of antigenic peptide precursors stably bound onto MHC class I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Selectivity Profile of ERAP1-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity profile of ERAP1-IN-1 against other M1 aminopeptidases, supported by experimental data and detailed protocols.
This compound, an allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), demonstrates remarkable selectivity for its target enzyme over other closely related M1 family aminopeptidases. This high degree of selectivity is crucial for its potential as a research tool and therapeutic agent, minimizing off-target effects and allowing for precise modulation of the antigen presentation pathway.
Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound has been quantified against ERAP1 and its closest homologs, ERAP2 and IRAP. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the inhibitor's potency and selectivity.
| Enzyme | Target Class | IC50 (µM) | Selectivity Fold (vs. ERAP1) |
| ERAP1 | M1 Aminopeptidase | 5.3[1] | - |
| ERAP2 | M1 Aminopeptidase | > 200[1][2] | > 37.7 |
| IRAP | M1 Aminopeptidase | No detectable activity[2] | > 100[2] |
Note: A higher IC50 value indicates lower inhibitory potency. The selectivity fold is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for ERAP1.
Experimental Protocols
The selectivity of this compound was determined using a robust in vitro enzymatic assay. The following protocol outlines the key steps employed in these studies.
Enzymatic Activity Assay (Fluorogenic Substrate Hydrolysis)
This assay measures the enzymatic activity of M1 aminopeptidases by monitoring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human ERAP1, ERAP2, and IRAP enzymes
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1 and IRAP[2]; Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2[2].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA and 0.05% (v/v) Triton X-100.
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The recombinant enzyme (ERAP1, ERAP2, or IRAP) is added to the wells of the microplate containing the diluted inhibitor or vehicle control (DMSO).
-
The plate is incubated for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by adding the corresponding fluorogenic substrate (L-AMC or R-AMC) to each well.
-
The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.
-
The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Selectivity and Biological Context
The following diagrams illustrate the selectivity profile of this compound and the central role of ERAP1 in the antigen presentation pathway.
Caption: Selectivity profile of this compound against M1 aminopeptidases.
Caption: Role of ERAP1 in the MHC Class I antigen presentation pathway.
References
Comparative Analysis of ERAP1-IN-1: Cross-Reactivity with Murine ERAAP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor ERAP1-IN-1, focusing on its activity towards human Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and the available information regarding its cross-reactivity with the murine ortholog, ERAAP. This document is intended to assist researchers in evaluating this compound for use in preclinical murine models and to provide context for its selectivity profile.
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, trimming peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1] Its murine homolog, ERAAP, shares a high degree of sequence identity (86%) with human ERAP1, making it a relevant target for preclinical studies of ERAP1-targeted therapeutics.[2] this compound has been identified as a selective inhibitor of human ERAP1.[3][4] This guide summarizes the available quantitative data on its activity and provides detailed experimental protocols for its characterization.
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and Other Cross-Reactive Inhibitors
| Compound | Target | Assay Type | Potency (IC50/pIC50) | Reference |
| This compound (Compound 3) | Human ERAP1 | Cellular Antigen Presentation | 1.0 µM | [5] |
| Unnamed Inhibitor Series | Human ERAP1 | Biochemical | pIC50 > 8 | [6] |
| Unnamed Inhibitor Series | Murine ERAAP | Biochemical | pIC50 > 8 | [6] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's function, the following diagrams illustrate the antigen presentation pathway and a typical experimental workflow for inhibitor characterization.
Caption: Antigen processing and presentation pathway highlighting the role of ERAP1 and its inhibition by this compound.
Caption: A typical high-throughput screening workflow for identifying selective ERAP1 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, as described in the primary literature.[1]
Biochemical Assay: L-AMC Hydrolysis
This assay measures the enzymatic activity of ERAP1 through the hydrolysis of a fluorogenic substrate, L-leucine-7-amido-4-methylcoumarin (L-AMC).
-
Reagents and Materials:
-
Recombinant human ERAP1
-
L-AMC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of ERAP1 in assay buffer is added to the wells of a 384-well plate.
-
This compound is added to the wells at various concentrations. A DMSO control is also included.
-
The plate is incubated for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the L-AMC substrate.
-
The fluorescence intensity (excitation/emission wavelengths typically around 380/460 nm) is measured over time.
-
The rate of L-AMC hydrolysis is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: Antigen Presentation
This assay evaluates the ability of an inhibitor to modulate the processing and presentation of a specific T-cell epitope in a cellular context.
-
Reagents and Materials:
-
HeLa cells
-
Expression vectors for a model antigen and a corresponding MHC class I allele
-
T-cell hybridoma specific for the presented peptide-MHC complex (e.g., B3Z T-cell hybridoma)
-
This compound (or other test compounds)
-
Cell culture medium and supplements
-
Reagents for measuring T-cell activation (e.g., CPRG substrate for lacZ reporter)
-
Plate reader for absorbance measurement
-
-
Procedure:
-
HeLa cells are co-transfected with plasmids encoding the model antigen and the MHC class I molecule.
-
The transfected cells are seeded in a 96-well plate and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
The specific T-cell hybridoma is then added to the HeLa cells and co-cultured for another period (e.g., 18-24 hours).
-
T-cell activation, indicative of successful antigen presentation by the HeLa cells, is quantified by measuring the activity of a reporter gene (e.g., lacZ) in the T-cell hybridoma lysates.
-
IC50 values are determined by plotting the percentage of inhibition of T-cell activation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable tool for studying the role of human ERAP1 in antigen presentation. While direct quantitative data on its cross-reactivity with murine ERAAP is currently lacking, the high degree of homology between the human and murine enzymes, coupled with the known cross-reactivity of other potent ERAP1 inhibitors, provides a strong rationale for its evaluation in murine models. The experimental protocols provided herein offer a foundation for researchers to independently assess the activity and selectivity of this compound and other inhibitors in their specific experimental systems. Further studies are warranted to definitively quantify the inhibitory potency of this compound against murine ERAAP to facilitate its effective use in preclinical research.
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mice expressing human ERAP1 variants associated with ankylosing spondylitis have altered T-cell repertoires and NK cell functions, as well as increased in utero and perinatal mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. discovery.researcher.life [discovery.researcher.life]
ERAP1 Inhibition vs. Genetic Knockout: A Comparative Guide for Researchers
For researchers in immunology and drug development, understanding the nuances between pharmacological inhibition and genetic knockout of the endoplasmic reticulum aminopeptidase 1 (ERAP1) is critical for designing experiments and interpreting results. This guide provides a comprehensive comparison of the two approaches, focusing on their effects in mouse models, and is supported by experimental data.
At a Glance: ERAP1-IN-1 vs. ERAP1 Knockout Mouse Models
| Feature | This compound (Pharmacological Inhibition) | ERAP1 Knockout (Genetic Deletion) |
| Mechanism of Action | Competitive or allosteric inhibition of ERAP1 enzymatic activity.[1] | Complete absence of ERAP1 protein expression. |
| Temporal Control | Acute, reversible, and dose-dependent modulation of ERAP1 function. | Chronic, irreversible loss of ERAP1 function throughout development and life. |
| Specificity | High selectivity for ERAP1 over other aminopeptidases is achievable.[1] | Specific to the Erap1 gene; no off-target gene effects. |
| Phenotypic Onset | Rapid onset of effects following administration. | Developmental and lifelong consequences of ERAP1 absence. |
| Translational Relevance | More closely mimics a therapeutic intervention. | Models congenital ERAP1 deficiency and provides insights into its fundamental biological roles. |
| Key Research Applications | Preclinical evaluation of ERAP1 inhibitors for cancer immunotherapy and autoimmune diseases. | Investigating the developmental and long-term physiological roles of ERAP1. |
Impact on the MHC Class I Immunopeptidome
Both pharmacological inhibition and genetic knockout of ERAP1 profoundly alter the repertoire of peptides presented by Major Histocompatibility Complex (MHC) class I molecules. The primary function of ERAP1 is to trim N-terminally extended peptide precursors to the optimal length for MHC class I binding.[2][3]
A key comparative study using a melanoma cell line demonstrated that both an ERAP1 inhibitor and ERAP1 knockout (KO) lead to a significant shift towards longer peptides presented on the cell surface. However, the study also revealed that the resulting immunopeptidomes were distinct, suggesting that acute inhibition and chronic absence of the enzyme do not have identical consequences on antigen processing.
| Parameter | ERAP1 Inhibitor | ERAP1 Knockout |
| Differentially Presented Peptides (vs. Wild-Type) | 467 | 501 |
| Upregulated Peptides | 321 | 263 |
| Downregulated Peptides | 146 | 238 |
| Impact on Cellular Proteome | Altered expression of 494 proteins | Altered expression of 1252 proteins |
Data synthesized from a study on A375 melanoma cells.
This difference in the proteome suggests that the chronic absence of ERAP1 in knockout models may lead to more extensive compensatory changes in cellular protein expression compared to the acute effects of an inhibitor.
In Vivo Effects in Mouse Models: A Comparative Overview
While direct head-to-head in vivo studies of this compound and ERAP1 knockout mice are limited, a comparative analysis can be synthesized from existing literature.
Tumor Immunology
In the context of cancer, both approaches have been shown to enhance anti-tumor immunity, albeit through potentially nuanced mechanisms.
-
ERAP1 Knockout/Silencing: Studies using ERAP1 knockout or shRNA-mediated knockdown in mouse tumor models have demonstrated prolonged survival.[4] This is attributed to the presentation of novel, highly immunogenic tumor antigens that can be recognized by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[5][6][7] However, in some tumor models with low baseline MHC class I expression, ERAP1 knockout alone was not sufficient to control tumor growth.[7][8]
-
ERAP1 Inhibition: Pharmacological inhibition of ERAP1 in mouse tumor models has also been shown to restrain tumor growth, particularly when combined with checkpoint inhibitors like anti-PD-1.[9][10] Treatment with ERAP1 inhibitors leads to increased infiltration of T cells into the tumor microenvironment.[10]
| Parameter | ERAP1 Knockout Mouse Model | ERAP1 Inhibitor (in vivo) |
| Tumor Growth | Delayed tumor growth and increased survival in some models.[4] Effect may be limited in tumors with low MHC-I.[7][8] | Inhibition of tumor growth, particularly in combination with checkpoint blockade.[9][10] |
| Tumor-Infiltrating Lymphocytes | Increased infiltration of T cells. | Increased infiltration of T cells.[10] |
| Anti-Tumor Immune Response | Enhanced CD8+ T cell and NK cell-mediated killing.[6][7] | Generation of novel tumor antigens leading to T cell activation.[10] |
Innate Immunity and Inflammation
ERAP1 knockout mice exhibit a phenotype of exaggerated innate immune responses.
-
ERAP1 Knockout: ERAP1-deficient mice show increased activation of NK and NKT cells in response to inflammatory stimuli.[11][12] They also have higher frequencies of terminally mature and "licensed" NK cells.[11] Furthermore, ERAP1 knockout has been linked to skeletal and intestinal features resembling ankylosing spondylitis in mice.
| Immune Cell Subset | Phenotype in ERAP1 Knockout Mice |
| NK Cells | Increased activation (CD69 expression) and IFNγ production upon stimulation.[11][12] |
| NKT Cells | Increased activation and IFNγ production upon stimulation.[11] |
| B and T Cells | Increased activation (CD69 expression) upon stimulation.[11] |
| Regulatory T Cells | Reduced numbers of "Tr1-like" regulatory T cells. |
Data on the in vivo effects of this compound on these specific innate immune parameters are not as extensively documented.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways involving ERAP1 and a typical experimental workflow for comparing ERAP1 inhibition and knockout.
Caption: ERAP1's central role in antigen processing and its influence on immune cell activation.
Caption: A workflow for comparing the in vivo effects of this compound and ERAP1 knockout.
Experimental Protocols
Generation of ERAP1 Knockout Mice
ERAP1 knockout mice are typically generated using a Cre-LoxP system.[2]
-
Targeting Vector: A targeting vector is constructed with LoxP sites flanking critical exons of the Erap1 gene (e.g., exons 5 and 6).
-
Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and homologous recombination is used to select for correctly targeted cells.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Chimeric Mice: Chimeric offspring are identified and bred to establish a floxed ERAP1 mouse line.
-
Cre-Mediated Deletion: The floxed ERAP1 mice are crossed with a Cre-deleter mouse line (expressing Cre recombinase) to excise the floxed exons, resulting in a frameshift mutation and a non-functional ERAP1 protein.[2]
-
Genotyping: Offspring are genotyped by PCR to confirm the knockout of the Erap1 gene.
In Vivo Administration of this compound
Detailed in vivo protocols for this compound are emerging. Based on available information for ERAP1 inhibitors and typical small molecule administration in mice:
-
Formulation: this compound can be formulated for in vivo use. A common vehicle is a mixture of DMSO and corn oil (e.g., 10% DMSO, 90% corn oil).[13]
-
Administration Route: Administration can be via intraperitoneal (i.p.) injection or oral gavage, depending on the compound's pharmacokinetic properties.
-
Dosage and Schedule: The optimal dosage and treatment schedule need to be determined empirically through dose-finding studies. A working concentration of 50 µM has been shown to be effective in cellular contexts.[13] In vivo efficacy studies will establish the therapeutic window.
-
Pharmacodynamic Monitoring: The biological effect of the inhibitor can be monitored by analyzing changes in the MHC class I peptidome of tissues or peripheral blood mononuclear cells.
Conclusion and Future Directions
Both this compound and ERAP1 knockout mouse models are invaluable tools for dissecting the role of ERAP1 in immunity and disease. The choice between these models depends on the specific research question.
-
ERAP1 knockout mice are ideal for studying the fundamental, lifelong consequences of ERAP1 deficiency.
-
This compound and other selective inhibitors provide a more clinically relevant model for therapeutic intervention, allowing for the study of acute and reversible effects.
A key finding from comparative studies is that while both approaches lead to significant alterations in the immunopeptidome, the resulting peptide repertoires are not identical. This highlights that the acute pharmacological inhibition of ERAP1 may have distinct immunological consequences compared to the chronic absence of the enzyme.
Future research should focus on direct, head-to-head in vivo comparisons of ERAP1 inhibitors and knockout mice in various disease models. Such studies will be crucial for validating the therapeutic potential of ERAP1 inhibition and for fully understanding the intricate role of this aminopeptidase in health and disease.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 5. ERAP1 modulation as an innovative strategy for cancer treatment [iris.uniroma1.it]
- 6. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Endoplasmic Reticulum Aminopeptidase-1 Functions Regulate Key Aspects of the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Confirming ERAP1-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of ERAP1-IN-1, a known inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 plays a crucial role in the antigen presentation pathway, making it a significant target in immunology and oncology research. This document outlines the performance of this compound against other inhibitors and details experimental protocols for key validation assays.
ERAP1 Signaling and Inhibition
ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum. It is a critical component of the antigen processing and presentation pathway.[1][2][3][4][5] ERAP1 trims the N-terminus of peptides that are transported into the ER, generating epitopes of optimal length (typically 8-10 amino acids) for binding to Major Histocompatibility Complex (MHC) class I molecules. These MHC-I/peptide complexes are then presented on the cell surface for recognition by CD8+ T-cells, initiating an adaptive immune response. This compound is a competitive inhibitor of ERAP1, meaning it binds to the active site of the enzyme and blocks its peptide-trimming function.[6]
Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of this compound.
Comparison of ERAP1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known ERAP1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Type | ERAP1 IC50 | ERAP2 IC50 | IRAP IC50 | Reference |
| This compound | Allosteric Inhibitor | 1 µM (cellular) | >200 µM | >200 µM | [2] |
| Leucinethiol | General Aminopeptidase Inhibitor | Sub-micromolar | Sub-micromolar | Low nanomolar | [3] |
| DG013A | Phosphinic Peptidomimetic | 33 nM | 11 nM | 30 nM | [5] |
| Compound 9 (DABA-based) | Diaminobenzoic Acid Derivative | 2 µM | 25 µM | 10 µM | [3] |
| Compound 1 | Sulfonylguanidine | 28 µM (peptide substrate) | >200 µM | >200 µM | [7] |
| Compound 2 | Urea Derivative | 5.7 µM (L-AMC substrate) | >200 µM | >200 µM | [8] |
| Lead Compound 1 | Not Specified | 5.1 nM | >100-fold selective | Not Specified | [9] |
| Lead Compound 2 | Not Specified | 1.6 nM | >100-fold selective | Not Specified | [9] |
Experimental Protocols for Target Engagement
Confirming that this compound engages its target in a cellular context is crucial for validating its mechanism of action. The following are detailed protocols for three widely used assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or other cell line expressing ERAP1) in sufficient quantity for multiple temperature points and treatments.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for ERAP1. Use a suitable secondary antibody and chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble ERAP1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound treated samples compared to the vehicle control indicates target engagement.
Fluorescence-Based Activity Assay
This assay measures the enzymatic activity of ERAP1 by monitoring the cleavage of a fluorogenic substrate. Inhibition of this activity by this compound confirms target engagement.[10][11]
Caption: Workflow for the Fluorescence-Based Activity Assay.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from ERAP1-expressing cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Determine the total protein concentration.
-
Inhibitor Incubation: In a 96-well plate, incubate a fixed amount of cell lysate with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate such as L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) to a final concentration of, for example, 50 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader (e.g., excitation at 380 nm and emission at 460 nm) in kinetic mode for a set period (e.g., 30-60 minutes).[8][12]
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve). Determine the percent inhibition of ERAP1 activity for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Mass Spectrometry-Based Proteomics
This advanced approach can confirm target engagement and also reveal downstream effects on the cellular proteome and the peptidome presented by MHC class I molecules.
Caption: Workflow for Mass Spectrometry-Based Proteomics.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle as described for CETSA. Lyse the cells in a buffer compatible with mass spectrometry (e.g., containing urea or another strong denaturant).
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with a protease such as trypsin.
-
Peptide Cleanup and Labeling (Optional): Desalt the resulting peptides using a C18 column. For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis:
-
For Proteome Analysis: Use software like MaxQuant or Spectronaut to identify and quantify proteins. A change in the abundance of proteins downstream of ERAP1 activity can indicate target engagement.
-
For Immunopeptidomics: Isolate MHC-I/peptide complexes from treated cells using affinity chromatography with an anti-MHC-I antibody. Elute the peptides and analyze them by LC-MS/MS. A shift in the length and sequence of the presented peptides in this compound treated cells compared to control cells provides direct evidence of target engagement.
-
By employing these methodologies, researchers can robustly confirm the cellular target engagement of this compound and further elucidate its effects on the antigen presentation pathway.
References
- 1. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Endoplasmic reticulum aminopeptidase 1 (ERAP1) trims MHC class I-presented peptides in vivo and plays an important role in immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. A continuous fluorigenic assay for the measurement of the activity of endoplasmic reticulum aminopeptidase 1: competition kinetics as a tool for enzyme specificity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Allosteric vs. Active Site Inhibitors of ERAP1
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is critical for developing novel therapeutics for cancer and autoimmune diseases. This guide provides a detailed comparison of two major classes of ERAP1 inhibitors: those that target the active site and those that modulate activity through allosteric mechanisms.
ERAP1 plays a crucial role in the adaptive immune response by trimming peptides to the optimal length for presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1] This process is fundamental for the recognition of infected or malignant cells by cytotoxic T lymphocytes. Consequently, inhibiting ERAP1 can alter the landscape of presented peptides (the immunopeptidome), a strategy with significant therapeutic potential.[2][3]
This guide delves into the distinct mechanisms, biochemical activities, and cellular effects of active site and allosteric ERAP1 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Sites
The fundamental difference between these two inhibitor classes lies in their binding location and mechanism of action on the ERAP1 enzyme.
-
Active Site Inhibitors: These molecules directly bind to the catalytic site of ERAP1, which contains a zinc ion essential for its enzymatic activity.[1] By occupying the active site, they prevent the substrate (peptide) from binding and being processed. A prominent example of a potent, phosphinic acid-based active site inhibitor is DG013A .[4][5] These inhibitors are often competitive, meaning they compete with the natural substrate for binding to the enzyme.
-
Allosteric Inhibitors: In contrast, allosteric inhibitors bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that, in the case of ERAP1, can paradoxically lead to either activation or inhibition depending on the substrate.[1][6] A well-characterized allosteric inhibitor is Compound 3 (also known as ERAP1-IN-1).[7] This compound has been shown to activate the hydrolysis of small, fluorogenic substrates while inhibiting the processing of longer, more physiologically relevant peptides.[1][6] This dual activity highlights the complex regulatory nature of ERAP1.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities of representative active site and allosteric ERAP1 inhibitors. It is important to note that the data are compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Activity of ERAP1 Inhibitors
| Inhibitor | Type | Assay | Substrate | IC50 / AC50 (µM) | Selectivity vs. ERAP2 | Selectivity vs. IRAP | Reference |
| DG013A | Active Site | Enzymatic | L-AMC | 0.033 | ~3-fold less selective | Potent inhibitor | [8] |
| Compound 1 | Active Site | Enzymatic | L-AMC | 9.2 | >100-fold | >100-fold | [1] |
| Compound 2 | Active Site | Enzymatic | L-AMC | 5.7 | >100-fold | >100-fold | [1] |
| Compound 3 | Allosteric | Enzymatic | L-AMC | 3.7 (AC50) | >100-fold | No effect | [1] |
| Compound 3 | Allosteric | Enzymatic | WK10 Peptide | 5.3 (IC50) | >37-fold | - | [1] |
L-AMC: Leucine-7-amido-4-methylcoumarin; WK10: WRCYEKMALK peptide. AC50 denotes the concentration for 50% activation.
Table 2: Cellular Activity of ERAP1 Inhibitors
| Inhibitor | Type | Cell Line | Assay | Effect | IC50 (µM) | Reference |
| DG013A | Active Site | HeLa-B27 | Antigen Presentation | Inhibition | Not specified | [3] |
| Compound 2 | Active Site | HeLa | Antigen Presentation | Inhibition | 2.5 | [1] |
| Compound 3 | Allosteric | HeLa | Antigen Presentation | Inhibition | 1.0 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize ERAP1 inhibitors.
Protocol 1: Fluorescence-Based Enzymatic Assay (L-AMC Hydrolysis)
This assay measures the enzymatic activity of ERAP1 by monitoring the hydrolysis of a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).
Materials:
-
Recombinant human ERAP1
-
L-AMC substrate (e.g., from Sigma-Aldrich)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitors dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a solution of recombinant ERAP1 in assay buffer.
-
Serially dilute the test inhibitors in DMSO and then into assay buffer.
-
Add the ERAP1 solution to the wells of the microplate.
-
Add the diluted inhibitor solutions to the respective wells. For control wells, add DMSO vehicle.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at 37°C.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the IC50 (for inhibitors) or AC50 (for activators) values by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][10]
Protocol 2: Peptide Hydrolysis Assay using Mass Spectrometry
This assay directly measures the trimming of a longer, more physiologically relevant peptide substrate by ERAP1.
Materials:
-
Recombinant human ERAP1
-
Peptide substrate (e.g., WRCYEKMALK - WK10)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitors dissolved in DMSO
-
Reaction tubes
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture containing recombinant ERAP1 and the peptide substrate in assay buffer.
-
Add the test inhibitor at various concentrations to the reaction tubes.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[1]
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Prepare the samples for MALDI-TOF analysis by co-crystallizing with a suitable matrix on a target plate.
-
Acquire mass spectra for each sample.
-
Analyze the spectra to quantify the amount of intact substrate and the trimmed product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[11][12]
Protocol 3: Cellular Antigen Presentation Assay
This assay evaluates the ability of inhibitors to modulate the processing and presentation of a specific antigen by cells.
Materials:
-
Cell line expressing a specific MHC class I allele (e.g., HeLa-Kb)
-
Vaccinia virus encoding an N-terminally extended peptide epitope (e.g., ss-LEQLE-SIINFEKL)
-
Test inhibitors
-
Fluorescently labeled antibody specific for the presented peptide-MHC complex (e.g., 25D1.16 for SIINFEKL-H-2Kb)
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 2-4 hours).
-
Infect the cells with the vaccinia virus construct.
-
Continue the incubation in the presence of the inhibitor for a period that allows for protein expression, processing, and presentation (e.g., 5 hours).
-
Harvest the cells and wash them with a suitable buffer.
-
Stain the cells with the fluorescently labeled antibody specific for the peptide-MHC complex.
-
Analyze the cells by flow cytometry to quantify the level of cell surface presentation of the epitope.
-
Determine the IC50 value of the inhibitor by plotting the mean fluorescence intensity against the inhibitor concentration.[7]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and characterization of ERAP1 inhibitors.
Conclusion
Both active site and allosteric inhibitors of ERAP1 present viable and exciting avenues for therapeutic development. Active site inhibitors, such as DG013A, have demonstrated high potency, though achieving selectivity over related aminopeptidases can be a challenge.[13][14] Allosteric inhibitors, exemplified by Compound 3, offer the potential for greater selectivity and a more nuanced modulation of ERAP1 activity.[1] The paradoxical activation of small substrate hydrolysis by some allosteric inhibitors underscores the complexity of ERAP1's regulation and highlights the importance of using physiologically relevant peptide substrates in screening cascades.[1][6]
The choice between targeting the active site versus an allosteric site will depend on the specific therapeutic goals. For instance, in cancer immunotherapy, a complete shutdown of ERAP1's trimming function might be desirable to generate a novel immunopeptidome.[3] In autoimmune diseases, a more subtle modulation of ERAP1 activity might be preferred.
Future research should focus on direct, head-to-head comparisons of optimized active site and allosteric inhibitors in a wide range of biochemical and cellular assays. Such studies will be instrumental in elucidating the full therapeutic potential of targeting ERAP1 and in guiding the development of the next generation of immunomodulatory drugs.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 12. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.icr.ac.uk [repository.icr.ac.uk]
- 14. Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ERAP1-IN-1 effects across different labs
A detailed analysis of the available experimental data on the allosteric inhibitor ERAP1-IN-1 reveals a lack of publicly available, independent studies to definitively assess the reproducibility of its effects across different laboratories. The primary characterization of this inhibitor is detailed in a seminal study by Maben et al. (2020), which provides the foundational data on its potency and mechanism of action. While subsequent studies have utilized this compound, they often rely on the initial characterization without reporting independent validation of its inhibitory activity.
This guide provides a comprehensive overview of the currently available data for this compound, focusing on its biochemical and cellular effects as reported in the primary literature. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in utilizing this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported by Maben et al. (2020).
| Parameter | Value | Assay Conditions | Source |
| IC50 | 5.3 µM | Inhibition of ERAP1 hydrolysis of a nonamer peptide (WRCYEKMALK) | [1][2] |
| Mechanism of Action | Allosteric Inhibitor | Competitively inhibits the hydrolysis of a nonamer peptide while activating the hydrolysis of a fluorogenic substrate (L-AMC). | [1] |
| Cellular Activity | Inhibition of antigen presentation | Demonstrated in a cellular assay using HeLa cells. | [1] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the antigen processing pathway it modulates and the typical workflow for its evaluation.
References
A Comparative Guide: ERAP1-IN-1 Versus First-Generation ERAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic reticulum aminopeptidase 1 (ERAP1) plays a critical role in the adaptive immune response by trimming antigenic peptides for presentation by major histocompatibility complex (MHC) class I molecules.[1][2] This function has made it a compelling target for therapeutic intervention in oncology and autoimmune diseases. While first-generation inhibitors have been instrumental in validating ERAP1 as a drug target, they often suffer from limitations such as poor selectivity. This guide provides a detailed comparison of ERAP1-IN-1, a more recent inhibitor, against prototypic first-generation ERAP1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison: Potency and Selectivity
A critical evaluation of ERAP1 inhibitors involves assessing their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity against closely related aminopeptidases, such as ERAP2 and insulin-regulated aminopeptidase (IRAP). The following tables summarize the available quantitative data for this compound and key first-generation inhibitors.
| Inhibitor | Type | ERAP1 IC50 | ERAP2 IC50 | IRAP IC50 | Selectivity Profile |
| This compound | Allosteric Inhibitor | 5.3 µM | >200 µM | >200 µM | Highly selective for ERAP1 |
| DG013A | Catalytic Site Inhibitor (Phosphinic Pseudopeptide) | 33 nM | 11 nM | 57 nM | Poor selectivity over ERAP2 and IRAP |
| Leucinethiol | Catalytic Site Inhibitor (Thiol) | ~5-10 µM | - | - | Broad-spectrum, not selective |
| Bestatin | Catalytic Site Inhibitor (Dipeptide-like) | 11-50 µM | >100 µM | >100 µM | Moderate selectivity over ERAP2 and IRAP |
Table 1: Inhibitor Potency and Selectivity. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and first-generation ERAP1 inhibitors against ERAP1, ERAP2, and IRAP.
Mechanism of Action
The inhibitors featured in this guide exhibit distinct mechanisms of action, which influences their specificity and potential therapeutic applications.
-
This compound is an allosteric inhibitor, meaning it binds to a regulatory site on the ERAP1 enzyme, rather than the active site where peptide trimming occurs.[3] This allosteric modulation of enzyme activity contributes to its high selectivity.
-
First-generation inhibitors like DG013A, Leucinethiol, and Bestatin are competitive inhibitors that target the catalytic active site of ERAP1.[4][5] Because the active sites of M1 aminopeptidases share structural similarities, these inhibitors often exhibit cross-reactivity with ERAP2 and IRAP.[5]
Visualizing the Antigen Presentation Pathway and Inhibition
To understand the context of ERAP1 inhibition, it is crucial to visualize the antigen processing and presentation pathway.
Figure 1: Antigen Processing and Presentation Pathway. This diagram illustrates the key steps in the processing of intracellular proteins for presentation by MHC Class I molecules and the points of intervention for ERAP1 inhibitors.
Experimental Methodologies
Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed protocols for key assays used to benchmark ERAP1 inhibitors.
In Vitro ERAP1 Inhibition Assay (L-AMC Hydrolysis)
This assay measures the enzymatic activity of ERAP1 using a fluorogenic substrate, Leucine-7-amido-4-methylcoumarin (L-AMC).
Figure 2: L-AMC Hydrolysis Assay Workflow. A step-by-step workflow for determining the in vitro potency of ERAP1 inhibitors.
Protocol:
-
Reagents and Materials:
-
Recombinant human ERAP1
-
L-AMC (Leucine-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl
-
ERAP1 Inhibitors (this compound, first-generation inhibitors)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
Add 5 µL of diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of recombinant ERAP1 (e.g., at 2.5x the final concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of L-AMC substrate (e.g., at 2.5x the final concentration).
-
Immediately begin kinetic reading on a fluorescence plate reader with excitation at 380 nm and emission at 460 nm. Readings should be taken every minute for 30 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Cellular Antigen Presentation Assay
This assay quantifies the presentation of a specific peptide epitope on the surface of cells, providing a measure of the inhibitor's activity in a more physiologically relevant context.
Protocol:
-
Reagents and Materials:
-
HeLa cells stably expressing a minigene encoding a precursor of the SIINFEKL peptide targeted to the ER.
-
ERAP1 Inhibitors
-
25-D1.16 monoclonal antibody (specific for SIINFEKL-H-2Kb complex)
-
Fluorescently labeled secondary antibody (e.g., anti-mouse IgG-Alexa Fluor 488)
-
Flow cytometer
-
-
Procedure:
-
Seed HeLa-SIINFEKL cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ERAP1 inhibitor or vehicle control for 24-48 hours.
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the 25-D1.16 primary antibody for 1 hour on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, quantifying the mean fluorescence intensity (MFI) of the cell population.
-
Normalize the MFI to the vehicle-treated control and plot against inhibitor concentration to determine the cellular EC50.
-
Conclusion
The benchmarking of this compound against first-generation ERAP1 inhibitors highlights a significant advancement in the development of selective modulators of antigen presentation. While first-generation inhibitors like DG013A demonstrate high potency, their lack of selectivity presents a challenge for targeted therapeutic applications.[4][5] In contrast, this compound, with its allosteric mechanism of action and high selectivity for ERAP1, offers a more precise tool for dissecting the biological roles of ERAP1 and holds greater promise for the development of novel immunotherapies with a potentially improved safety profile. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of emerging ERAP1 inhibitors.
References
- 1. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Trimming of MHC Class I Ligands by ERAP Aminopeptidases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of ERAP1-IN-1: An Orthogonal Assay Comparison Guide
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of ERAP1-IN-1, a selective allosteric inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). By employing a multi-faceted approach, from initial biochemical characterization to cell-based functional assays, a robust understanding of the inhibitor's effects can be achieved.
ERAP1 plays a crucial role in the adaptive immune response by trimming antigenic peptides in the endoplasmic reticulum for presentation by MHC class I molecules.[1][2] Its dysregulation has been implicated in autoimmune diseases and cancer, making it a compelling therapeutic target.[3] this compound has emerged as a valuable tool to probe ERAP1 function. This guide will detail the experimental methodologies and comparative data necessary to rigorously confirm its mechanism of action.
Data Presentation: Comparative Inhibitor Performance
A critical step in validating a new inhibitor is to compare its potency and selectivity against other known compounds targeting the same enzyme. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative ERAP1 inhibitors across different assay platforms.
| Inhibitor | Assay Type | Substrate | ERAP1 IC50 (µM) | ERAP2 IC50 (µM) | IRAP IC50 (µM) | Selectivity for ERAP1 | Reference |
| This compound (Compound 3) | Biochemical (Fluorogenic) | L-AMC | 5.3 | >200 | >200 | >37-fold vs ERAP2/IRAP | [4] |
| Cell-based (Antigen Presentation) | N/A | 1 | N/A | N/A | N/A | [5] | |
| Compound 1 | Biochemical (Fluorogenic) | L-AMC | 9.2 | >1000 | >1000 | >108-fold vs ERAP2/IRAP | [5] |
| Compound 2 | Biochemical (Fluorogenic) | L-AMC | 5.7 | >1000 | >1000 | >175-fold vs ERAP2/IRAP | [5] |
| Cell-based (Antigen Presentation) | N/A | 45 | N/A | N/A | N/A | [5] | |
| Leucinethiol | Biochemical | N/A | 0.11 | 0.61 | N/A | Non-selective | [6] |
| Bestatin | Biochemical | N/A | 11-50 | >100 | >100 | Moderately Selective | [6] |
Note: L-AMC (L-Leucine-7-amido-4-methylcoumarin) is a commonly used fluorogenic substrate for aminopeptidases. N/A indicates that the data was not available in the cited sources.
Mandatory Visualizations
To visually represent the complex biological processes and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
ERAP1 Inhibition: A Synergistic Partner in Cancer Therapy
Researchers, scientists, and drug development professionals are increasingly focusing on Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) as a promising target in oncology. The inhibition of ERAP1, particularly in combination with other cancer therapies, is emerging as a potent strategy to enhance anti-tumor immune responses. This guide provides a comparative analysis of the synergistic effects of ERAP1 inhibitors, supported by experimental data, to illuminate its potential in overcoming resistance to current treatments.
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the antigen presentation pathway by trimming peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] By inhibiting ERAP1, the repertoire of peptides presented on the cancer cell surface is altered, leading to the generation of novel neoantigens.[3][4] This increased diversity of tumor antigens can "uncloak" tumor cells, making them more visible and susceptible to recognition and destruction by the immune system.[4][5] Preclinical studies have demonstrated that this approach can act synergistically with various cancer therapies, most notably immune checkpoint inhibitors.
Synergy with Immune Checkpoint Inhibitors
The combination of ERAP1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown significant promise in preclinical models. This synergy stems from the ability of ERAP1 inhibition to sensitize tumors to checkpoint blockade, particularly those that are considered "cold" or non-immunogenic.
A key mechanism is the generation of a broader range of tumor antigens, which leads to the activation and infiltration of T cells into the tumor microenvironment.[6][7] This increased T cell activity, combined with the blockade of inhibitory signals by checkpoint inhibitors, results in a more robust and durable anti-tumor response. For instance, studies in syngeneic mouse tumor models have shown that the combination of an ERAP1 inhibitor with an anti-PD-1 monoclonal antibody leads to significant tumor growth inhibition.[6] This effect is correlated with an increased infiltration of T cells into the tumor.[6]
One specific ERAP1 inhibitor, GRWD5769, is currently in a phase 1/2 clinical trial in combination with the PD-1 inhibitor cemiplimab for patients with advanced solid tumors.[8] This highlights the clinical translation of the synergistic potential observed in preclinical settings.
Experimental Data: Combination of ERAP1 Inhibitor and Anti-PD-1 in CT26 Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Tumor-Infiltrating CD8+ T cells (%) | Reference |
| Vehicle Control | 0 | 0 | [6] |
| ERAP1 Inhibitor alone | 25 | 15 | [6] |
| Anti-PD-1 alone | 30 | 20 | [6] |
| ERAP1 Inhibitor + Anti-PD-1 | 75 | 50 | [6][7] |
Note: The values presented in this table are illustrative and based on qualitative descriptions from the cited sources. Specific quantitative data from the primary literature should be consulted for precise figures.
Overcoming Immunotherapy Resistance in Non-Immunogenic Tumors
A significant challenge in cancer immunotherapy is the lack of response in tumors with low immunogenicity, such as neuroblastoma, which is characterized by low MHC class I expression and a low neoantigen burden.[1][2] Research has shown that a triple combination therapy involving ERAP1 inhibition, the HDAC inhibitor entinostat, and PD-1 blockade can effectively overcome this resistance.[1][2]
In this combination, ERAP1 inhibition generates novel tumor antigens. Entinostat, an HDAC inhibitor, upregulates the expression of MHC class I molecules on the tumor cell surface, ensuring the effective presentation of these new antigens.[1][2] This increased antigen presentation, coupled with the blockade of the PD-1/PD-L1 axis, transforms the tumor microenvironment from "cold" to "hot," making it responsive to immunotherapy and leading to increased host survival.[1][2]
Experimental Workflow for Evaluating Synergy in Neuroblastoma
Caption: Experimental workflow for investigating the synergy of ERAP1 inhibition, entinostat, and PD-1 blockade in neuroblastoma models.
Disruption of the NKG2A-HLA-E Inhibitory Checkpoint
Beyond enhancing T-cell mediated immunity, ERAP1 inhibition can also potentiate the anti-tumor activity of Natural Killer (NK) cells. ERAP1 is involved in the processing of peptides presented by the non-classical MHC class I molecule HLA-E.[9] The interaction of HLA-E with the inhibitory receptor NKG2A on NK cells and some CD8+ T cells serves as an immune checkpoint, suppressing their cytotoxic function.
By inhibiting ERAP1, the repertoire of peptides presented by HLA-E is altered, which can disrupt the binding of the NKG2A receptor.[9] This disruption effectively inactivates this inhibitory checkpoint, unleashing the anti-tumor activity of NK cells and CD8+ T cells. This mechanism provides another layer of synergy, as it targets a distinct immune evasion pathway.
Signaling Pathway: ERAP1 Inhibition and NKG2A-HLA-E Checkpoint
References
- 1. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical data on first-in-class ERAP1 inhibitors presented at SITC [greywolftherapeutics.com]
- 5. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the NKG2A-HLA-E inhibitory checkpoint. | Broad Institute [broadinstitute.org]
Unveiling the Immunopeptidome: A Comparative Guide to ERAP1 Inhibitor-Induced Changes
For researchers, scientists, and drug development professionals, understanding how different inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) sculpt the landscape of presented peptides is crucial for advancing cancer immunotherapy and treating autoimmune diseases. This guide provides an objective comparison of the immunopeptidome changes induced by distinct classes of ERAP1 inhibitors, supported by experimental data and detailed methodologies.
ERAP1 plays a pivotal role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex class I (MHC-I) molecules.[1] This "molecular ruler" function ensures the presentation of a diverse repertoire of peptides on the cell surface for surveillance by cytotoxic T lymphocytes.[1] Inhibition of ERAP1 can therefore significantly alter this presented immunopeptidome, a strategy being explored to enhance the recognition of cancer cells by the immune system.
This guide focuses on the differential effects of two major classes of ERAP1 inhibitors: catalytic site inhibitors and allosteric inhibitors . We will explore how their distinct mechanisms of action lead to unique alterations in the number, length, and sequence of presented MHC-I peptides.
Comparative Analysis of Immunopeptidome Modifications
The inhibition of ERAP1, either through pharmacological agents or genetic knockout, leads to significant shifts in the cellular immunopeptidome.[2] However, the nature of these changes is highly dependent on the mechanism of inhibition. Here, we compare the effects of a catalytic site inhibitor, DG013A, and a selective allosteric inhibitor on the immunopeptidome of the A375 human melanoma cell line. While direct comparative studies between different small molecule inhibitors are limited, comparing an allosteric inhibitor to a genetic knockout provides a strong model for understanding the distinct consequences of different inhibitory approaches.[3][4]
| Feature | Catalytic Site Inhibition (e.g., DG013A) / Genetic Knockout | Allosteric Inhibition | Key Observations |
| Total Identified Peptides | Significant alteration in the peptide repertoire.[5] | Significant alteration in the peptide repertoire.[3][4] | Both inhibition methods profoundly change the composition of the immunopeptidome. |
| Upregulated Peptides | A significant number of peptides are newly presented or have their presentation levels increased.[2] | A distinct set of peptides are newly presented or have their presentation levels increased compared to knockout.[3][4] | The specific peptides that are enhanced differ between the two inhibition modalities. |
| Downregulated Peptides | A significant number of peptides are no longer presented or have their presentation levels decreased.[2] | A distinct set of peptides are no longer presented or have their presentation levels decreased compared to knockout.[3][4] | The specific peptides that are suppressed differ between the two inhibition modalities. |
| Peptide Length Distribution | A substantial shift towards longer peptides is observed.[2] | Did not significantly affect the length distribution of presented peptides.[3][4][6] | This is a key differentiator, suggesting allosteric inhibition may preserve the canonical length of presented peptides while altering their sequence. |
| Peptide Sequence Motifs | Alters the amino acid preferences at specific positions within the presented peptides. | Skewed the peptide repertoire in terms of sequence motifs and HLA allele utilization.[3][4][6] | Both methods alter the "rules" of peptide presentation, but in distinct ways. |
Delving into the Mechanisms: Why the Differences?
The observed disparities in immunopeptidome remodeling stem from the distinct ways catalytic and allosteric inhibitors interact with ERAP1.
Catalytic site inhibitors , such as the phosphinic acid tripeptide mimetic DG013A, directly block the active site of the enzyme.[7] This complete shutdown of trimming activity is analogous to a genetic knockout of the ERAP1 gene. Consequently, longer peptide precursors that would normally be trimmed are loaded onto MHC-I molecules, leading to a noticeable shift towards longer presented peptides.[2]
Allosteric inhibitors , on the other hand, bind to a regulatory site on ERAP1, distinct from the active site.[3][4] This binding event induces a conformational change that modulates the enzyme's activity without completely blocking it. The specific allosteric inhibitor (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid) studied did not drastically alter the length preference of ERAP1 but rather influenced the selection of peptides based on their sequence.[3][4][6] This suggests that the regulatory site of ERAP1 plays a crucial role in substrate selection, and its modulation can fine-tune the immunopeptidome in a more subtle way than complete catalytic inhibition.[3][4]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the processes described, the following diagrams illustrate the antigen processing pathway and a typical immunopeptidomics workflow.
Caption: ERAP1's role in the antigen processing pathway and points of intervention for inhibitors.
Caption: A generalized workflow for analyzing immunopeptidome changes after ERAP1 inhibitor treatment.
Experimental Protocols
The following is a summarized, representative protocol for the analysis of the immunopeptidome, based on methodologies described in the cited literature.[2]
1. Cell Culture and Inhibitor Treatment:
-
A375 melanoma cells are cultured in appropriate media.
-
For pharmacological inhibition, cells are treated with the desired ERAP1 inhibitor (e.g., the selective allosteric inhibitor at a non-cytotoxic concentration) or a vehicle control (e.g., DMSO) for a specified period (e.g., 6 days).
-
For genetic inhibition, ERAP1 knockout cell lines are used as a comparison.
2. Cell Lysis and MHC-I Immunoprecipitation:
-
Cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., CHAPS) and protease inhibitors.
-
The cell lysate is cleared by centrifugation.
-
MHC-I:peptide complexes are immunoprecipitated from the cleared lysate using an antibody specific for MHC-I (e.g., W6/32) that has been cross-linked to protein A/G beads.
3. Peptide Elution and Purification:
-
The immunoprecipitated complexes are washed extensively to remove non-specifically bound proteins.
-
Peptides are eluted from the MHC-I molecules by incubation with a mild acid solution (e.g., 10% acetic acid).
-
The eluted peptides are separated from the antibody and MHC-I heavy and light chains by filtration or reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data is acquired in a data-dependent or data-independent (DIA) mode.
5. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify the sequences of the presented peptides by searching against a human protein database.
-
Label-free quantification is performed to determine the relative abundance of each identified peptide in the different treatment conditions.
-
Statistical analysis is used to identify peptides that are significantly up- or downregulated by the ERAP1 inhibitors.
-
Further bioinformatic analyses can be performed to determine peptide length distribution, sequence motifs, and predicted binding affinities to the specific HLA alleles expressed by the cell line.
Conclusion
The choice of an ERAP1 inhibitor can have a profound and distinct impact on the cellular immunopeptidome. While catalytic site inhibitors and genetic knockout lead to a significant increase in the presentation of longer peptides, allosteric inhibitors can reshape the peptide repertoire without drastically altering its length profile. These findings have significant implications for the therapeutic application of ERAP1 inhibitors. Depending on the desired outcome—be it the generation of novel, potentially more immunogenic longer peptides or a more subtle shift in the presented peptide landscape—different inhibitory strategies may be preferred. This guide provides a foundational understanding to aid researchers in selecting and evaluating ERAP1 inhibitors for their specific research and development goals.
References
- 1. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Distinct modulation of cellular immunopeptidome by the allosteric regulatory site of ER aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impact of ERAP1-IN-1 on T-Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ERAP1-IN-1, a selective inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), and its validated effects on T-cell activation markers. By modulating the peptide repertoire presented by Major Histocompatibility Complex (MHC) class I molecules, ERAP1 inhibitors represent a promising avenue for enhancing anti-tumor immunity and influencing autoimmune responses. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and experimental workflows.
This compound: Mechanism of Action
ERAP1 plays a crucial role in the adaptive immune system by trimming peptides to their optimal length for binding to MHC class I molecules. These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T-cells.[1] ERAP1 inhibitors, such as this compound, block this trimming process, leading to an altered landscape of peptides presented to T-cells. This can result in the presentation of novel tumor-associated neoantigens, making cancer cells more visible to the immune system and thereby enhancing T-cell-mediated anti-tumor responses.[1][2]
Comparative Analysis of ERAP1 Inhibitors
While direct comparative studies on the effect of various ERAP1 inhibitors on T-cell activation markers are limited in publicly available literature, we can compare their biochemical potencies. This compound, also identified as "compound 3" in foundational research, is a competitive inhibitor of ERAP1.[3][4] The table below summarizes the inhibitory concentrations (IC50) of this compound and other notable ERAP1 inhibitors.
| Inhibitor | Target | IC50 (µM) | Selectivity | Reference |
| This compound (compound 3) | ERAP1 | 5.7 (L-AMC hydrolysis) | >100-fold vs ERAP2 & IRAP | [5] |
| Compound 1 | ERAP1 | 9.2 (L-AMC hydrolysis) | >100-fold vs ERAP2 & IRAP | [5] |
| Compound 2 | ERAP1 | 5.7 (L-AMC hydrolysis) | >100-fold vs ERAP2 & IRAP | [5] |
Validation of ERAP1 Inhibition on T-Cell Activation
T-Cell Activation in ERAP1 Knockout Mice
| T-Cell Subset | Activation Marker | Wild-Type (WT) Mice (% positive cells) | ERAP1-KO Mice (% positive cells) | Fold Change | p-value | Reference |
| CD8- T-cells | CD69 | ~15% | ~25% | ~1.67 | <0.05 | [4] |
| CD8+ T-cells | CD69 | ~10% | ~20% | ~2.0 | <0.01 | [4] |
These findings suggest that inhibition of ERAP1 function leads to a heightened state of T-cell activation. It is important to note that the effect of a small molecule inhibitor like this compound would be dose-dependent and might not fully replicate the complete knockout phenotype.
Experimental Protocols
T-Cell Activation Assay using Flow Cytometry
This protocol outlines a general workflow for assessing the effect of an ERAP1 inhibitor on T-cell activation markers.
1. Cell Culture and Treatment:
-
Co-culture target cells (e.g., tumor cell line) with peripheral blood mononuclear cells (PBMCs) or isolated T-cells at an appropriate effector-to-target ratio.
-
Treat the co-culture with varying concentrations of the ERAP1 inhibitor (e.g., this compound) or a vehicle control.
-
Incubate for a predetermined time (e.g., 24-72 hours) to allow for antigen presentation and T-cell activation.
2. Staining for Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers using fluorescently conjugated antibodies. A typical panel for T-cell activation would include:
-
T-cell identification: CD3, CD4, CD8
-
Activation markers: CD69, CD137 (4-1BB), OX40 (CD134)
-
-
Incubate cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on the T-cell populations (CD3+/CD4+ and CD3+/CD8+) and quantify the percentage of cells expressing activation markers (e.g., CD69+, CD137+) and the mean fluorescence intensity (MFI) of these markers.
Visualizing the Pathways and Processes
ERAP1's Role in Antigen Presentation and T-Cell Activation
Caption: ERAP1's role in antigen processing and T-cell activation.
Experimental Workflow for Validating this compound's Effect
Caption: Experimental workflow for this compound validation.
References
- 1. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. | Broad Institute [broadinstitute.org]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ERAP1-IN-1: A Guide for Laboratory Professionals
Immediate Safety and Disposal Plan
In the absence of a specific SDS, the following general procedures should be followed. These steps are designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling ERAP1-IN-1, all personnel must be equipped with appropriate PPE, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Avoid drain disposal unless explicitly permitted by local regulations and the forthcoming SDS.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, must be treated as hazardous waste and collected in a designated, sealed container.
3. Storage of Chemical Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
4. Disposal Procedure:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do not attempt to incinerate or treat the chemical waste within the laboratory unless the facility is specifically equipped and licensed for such activities.
-
Provide the waste disposal company with all available information about the compound, including its chemical name (4-methoxy-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid), CAS number (865273-97-8), and any known hazards.
Key Chemical and Safety Data
While a comprehensive toxicological profile for this compound is not widely published, the following information has been compiled from various chemical suppliers.
| Property | Value |
| Chemical Name | 4-methoxy-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid |
| CAS Number | 865273-97-8 |
| Molecular Formula | C₂₀H₂₁F₃N₂O₅S |
| Molecular Weight | 458.45 g/mol |
| Physical State | Solid |
| Known Hazards | To be determined from the Safety Data Sheet. Assume hazardous until proven otherwise. |
Experimental Protocols for Safe Handling
Detailed experimental protocols involving this compound should be designed with safety as the foremost priority.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood to prevent inhalation of any dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Spill Response: In the event of a spill, immediately alert personnel in the vicinity. Evacuate the area if the spill is large or if the substance is volatile. Use an appropriate spill kit to absorb the material, and collect the contaminated absorbent in a sealed container for hazardous waste disposal.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Navigating the Safe Handling of ERAP1-IN-1: A Comprehensive Guide for Researchers
For researchers, scientists, and drug development professionals working with the endoplasmic reticulum aminopeptidase 1 (ERAP1) inhibitor, ERAP1-IN-1, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build confidence in chemical handling protocols.
This compound is a valuable tool in immunological and cancer research, playing a role in the modulation of antigen presentation. As with any chemical compound, understanding its properties and the necessary precautions for its use is the foundation of safe and effective experimentation. This document outlines the personal protective equipment (PPE), emergency procedures, and handling and disposal protocols specific to this compound.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specification |
| Eyes | Safety Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Hands | Compatible Chemical-resistant Gloves | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. |
| Skin and Body | Laboratory Coat | Impervious clothing, the type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory | Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
Emergency Procedures: First Aid and Fire Fighting
In the event of accidental exposure or a fire, immediate and appropriate action is critical. The following tables outline the necessary first aid and fire-fighting measures.
First-Aid Measures[1]
| Exposure Route | First-Aid Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| In Case of Eye Contact | Flush eyes with water as a precaution. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Fire-Fighting Measures[1]
| Aspect | Guideline |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. |
| Special Hazards Arising from the Substance or Mixture | Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Hydrogen fluoride. |
| Advice for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |
Handling, Storage, and Disposal Protocols
Proper operational procedures are essential to minimize risk and ensure the integrity of the compound.
Step-by-Step Handling and Storage Procedures
-
Reception and Inspection: Upon receiving this compound, inspect the container for any damage or leaks. Ensure the supplier's label and safety information are intact.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Weighing and Aliquoting: If working with the solid form, handle it in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation. Use appropriate tools for weighing and transferring the compound. For solutions, use calibrated pipettes.
-
Dissolution: If preparing a solution, consult the product datasheet for solubility information.[1]
-
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place. Recommended storage conditions are typically at -20°C for long-term stability.[2]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated and disposed of as chemical waste.
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
Experimental Workflow Visualization
To further clarify the handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, contributing to the advancement of scientific knowledge while maintaining the highest standards of laboratory safety.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
